molecular formula C6H13Cl2N3 B098204 N-Methylhistamine dihydrochloride CAS No. 16503-22-3

N-Methylhistamine dihydrochloride

Numéro de catalogue: B098204
Numéro CAS: 16503-22-3
Poids moléculaire: 198.09 g/mol
Clé InChI: AYUQICXJAMPXPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Methylhistamine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H13Cl2N3 and its molecular weight is 198.09 g/mol. The purity is usually 95%.
The exact mass of the compound Nalpha-Methylhistamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(1H-imidazol-5-yl)-N-methylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-7-3-2-6-4-8-5-9-6;;/h4-5,7H,2-3H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUQICXJAMPXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN=CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167838
Record name N-Methylhistamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16503-22-3
Record name N-Methylhistamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylhistamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nα-Methylhistamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N.ALPHA.-METHYLHISTAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6S98U0517
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N-Methylhistamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Methylhistamine dihydrochloride (B599025), a significant compound in neuroscience and pharmacology. This document details a robust synthetic route, purification protocols, and characterization data, intended to support researchers in the production of this valuable molecule for laboratory and developmental use.

Introduction

Nα-Methylhistamine is a methylated derivative of histamine (B1213489) that acts as a potent and selective agonist for the histamine H3 receptor.[1] These receptors are primarily located in the central nervous system and play a crucial role in modulating the release of various neurotransmitters. Due to its specific activity, Nα-Methylhistamine is an invaluable tool in the study of neurological processes and the development of therapeutic agents targeting the histaminergic system. This guide outlines a practical and efficient method for its synthesis and purification.

Synthesis of Nα-Methylhistamine Dihydrochloride

The synthesis of Nα-Methylhistamine is effectively achieved through the Eschweiler-Clarke reaction, a well-established method for the methylation of primary amines.[2][3][4][5] This reductive amination procedure utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. A key advantage of this reaction is its ability to selectively produce tertiary amines from primary amines without the formation of quaternary ammonium (B1175870) salts.[3]

Synthesis Pathway

The synthesis proceeds in a one-pot reaction where histamine is converted to Nα-Methylhistamine, which is then isolated as its dihydrochloride salt.

Synthesis Pathway of N-Methylhistamine Dihydrochloride Histamine Histamine N_Methylhistamine Nα-Methylhistamine Histamine->N_Methylhistamine Eschweiler-Clarke Reaction Reagents Formaldehyde (CH₂O) Formic Acid (HCOOH) Final_Product Nα-Methylhistamine dihydrochloride N_Methylhistamine->Final_Product Salt Formation HCl HCl (in solvent)

Synthesis of Nα-Methylhistamine dihydrochloride.
Experimental Protocol: Eschweiler-Clarke Methylation of Histamine

This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[2][3][6]

Materials:

  • Histamine dihydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of Histamine Free Base: In a round-bottom flask, dissolve histamine dihydrochloride in a minimum amount of water. Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide with stirring until the pH is strongly basic (pH > 11). Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain histamine free base as an oil.

  • Methylation Reaction: To the histamine free base in a round-bottom flask, add an excess of formic acid and a 37% aqueous solution of formaldehyde. The molar ratio of histamine to formaldehyde to formic acid should be approximately 1:2.2:3.6.

  • Reaction Conditions: Heat the reaction mixture at 80-100°C for 18-24 hours. The reaction should be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, carefully add concentrated hydrochloric acid to the reaction mixture to neutralize the excess formic acid and formaldehyde. Evaporate the mixture to dryness under reduced pressure.

  • Isolation of Crude Product: The resulting residue contains the crude Nα-Methylhistamine dihydrochloride.

Purification of Nα-Methylhistamine Dihydrochloride

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a highly effective method for this purpose.

Purification Workflow

Purification Workflow Crude_Product Crude Nα-Methylhistamine dihydrochloride Dissolution Dissolve in hot Ethanol Crude_Product->Dissolution Crystallization Cool to induce crystallization (add Diethyl Ether if necessary) Dissolution->Crystallization Filtration Vacuum filter crystals Crystallization->Filtration Washing Wash with cold Ethanol/Ether Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure Nα-Methylhistamine dihydrochloride Drying->Pure_Product N-Methylhistamine Signaling Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi Gi Protein H3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel inhibits cAMP cAMP AC->cAMP conversion Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release ↓ Ca²⁺ influx NMH Nα-Methylhistamine NMH->H3R binds and activates ATP ATP cAMP->Neurotransmitter_Release leads to

References

An In-depth Technical Guide to N-Methylhistamine Dihydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhistamine dihydrochloride (B599025) is a crucial molecule in histamine-related research, primarily recognized for its potent agonist activity at the histamine (B1213489) H3 receptor. This technical guide provides a comprehensive overview of its chemical properties, structure, and its role in experimental pharmacology. The document includes detailed tables of its physicochemical properties, experimental protocols for its analysis, and visualizations of its primary signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and neuroscience.

Chemical Properties and Structure

N-Methylhistamine dihydrochloride is the salt form of N-Methylhistamine, a methylated derivative of histamine. The dihydrochloride salt enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Name N-Methyl-1H-imidazole-4-ethanamine dihydrochloride[1][2]
Synonyms Nα-Methylhistamine dihydrochloride, NAMH dihydrochloride[2][3]
CAS Number 16503-22-3
Molecular Formula C₆H₁₁N₃·2HCl
Molecular Weight 198.09 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 173-176 °C
Solubility Soluble in water[3]
pKa Data not readily available
Storage Desiccate at room temperature. For solutions, store at -20°C for up to one month or -80°C for up to six months.[3]
Structural Information

The chemical structure of N-Methylhistamine consists of an imidazole (B134444) ring attached to an ethylamine (B1201723) chain, with a methyl group on the terminal amine. The dihydrochloride form indicates that two molecules of hydrogen chloride have formed salts with the basic nitrogen atoms.

Chemical Structure:

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on its structure, the expected spectral characteristics are as follows:

  • ¹H NMR: Signals corresponding to the methyl protons, the two methylene (B1212753) groups of the ethyl chain, and the protons on the imidazole ring.

  • ¹³C NMR: Resonances for the methyl carbon, the two methylene carbons, and the three carbons of the imidazole ring.

  • IR Spectroscopy: Characteristic peaks for N-H, C-H, C=N, and C-N stretching and bending vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the free base (C₆H₁₁N₃) at m/z 125.10, with fragmentation patterns characteristic of the ethylamine side chain and imidazole ring.

Biological Activity and Signaling Pathways

N-Methylhistamine is a potent agonist at histamine receptors, with a particular preference for the H3 receptor. It also exhibits agonist properties at the H4 receptor.

Histamine H3 Receptor Agonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[4] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine (B1211576), norepinephrine, and serotonin.[4]

Signaling Pathway

Activation of the H3 receptor by an agonist like N-Methylhistamine initiates a signaling cascade through its coupling to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The βγ-subunits of the G protein can also modulate other downstream effectors, such as ion channels. Additionally, H3 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[5]

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway activates PI3K_pathway PI3K Pathway G_protein->PI3K_pathway activates Neurotransmitter_release Neurotransmitter Release G_protein->Neurotransmitter_release inhibits cAMP cAMP AC->cAMP conversion NMH N-Methylhistamine NMH->H3R binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates

Figure 1. N-Methylhistamine activated H3 receptor signaling pathway.

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving this compound. These protocols are based on established techniques and should be optimized for specific experimental conditions.

Synthesis and Purification

A detailed, readily available protocol for the chemical synthesis of N-alpha-methylhistamine is not prevalent in the literature, with many studies referencing enzymatic synthesis.[6] A general approach for the synthesis of similar histamine derivatives involves the decarboxylation of a corresponding amino acid precursor followed by purification.

Purification by Recrystallization (General Procedure):

  • Dissolve the crude this compound product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • If the solution is colored, treat with activated charcoal and filter hot.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

This method is adapted from procedures for analyzing histamine and its metabolites.[7][8]

  • Mobile Phase: Prepare a suitable mobile phase, for example, a buffer solution (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile). The pH should be optimized for the separation.

  • Column: Use a reverse-phase C18 column.

  • Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for the imidazole ring.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Injection: Inject a defined volume of the sample onto the HPLC system.

  • Analysis: The retention time and peak area are used for identification and quantification against a standard curve.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive detection of N-Methylhistamine, often requiring derivatization.[1][9][10]

  • Derivatization: React the N-Methylhistamine sample with a derivatizing agent (e.g., a silylating agent like BSTFA) to increase its volatility.

  • GC Column: Use a capillary column appropriate for amine analysis (e.g., a non-polar or medium-polarity column).

  • Temperature Program: Develop a temperature gradient to ensure good separation of the derivatized analyte from other components.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. The fragmentation pattern will be characteristic of the derivatized N-Methylhistamine.

In Vitro Radioligand Binding Assay

This protocol is a generalized procedure for a competitive binding assay to determine the affinity of a test compound for the H3 receptor using radiolabeled N-Methylhistamine.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H3 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer, radioligand ([³H]N-Methylhistamine), and test compounds Reagent_Prep->Incubate Filter Separate bound from free radioligand (e.g., vacuum filtration) Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Quantify Quantify bound radioactivity (scintillation counting) Wash->Quantify Analyze Determine IC50 and Ki values Quantify->Analyze

Figure 2. Workflow for a radioligand binding assay.
In Vivo Microdialysis

This protocol outlines a general procedure for in vivo microdialysis to measure the effect of N-Methylhistamine on neurotransmitter release in a specific brain region of an anesthetized animal.[11][12][13]

  • Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., the hypothalamus).

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal neurotransmitter levels.

  • Drug Administration: Administer this compound (e.g., systemically or through the microdialysis probe).

  • Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

  • Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique like HPLC with electrochemical or fluorescence detection.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is an indispensable tool for research into the histamine H3 receptor and its role in the central nervous system. Its potent and selective agonist activity allows for the detailed investigation of H3 receptor-mediated signaling and its physiological consequences. This technical guide provides a foundational understanding of its chemical properties and experimental applications, serving as a valuable resource for the scientific community. Further research to fully characterize its spectral properties and develop detailed synthetic protocols would be beneficial.

References

N-Methylhistamine Dihydrochloride: A Technical Guide to its Mechanism of Action on H3 and H4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Methylhistamine, a methylated derivative of histamine (B1213489), serves as a critical pharmacological tool for elucidating the complex roles of the histamine H3 (H3R) and H4 (H4R) receptors. As a potent agonist, its primary utility lies in the selective activation of these G protein-coupled receptors (GPCRs), enabling detailed investigation of their downstream signaling cascades and physiological functions. This technical guide provides an in-depth analysis of the mechanism of action of N-Methylhistamine dihydrochloride (B599025) at H3 and H4 receptors. It consolidates quantitative binding and functional data, outlines detailed experimental protocols for receptor characterization, and presents visual diagrams of the associated signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers in pharmacology and drug development engaged in the study of the histaminergic system.

Introduction to N-Methylhistamine and Target Receptors

N-Methylhistamine (specifically, the more potent enantiomer, (R)-α-methylhistamine, and the related compound Nα-methylhistamine) is a high-affinity agonist for the H3 receptor and a less potent, but still effective, agonist for the H4 receptor.[1][2] Both H3R and H4R are members of the G protein-coupled receptor superfamily and are primarily coupled to the Gαi/o family of G proteins.[3][4]

  • Histamine H3 Receptor (H3R): Predominantly expressed in the central nervous system (CNS), H3Rs function as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release.[3][5] They also act as heteroreceptors on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3][5] This positions H3R as a key regulator of diverse CNS functions and a promising therapeutic target for neurological disorders.[6]

  • Histamine H4 Receptor (H4R): The H4R is highly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, basophils, and T cells.[4][7] Its activation is critically involved in mediating immune responses, inflammation, and chemotaxis, making it an attractive target for inflammatory and allergic diseases.[4][7][8]

Due to the structural similarities in the binding sites of H3R and H4R, many ligands exhibit affinity for both receptors.[8] N-Methylhistamine's distinct affinity profile makes it an invaluable tool for differentiating the functions of these two important receptors.

Mechanism of Action and Signaling Pathways

Action on Histamine H3 Receptor

As a potent agonist, N-Methylhistamine binds to and activates the H3R, which is constitutively active and coupled to Gαi/o proteins.[9][10] This activation initiates multiple downstream signaling events:

  • Inhibition of Adenylyl Cyclase: The primary pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to decreased intracellular cAMP levels.[3][9] The reduction in cAMP subsequently lowers the activity of protein kinase A (PKA) and the phosphorylation of the cAMP-responsive element-binding protein (CREB).[9][11]

  • Modulation of MAP Kinase and PI3K/Akt Pathways: H3R stimulation also activates the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[3][9][12] Activation of PI3K leads to the phosphorylation and activation of Akt (also known as protein kinase B), which in turn can inactivate pro-apoptotic proteins like glycogen (B147801) synthase kinase 3β (GSK-3β).[3][9]

  • Regulation of Ion Channels and Neurotransmitter Release: The Gβγ subunits dissociated from the activated G-protein can interact with and inhibit N- and P-type voltage-gated calcium channels.[3][5] This reduction in calcium influx into the presynaptic terminal is a key mechanism by which H3R activation inhibits the release of histamine and other neurotransmitters.[5][6]

H3R_Signaling_Pathway cluster_membrane Plasma Membrane H3R Histamine H3 Receptor G_protein Gαi/o-Gβγ H3R->G_protein activates MAPK MAPK Pathway H3R->MAPK activates PI3K PI3K/Akt Pathway H3R->PI3K activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP converts NMA N-Methylhistamine NMA->H3R binds G_alpha Gαi/o G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates G_alpha->AC inhibits Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel inhibits ATP ATP ATP->AC PKA PKA ↓ cAMP->PKA Ca_influx Ca²⁺ Influx ↓ Ca_channel->Ca_influx Neurotransmitter Neurotransmitter Release Inhibition Ca_influx->Neurotransmitter

Caption: H3 Receptor signaling cascade upon N-Methylhistamine activation.
Action on Histamine H4 Receptor

N-Methylhistamine also functions as a full agonist at the H4R, albeit with lower affinity compared to the H3R.[1] Similar to the H3R, the H4R couples to Gαi/o proteins, initiating signaling cascades that are central to its role in immunomodulation.[4][8]

  • Inhibition of Adenylyl Cyclase: H4R activation leads to Gαi/o-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4][13]

  • Calcium Mobilization: H4R activation can induce a sustained mobilization of intracellular calcium, a key second messenger in immune cell activation and degranulation.[13][14]

  • Actin Polymerization and Chemotaxis: A hallmark of H4R signaling is the Gβγ-mediated activation of Phospholipase C (PLC). This leads to actin polymerization, resulting in cell shape changes and chemotaxis, which is the directed migration of immune cells like eosinophils and mast cells to sites of inflammation.[4][14]

  • MAP Kinase Activation: The H4R signaling pathway also involves the activation of the MAPK cascade, which plays a role in regulating the expression of inflammatory genes.[4][15]

H4R_Signaling_Pathway cluster_membrane Plasma Membrane H4R Histamine H4 Receptor G_protein Gαi/o-Gβγ H4R->G_protein activates MAPK MAPK Pathway H4R->MAPK activates Calcium Ca²⁺ Mobilization H4R->Calcium induces AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP converts NMA N-Methylhistamine NMA->H4R binds G_alpha Gαi/o G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates G_alpha->AC inhibits PLC PLC G_beta_gamma->PLC activates ATP ATP ATP->AC Actin Actin Polymerization PLC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: H4 Receptor signaling cascade upon N-Methylhistamine activation.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of N-Methylhistamine and the endogenous ligand, histamine, at H3 and H4 receptors. Values can vary based on experimental conditions, species, and receptor isoforms.

Table 1: Ligand Binding Affinities (Ki, nM) at H3 and H4 Receptors

CompoundReceptorSpeciesRadioligand UsedKi (nM)Reference(s)
Nα-Methylhistamine H3Rat[3H]-Nα-methylhistamine~2 (Kd)[16][17]
Nα-Methylhistamine H3Human[3H]Nα-methylhistamineNanomolar range[1]
Histamine H3Rat[3H]-Histamine~8 (Kd)[16]
Histamine H3Human[3H]Nα-methylhistamine8[18]
Nα-Methylhistamine H4Human-~20-fold lower affinity than at H3R[1]
(R)-α-Methylhistamine H4-->200-fold selectivity for H3R over H4R[2]
Histamine H4Human---

Table 2: Ligand Functional Potencies (EC50, nM) at H3 and H4 Receptors

CompoundReceptorAssay TypeSpeciespEC50EC50 (nM)Reference(s)
(R)-α-Methylhistamine H3Inhibition of Neurotransmitter ReleaseGuinea-Pig7.76~17.4[17]
Nα-Methylhistamine H3Inhibition of Neurotransmitter ReleaseGuinea-Pig7.90~12.6[17]
(R)-α-Methylhistamine H4Eosinophil Shape Change--66[2]
4-Methylhistamine H4GTPγS BindingHuman7.4~40[19]
4-Methylhistamine H4GTPγS BindingRat5.6~2512[19]
4-Methylhistamine *H4GTPγS BindingMouse5.8~1585[19]

*Note: 4-Methylhistamine is a related, highly selective H4R agonist often used in functional studies.[19]

Detailed Experimental Protocols

Characterizing the interaction of N-Methylhistamine with H3 and H4 receptors involves a suite of in vitro assays. Below are detailed protocols for three fundamental experiments.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of N-Methylhistamine by measuring its ability to displace a known radiolabeled ligand from the target receptor.

  • Objective: To determine the inhibitory constant (Ki) of N-Methylhistamine for H3R or H4R.

  • Principle: Unlabeled N-Methylhistamine competes with a constant concentration of a high-affinity radioligand (e.g., [3H]Nα-methylhistamine for H3R) for binding to receptors in a cell membrane preparation. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.[17][18]

  • Materials:

    • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human H3 or H4 receptor.[18]

    • Radioligand: [3H]Nα-methylhistamine (for H3R) or [3H]-Histamine (for H4R).

    • Test Compound: N-Methylhistamine dihydrochloride, serially diluted.

    • Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM Thioperamide or Clobenpropit).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[20]

    • 96-well filter plates (GF/C or similar).

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Compound Plating: Add 25 µL of assay buffer, serially diluted N-Methylhistamine, or the non-specific binding control to the wells of a 96-well plate.

    • Radioligand Addition: Add 25 µL of the radioligand (e.g., [3H]Nα-methylhistamine at a final concentration of ~2-3 nM) to all wells.[21][22]

    • Membrane Addition: Add 50 µL of the cell membrane preparation (5-10 µg protein/well) to initiate the binding reaction.

    • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[22]

    • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with cold wash buffer to remove unbound radioligand.

    • Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of excess unlabeled ligand) from total binding (counts with no competitor).

    • Plot the percentage of specific binding against the log concentration of N-Methylhistamine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of N-Methylhistamine that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: GTPγS Binding Assay

This functional assay directly measures the activation of Gαi/o proteins following receptor stimulation by an agonist.

  • Objective: To determine the potency (EC50) and efficacy of N-Methylhistamine in activating G-proteins coupled to H3R or H4R.

  • Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS or a europium-labeled GTP (Eu-GTP), which binds to the activated Gα subunit. The amount of bound GTPγS is a direct measure of receptor activation.[10][23]

  • Materials:

    • Cell Membranes: From cells expressing H3R or H4R.

    • GTP Analog: [35S]GTPγS or Eu-GTP.

    • Test Compound: this compound, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.[10]

    • Non-specific Binding Control: 10 µM unlabeled GTPγS.

    • Filtration apparatus or time-resolved fluorescence reader (for Eu-GTP).

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the cell membranes (5-15 µ g/well ), assay buffer, and serially diluted N-Methylhistamine.[24]

    • Pre-incubation: Incubate for 15 minutes at 30°C.[10]

    • Initiation: Add the GTP analog (e.g., [35S]GTPγS to a final concentration of ~0.1-0.5 nM) to start the reaction.[10]

    • Incubation: Incubate for 30-60 minutes at 30°C.[10]

    • Termination and Detection:

      • For [35S]GTPγS: Terminate the reaction by rapid filtration through filter plates, wash with cold buffer, and quantify using a scintillation counter.[23]

      • For Eu-GTP: Stop the reaction and measure the time-resolved fluorescence signal according to the manufacturer's protocol.[25]

  • Data Analysis:

    • Subtract non-specific binding from all values.

    • Plot the amount of bound GTPγS (or fluorescence signal) against the log concentration of N-Methylhistamine.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect/efficacy).

Protocol 3: cAMP Accumulation Assay

This is a downstream functional assay that measures the consequence of Gαi/o activation: the inhibition of cAMP production.

  • Objective: To determine the potency (EC50) of N-Methylhistamine in inhibiting adenylyl cyclase activity.

  • Principle: H3R and H4R are coupled to Gαi/o, which inhibits adenylyl cyclase. To measure this inhibition, cAMP production is first stimulated using an agent like forskolin (B1673556). The ability of an agonist like N-Methylhistamine to reduce this stimulated cAMP level is then quantified.[26][27]

  • Materials:

    • Whole Cells: CHO-K1 or HEK293 cells stably expressing H3R or H4R.

    • Adenylyl Cyclase Stimulator: Forskolin.

    • Test Compound: this compound, serially diluted.

    • Assay Buffer/Medium: HBSS or CO2-independent medium.

    • cAMP Detection Kit: HTRF, AlphaScreen, or GloSensor-based kits are common.[28][29][30]

    • 384-well assay plates.

  • Procedure:

    • Cell Plating: Seed cells into a 384-well plate and allow them to attach overnight.[10]

    • Compound Addition: Remove culture medium and add serially diluted N-Methylhistamine to the wells. Incubate for 15-30 minutes at 37°C.

    • Stimulation: Add forskolin (at a concentration that gives ~80% of its maximal response, e.g., 1-10 µM) to all wells except the negative control.[27]

    • Incubation: Incubate for an additional 15-30 minutes at 37°C.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions. This typically involves adding detection reagents and reading the plate on a suitable plate reader (e.g., for fluorescence or luminescence).[28][30]

  • Data Analysis:

    • Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve.[29]

    • Plot the cAMP concentration against the log concentration of N-Methylhistamine.

    • Fit the data to a sigmoidal dose-response (log[agonist] vs. response) curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Experimental_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis & Output start Stable Cell Line (H3R or H4R expression) mem_prep Cell Culture & Membrane Preparation start->mem_prep camp_assay cAMP Accumulation Assay (Functional) start->camp_assay Whole Cells binding_assay Radioligand Binding Assay (Competition) mem_prep->binding_assay gtp_assay GTPγS Binding Assay (Functional) mem_prep->gtp_assay analysis Dose-Response Curve Fitting (e.g., Cheng-Prusoff) binding_assay->analysis gtp_assay->analysis camp_assay->analysis ki_val Determine Ki (Binding Affinity) analysis->ki_val ec50_val Determine EC50/Emax (Potency & Efficacy) analysis->ec50_val

Caption: General experimental workflow for characterizing N-Methylhistamine.

Conclusion

This compound is an indispensable agonist for probing the function of histamine H3 and H4 receptors. Its potent agonism at the H3 receptor allows for detailed study of its role in neuromodulation, while its activity at the H4 receptor facilitates investigation into immunomodulatory processes. A thorough understanding of its binding kinetics, functional potency, and the signaling pathways it activates is crucial for researchers aiming to develop selective therapeutic agents targeting the histaminergic system. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for the precise pharmacological characterization of H3R and H4R and the screening of novel drug candidates.

References

The Biological Role of N-Methylhistamine in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhistamine (NMH), a primary metabolite of histamine (B1213489), has long been considered an inactive byproduct of histamine degradation in the central nervous system (CNS). However, its stable nature and quantifiable presence in brain tissue and cerebrospinal fluid have positioned it as a critical biomarker for monitoring the activity of the brain's histaminergic system. This technical guide provides a comprehensive overview of the biological role of NMH in the CNS, delving into its synthesis, metabolism, and its indirect influence on neuronal function through its relationship with histamine. We present quantitative data on histamine and NMH levels, histamine receptor binding affinities, and the effects of histamine on neuronal activity. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are also provided to support further research in this area.

Introduction

Histamine is a well-established neurotransmitter in the central nervous system, originating from a discrete population of neurons in the tuberomammillary nucleus (TMN) of the hypothalamus that project throughout the brain[1]. It plays a crucial role in regulating a wide array of physiological functions, including the sleep-wake cycle, arousal, cognition, and appetite[1][2]. The inactivation of histamine in the CNS is primarily carried out by the enzyme Histamine N-methyltransferase (HNMT), which catalyzes the methylation of histamine to form N-tele-methylhistamine (NMH or tele-methylhistamine)[3][4][5]. While NMH itself is considered biologically inactive at histamine receptors, its concentration in various brain regions directly reflects the turnover of neuronal histamine[3][4]. Consequently, understanding the dynamics of NMH is paramount for researchers and drug development professionals targeting the histaminergic system for therapeutic intervention in various neurological and psychiatric disorders.

Synthesis and Metabolism of N-Methylhistamine

The metabolic pathway of histamine in the CNS is a two-step process initiated by HNMT.

  • Synthesis of N-Methylhistamine: Histamine, released into the synaptic cleft, is taken up by both neurons and glial cells[4]. Inside the cell, HNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the tele-nitrogen of the imidazole (B134444) ring of histamine, yielding N-Methylhistamine and S-adenosyl-L-homocysteine[5].

  • Metabolism of N-Methylhistamine: NMH is subsequently metabolized by monoamine oxidase B (MAO-B) to N-tele-methylimidazoleacetic acid (t-MIAA), which is the final inactive metabolite excreted from the brain[4].

This metabolic cascade is the principal route for histamine inactivation within the CNS, as the alternative pathway involving diamine oxidase (DAO) is largely absent in the brain[3].

Histamine Histamine NMH N-Methylhistamine (tele-methylhistamine) Histamine->NMH HNMT (S-adenosyl-L-methionine) t_MIAA N-tele-methylimidazoleacetic acid (t-MIAA) NMH->t_MIAA MAO-B

Metabolism of Histamine in the CNS.

Quantitative Data

N-Methylhistamine and Histamine Levels in the Brain

Quantitative analysis of NMH and histamine across different brain regions provides insights into the regional activity of the histaminergic system. The following table summarizes available data from rodent studies. Data for human brain regions is limited in the current literature.

Brain RegionN-Methylhistamine (ng/g tissue)Histamine (ng/g tissue)SpeciesReference
Hypothalamus177~100-200Rat[6]
Neocortex~50~20-40Rat[6]
Hippocampus~40~15-30Rat[6]
Thalamus~35~15-25Rat[6]
Caudate Nucleus~25~10-20Rat[6]
Midbrain~15~5-15Rat[6]
Medulla-Pons9.5~5-10Rat[6]
Cerebellum~10~5-10Rat[6]
Whole BrainLow concentrationsLow concentrationsMouse[7]
Histamine Receptor Binding Affinities

While NMH itself is not a significant ligand for histamine receptors, the action of its parent compound, histamine, is mediated by four G-protein coupled receptors: H1, H2, H3, and H4. The binding affinities (Ki) of histamine and various antagonists are crucial for understanding the pharmacology of the histaminergic system.

ReceptorLigandKi (nM)Species/TissueReference
H1 Receptor Histamine~13,500Human (recombinant)[8]
Mepyramine1.3Rodent Brain[9]
Cetirizine6Human (recombinant)[10]
Levocetirizine3Human (recombinant)[10]
Emedastine1.3Rodent Brain[9]
H2 Receptor Histamine---
Cimetidine---
Ranitidine---
Tiotidine-Rodent Brain[9]
H3 Receptor Histamine---
(R)-α-methylhistamine---
Thioperamide---
N-methylhistamine-Rodent Brain[9]

Note: Ki values can vary depending on the experimental conditions.

Effects of Histamine on Neuronal Activity

Histamine modulates neuronal excitability, with effects varying by brain region and neuronal subtype.

Brain RegionNeuronal TypeHistamine ConcentrationEffect on Firing RateReceptor(s) ImplicatedReference
Insular CortexPyramidal Cells30 µMIncreased frequency of repetitive firingH2[11]
Hippocampus (CA1)Pyramidal Cells1-10 µMLong-lasting increaseH1 and H2[12]
Hippocampus (CA3)Pyramidal Cells-Increase in action potential discharge-[13]
Prefrontal CortexFast-spiking Interneurons-Excitation (additive gain change)H1 and H2[1][14][15][16][17]
Prefrontal CortexPyramidal Cells-Indirect inhibition (divisive gain change)-[1][14][15][16][17]
Thalamus (anterior and intralaminar)--Predominantly reducedH1 or H2[18]
Striatum--Mainly activatedH1 or H2[18]

Key Signaling Pathways

Histamine exerts its effects in the CNS through three main receptor subtypes: H1, H2, and H3.

H1 Receptor Signaling (Gq-coupled)

The H1 receptor is coupled to a Gq protein, and its activation leads to the stimulation of phospholipase C (PLC)[11][19][20]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream effects that generally increase neuronal excitability[19][20].

Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Increased Neuronal Excitability Ca->Response PKC->Response

H1 Receptor Signaling Pathway.

H2 Receptor Signaling (Gs-coupled)

The H2 receptor is coupled to a Gs protein, which activates adenylyl cyclase (AC)[6][21]. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including ion channels, leading to changes in neuronal excitability, often an increase[6][10][21][22][23].

Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Targets Downstream Targets (e.g., Ion Channels) PKA->Targets phosphorylates Response Modulation of Neuronal Excitability Targets->Response

H2 Receptor Signaling Pathway.

H3 Receptor Signaling (Gi/o-coupled)

cluster_0 Presynaptic Terminal Histamine Histamine H3R H3 Receptor (Presynaptic) Histamine->H3R Gio Gi/o Protein H3R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits (α subunit) Ca_channel Voltage-gated Ca²⁺ Channel Gio->Ca_channel inhibits (βγ subunits) cAMP ↓ cAMP AC->cAMP NT_release ↓ Neurotransmitter Release cAMP->NT_release Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->NT_release

H3 Receptor Signaling Pathway.

Experimental Protocols

Histamine N-Methyltransferase (HNMT) Radiometric Assay

This assay measures the activity of HNMT by quantifying the formation of radiolabeled N-Methylhistamine from histamine and a radiolabeled methyl donor.

Materials:

  • Brain tissue homogenate

  • Phosphate (B84403) buffer (pH 7.8)

  • Histamine

  • S-(5'-adenosyl)-L-methionine (SAM)

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • Borate (B1201080) buffer (2.5 M)

  • Scintillation fluid

  • Test compounds (inhibitors/activators)

Procedure:

  • Tissue Preparation: Homogenize brain tissue in cold phosphate buffer and centrifuge to obtain the supernatant containing HNMT.

  • Pre-incubation: In a microcentrifuge tube, pre-incubate the enzyme preparation (e.g., 0.025 µg/ml) with the test compound or vehicle in phosphate buffer for 15 minutes at 37°C[26].

  • Reaction Initiation: Start the reaction by adding a mixture of histamine (e.g., 20 µM), SAM (e.g., 1.4 µM), and [³H]-SAM (e.g., 0.014 µM)[26].

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C[26].

  • Reaction Termination: Stop the reaction by adding 2.5 M borate buffer[26].

  • Separation: Separate the radiolabeled product, [³H]N-methylhistamine, from the unreacted [³H]-SAM. This can be achieved by solvent extraction or column chromatography[26][27].

  • Quantification: Add an aliquot of the separated product to scintillation fluid and measure the radioactivity using a scintillation counter. The amount of [³H]N-methylhistamine formed is proportional to the HNMT activity.

start Start prep Prepare Brain Homogenate start->prep preincubate Pre-incubate Enzyme with Test Compound (15 min, 37°C) prep->preincubate initiate Initiate Reaction with Histamine & [³H]-SAM preincubate->initiate incubate Incubate (30 min, 37°C) initiate->incubate terminate Terminate Reaction with Borate Buffer incubate->terminate separate Separate [³H]-NMH (Extraction/Chromatography) terminate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify end End quantify->end

HNMT Radiometric Assay Workflow.

N-Methylhistamine Competitive ELISA

This immunoassay quantifies the concentration of NMH in a sample.

Principle: This is a competitive assay where NMH in the sample competes with a fixed amount of labeled NMH for a limited number of antibody binding sites. The amount of bound labeled NMH is inversely proportional to the concentration of NMH in the sample.

General Protocol:

  • Coating: Microplate wells are pre-coated with an anti-NMH antibody.

  • Sample/Standard Incubation: Add standards of known NMH concentrations and unknown samples to the wells. Then, add a fixed amount of enzyme-labeled NMH (conjugate) to each well. Incubate to allow competition for antibody binding[7][19][21][28][29][30].

  • Washing: Wash the wells to remove unbound sample and conjugate[7][19][21][28][29][30].

  • Substrate Addition: Add a substrate that is converted by the enzyme on the conjugate into a colored product[7][19][21][28][29][30].

  • Color Development: Incubate to allow color development.

  • Stopping the Reaction: Add a stop solution to halt the color development[19][21].

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of NMH in the samples by interpolating their absorbance values on the standard curve.

Conclusion

N-Methylhistamine, as the primary and sole metabolite of histamine in the CNS, serves as an indispensable tool for probing the intricacies of the brain's histaminergic system. Although biologically inactive itself, its levels provide a reliable index of histamine turnover and neuronal activity. For researchers and drug development professionals, the quantification of NMH offers a valuable endpoint for assessing the efficacy of compounds targeting histamine receptors or metabolism. The methodologies and data presented in this guide provide a solid foundation for further investigations into the role of the histaminergic system in health and disease, paving the way for the development of novel therapeutics for a range of neurological and psychiatric conditions.

References

N-Methylhistamine: An In-depth Technical Guide on the Endogenous Metabolite of Histamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489), a biogenic amine synthesized from the amino acid L-histidine, is a critical signaling molecule involved in a wide array of physiological and pathological processes. Its functions range from mediating allergic and inflammatory responses to regulating gastric acid secretion and acting as a neurotransmitter in the central nervous system (CNS).[1] The biological actions of histamine are terminated through two primary metabolic pathways: oxidative deamination by diamine oxidase (DAO) and methylation by histamine N-methyltransferase (HNMT).[2][3] This guide focuses on the latter pathway, providing a detailed examination of N-Methylhistamine (NMH), the direct product of histamine methylation, and its significance in biochemistry, physiology, and clinical diagnostics.

N-Methylhistamine (also known as 1-methylhistamine (B192778) or Nτ-methylhistamine) serves as a major and stable metabolite of histamine.[4][5] Due to its longer half-life compared to the parent compound, NMH is considered a more reliable biomarker for assessing systemic histamine release and mast cell activity.[4][6][7][8] Measuring NMH levels in biological fluids like urine and plasma is a key diagnostic tool for conditions such as mastocytosis, anaphylaxis, and other mast cell activation syndromes.[7][8][9]

Biochemical Pathway of N-Methylhistamine Metabolism

The metabolic journey from histamine to the excretion of its methylated metabolites involves a series of enzymatic steps, with HNMT playing the central role in the initial and rate-limiting conversion.

The Role of Histamine N-methyltransferase (HNMT)

Histamine N-methyltransferase (HNMT, EC 2.1.1.8) is a cytosolic enzyme responsible for the methylation of the imidazole (B134444) ring of histamine.[10] This reaction is the primary pathway for histamine inactivation within cells and is the sole mechanism for terminating histamine's neurotransmitter activity in the CNS, where DAO is absent.[1][11]

The enzymatic reaction is as follows: Histamine + S-Adenosyl-L-methionine (SAM) → N-Methylhistamine + S-Adenosyl-L-homocysteine (SAH) [2][12]

HNMT utilizes S-adenosyl-L-methionine (SAM) as the essential methyl group donor.[1][13] The efficiency of this pathway is therefore dependent on the intracellular availability of SAM.

Downstream Metabolism

Following its formation, N-Methylhistamine is further metabolized before excretion. It is a substrate for monoamine oxidase B (MAO-B), particularly in the CNS, and also for diamine oxidase (DAO) in peripheral tissues.[11][13] These enzymes catalyze the oxidative deamination of NMH to form N-methylimidazole acetaldehyde. This unstable intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALD-DH) to the final, stable metabolite, N-methylimidazoleacetic acid (MIAA), which is subsequently excreted in the urine.[13]

Histamine_Metabolism Figure 1: Histamine Metabolism Pathway cluster_enzymes Histidine L-Histidine Histamine Histamine Histidine->Histamine NMH N-Methylhistamine (NMH) Histamine->NMH IAAld Imidazole Acetaldehyde Histamine->IAAld NMIAAld N-Methylimidazole Acetaldehyde NMH->NMIAAld IAA Imidazoleacetic Acid (IAA) IAAld->IAA NMIAA N-Methylimidazoleacetic Acid (MIAA) NMIAAld->NMIAA HDC_label L-Histidine Decarboxylase HNMT_label HNMT (+ SAM) DAO_label1 DAO MAOB_DAO_label MAO-B / DAO ALDH_label1 ALDH ALDH_label2 ALDH

Figure 1: Histamine Metabolism Pathway

Physiological and Clinical Significance

Elevated levels of N-Methylhistamine are indicative of increased mast cell or basophil degranulation. This makes NMH a crucial biomarker for diagnosing and monitoring a range of conditions.

  • Mastocytosis and Mast Cell Activation Syndrome (MCAS): These disorders are characterized by an abnormal accumulation and/or activation of mast cells.[5][6] Increased urinary NMH is a key diagnostic criterion and often correlates with the severity of mast cell proliferation and activation.[7][9][14]

  • Anaphylaxis and Allergic Reactions: During systemic allergic reactions, massive histamine release leads to a significant, measurable spike in urinary and plasma NMH concentrations.[15][16] Monitoring NMH can help confirm an anaphylactic event, especially since histamine itself is cleared from circulation very rapidly.[4]

  • Neurotransmission: In the brain, the HNMT pathway is the primary route for clearing histamine from synapses.[1][11] Dysregulation of this pathway can affect histaminergic neurotransmission, which is involved in sleep-wake cycles, appetite, and cognitive functions.[17]

Quantitative Data

The quantification of N-Methylhistamine in biological fluids is essential for clinical diagnosis and research. The following tables summarize key quantitative data.

Table 1: Clinical Reference Ranges for Urinary N-Methylhistamine (Note: Ranges can vary slightly between laboratories)

Age GroupReference Range (mcg/g Creatinine)Source(s)
0-5 years120 - 510[18][19]
6-16 years70 - 330[18][19]
>16 years30 - 200[18][19]

Table 2: N-Methylhistamine Concentrations in Human Cerebrospinal Fluid (CSF)

Subject GroupN-Methylhistamine (pM, mean ± SE)Source(s)
Narcoleptic Patients (n=7)2431 ± 461[20]
Neurological Controls (n=32)2209 ± 463[20]

Table 3: Inhibition Constants (Ki) for Selected HNMT Inhibitors

InhibitorType of InhibitionKi Value (mM)Source(s)
PargylineCompetitive0.126[21]
ClorgylineCompetitive0.144[21]
(R)-DeprenylCompetitive0.217[21]
(S)-DeprenylCompetitive0.627[21]
TacrinePotent Inhibitor~0.00005 (50 nM)[10]
AmodiaquinePotent Inhibitor~0.00001 - 0.0001 (10-100 nM)[10]

Experimental Protocols

Accurate measurement of NMH and HNMT activity is fundamental for research and clinical applications. Below are detailed methodologies for key experimental procedures.

Quantification of N-Methylhistamine in Urine by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NMH.[22]

LCMS_Workflow Figure 2: Workflow for Urinary N-Methylhistamine Analysis Collect 1. 24-Hour or Random Urine Collection Prepare 2. Sample Preparation (e.g., Dilution, Filtration) Collect->Prepare Inject 3. Injection into LC-MS/MS System Prepare->Inject Separate 4. Chromatographic Separation (e.g., HILIC or Reversed-Phase) Inject->Separate Ionize 5. Electrospray Ionization (ESI) Separate->Ionize Analyze 6. Tandem Mass Spectrometry (MS/MS Analysis) Ionize->Analyze Quantify 7. Quantification (vs. Internal Standard) Analyze->Quantify Report 8. Data Reporting (e.g., mcg/g Creatinine) Quantify->Report

Figure 2: Workflow for Urinary N-Methylhistamine Analysis

Methodology:

  • Patient Preparation: For 24 hours prior to and during collection, patients should avoid histamine-rich foods (e.g., cheese, spinach, tomatoes, wine) which may cause mild elevations in NMH.[18][19] Medications known to interfere, such as monoamine oxidase inhibitors (MAOIs), should be discontinued (B1498344) if clinically appropriate.[18]

  • Sample Collection: A 24-hour urine collection is preferred to account for diurnal variations, though random urine samples can also be used.[4][14] Samples should be kept refrigerated during collection.

  • Sample Preparation:

    • Measure and record the total 24-hour urine volume.

    • Aliquots are typically prepared by simple dilution with a solvent mixture (e.g., 50:50 water/acetonitrile (B52724) with 0.1% formic acid).[23]

    • An internal standard (e.g., isotopically labeled NMH) is added to each sample, calibrator, and quality control sample to correct for matrix effects and analytical variability.

    • Samples are vortexed and then centrifuged or filtered (e.g., 0.45µm filter) to remove particulates.[23]

  • LC-MS/MS Analysis:

    • Chromatography: Separation is achieved using a suitable column, such as a Cogent Diamond Hydride™ (for HILIC) or a C18 column (for reversed-phase).[23][24] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly employed.[23]

    • Mass Spectrometry: The column eluent is introduced into a mass spectrometer, typically via an electrospray ionization (ESI) source operating in positive ion mode.[23] Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for NMH and its internal standard are monitored for high specificity and sensitivity.

  • Data Analysis: A calibration curve is generated using standards of known concentrations. The concentration of NMH in patient samples is calculated based on the peak area ratio of the analyte to the internal standard. Results are typically normalized to creatinine (B1669602) concentration and reported in mcg/g creatinine to account for variations in urine dilution.

Histamine N-methyltransferase (HNMT) Activity Assay (Radiometric)

This biochemical assay measures the enzymatic activity of HNMT by quantifying the formation of radiolabeled N-Methylhistamine from histamine and a radiolabeled methyl donor.[25]

HNMT_Assay Figure 3: Workflow for Radiometric HNMT Activity Assay Incubate 1. Incubation (HNMT Enzyme + Histamine + [3H]S-adenosyl-L-methionine) Stop 2. Terminate Reaction (e.g., add Borate (B1201080) Buffer) Incubate->Stop Separate 3. Product Separation (e.g., Solvent Extraction or Column Chromatography) Stop->Separate Count 4. Scintillation Counting (Quantify [3H]N-Methylhistamine) Separate->Count Calculate 5. Calculate Activity (pmol/min/mg protein) Count->Calculate

Figure 3: Workflow for Radiometric HNMT Activity Assay

Methodology:

  • Reagents:

    • Enzyme Source: Purified recombinant human HNMT or a tissue homogenate (e.g., from rat kidney).[12][26]

    • Buffer: Phosphate (B84403) buffer (pH ~7.8-8.0).[12][25]

    • Substrate: Histamine solution (e.g., 20 µM final concentration).[25]

    • Methyl Donor: A mixture of non-radiolabeled S-adenosyl-L-methionine and high specific activity S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).[25][26]

    • Termination Solution: 2.5 M Borate buffer.[25]

    • Control Inhibitor: A known HNMT inhibitor like Amodiaquine can be used for validation.[25]

  • Pre-incubation:

    • In a microcentrifuge tube, pre-incubate the HNMT enzyme with the test compound (inhibitor/activator) or vehicle control in phosphate buffer for 15 minutes at 37°C.[25]

  • Reaction Initiation:

    • Initiate the reaction by adding the histamine and [³H]SAM mixture to the tube.

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[25]

  • Reaction Termination:

    • Stop the reaction by adding the borate termination solution.[25]

  • Product Separation:

    • The radiolabeled product, [³H]N-Methylhistamine, must be separated from the unreacted [³H]SAM. This can be achieved by:

      • Solvent Extraction: Using a specific organic solvent (e.g., a chloroform/toluene mixture) that selectively extracts the methylated histamine.

      • Column Chromatography: Passing the reaction mixture through a small separation column.[25]

  • Quantification:

    • An aliquot of the solvent phase (or the appropriate eluate from the column) containing the [³H]N-Methylhistamine is transferred to a scintillation vial.

    • Scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

  • Calculation of Activity:

    • The amount of [³H]N-Methylhistamine formed is calculated based on the measured counts per minute (CPM) and the specific activity of the [³H]SAM.

    • Enzyme activity is typically expressed as picomoles of product formed per minute per milligram of protein (pmol/min/mg).

Conclusion

N-Methylhistamine is a pivotal metabolite in histamine biochemistry. Its formation via HNMT represents the primary mechanism for intracellular histamine inactivation, especially within the central nervous system. As a stable and reliable indicator of systemic histamine release, the quantification of N-Methylhistamine has become an indispensable tool in the diagnosis and management of mast cell-related disorders. A thorough understanding of its metabolic pathway, coupled with robust and validated analytical methods, is essential for researchers, clinicians, and professionals in drug development aiming to investigate histaminergic systems or target pathologies involving mast cell activation.

References

The Discovery and Scientific Journey of N-Methylhistamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylhistamine (NMH), a primary metabolite of histamine (B1213489), has emerged as a crucial biomarker in scientific research and clinical diagnostics. Its discovery and the elucidation of its metabolic pathway have been pivotal in understanding histamine's physiological and pathological roles. This in-depth technical guide provides a comprehensive overview of the history of N-methylhistamine, from its initial identification to its current applications. It details the enzymatic processes governing its formation and degradation, explores its limited direct biological activity, and presents a thorough account of the analytical methodologies developed for its quantification. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in fields related to allergy, immunology, neuroscience, and pharmacology.

Discovery and Early History

The journey to understanding N-methylhistamine began with investigations into the metabolic fate of histamine. A landmark 1956 study by Schayer and Karjala, published in the Journal of Biological Chemistry, provided the first strong evidence that ring N-methylation is a major route of histamine metabolism in mammals[1]. This seminal work laid the foundation for the identification of N-methylhistamine as a key metabolite.

Subsequent research focused on the enzyme responsible for this methylation process. Histamine N-methyltransferase (HNMT) was identified as the catalyst for the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histamine, forming Nτ-methylhistamine (tele-methylhistamine), the official chemical name for N-methylhistamine. The presence of HNMT was confirmed in various tissues, with early studies in the 1950s detecting its activity in the soluble supernatant fraction of guinea pig brain.

The clinical significance of measuring N-methylhistamine was later highlighted by the work of Dr. J.J. Keyzer and his colleagues. Their research in the 1980s demonstrated the utility of urinary N-methylhistamine levels as a reliable indicator of in vivo histamine release, particularly in the context of allergic reactions and mastocytosis. This was a significant advancement, as N-methylhistamine has a longer biological half-life than its parent compound, histamine, making it a more stable and reliable biomarker.

Metabolism of N-Methylhistamine

The metabolism of histamine to N-methylhistamine is a two-step enzymatic process that primarily occurs intracellularly.

Step 1: Methylation of Histamine

The initial and rate-limiting step is the methylation of histamine by Histamine N-methyltransferase (HNMT) . This enzyme transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the tele-nitrogen atom of the imidazole (B134444) ring of histamine. This reaction yields N-methylhistamine and S-adenosyl-L-homocysteine (SAH) .

Step 2: Oxidative Deamination of N-Methylhistamine

N-methylhistamine is further metabolized by Monoamine Oxidase B (MAO-B) . This enzyme catalyzes the oxidative deamination of N-methylhistamine to N-methylimidazole acetaldehyde . This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form the final major metabolite, N-methylimidazoleacetic acid (NMIAA) , which is then excreted in the urine.

A less significant pathway for histamine metabolism in peripheral tissues involves the enzyme diamine oxidase (DAO) , which directly deaminates histamine to imidazole acetaldehyde. However, in the central nervous system, the HNMT pathway is the predominant route of histamine inactivation.

Metabolism Histamine Histamine NMH N-Methylhistamine Histamine->NMH HNMT NMIAA N-Methylimidazole acetic acid NMH->NMIAA MAO-B, ALDH SAM S-Adenosyl- methionine SAH S-Adenosyl- homocysteine SAM->SAH Methyl Donation MAOB MAO-B ALDH ALDH HNMT HNMT

Figure 1. Metabolic pathway of histamine to N-methylhistamine.

Biological Activity and Signaling

While histamine is a potent agonist at four different G protein-coupled receptors (H1, H2, H3, and H4), N-methylhistamine is considered a largely inactive metabolite. Studies on the binding affinity of N-methylhistamine to these receptors have shown significantly lower affinity compared to histamine. This methylation of the imidazole ring sterically hinders the interaction with the receptor binding pockets.

Therefore, N-methylhistamine itself is not believed to trigger significant downstream signaling pathways. Its primary role in biological systems is as a stable end-product of histamine metabolism, making its measurement a reliable reflection of histamine release over time.

Quantitative Data

The quantification of N-methylhistamine and the characterization of the enzymes involved in its metabolism are crucial for research and diagnostics. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of Human Histamine N-Methyltransferase (HNMT)

SubstrateKm (μM)Vmax (nmol/mg protein/hr)Source
Histamine4.2 - 141.5 - 2.5[2]
S-Adenosyl-L-methionine1.8 - 4.8-[2]

Note: Km and Vmax values can vary depending on the tissue source, purification methods, and assay conditions.

Table 2: Representative Concentrations of N-Methylhistamine in Human Biological Fluids

Biological FluidConditionConcentration RangeSource
Urine (24-hour) Healthy Adults40 - 150 µg/g creatinine[3][4]
Mastocytosis> 200 µg/g creatinine[4][5]
AnaphylaxisSignificantly elevated[3]
Plasma Healthy Adults100 - 300 pg/mL[3]
Allergic ReactionCan be elevated[3]

Note: Reference ranges can vary between laboratories and analytical methods.

Experimental Protocols

A variety of analytical methods have been developed for the quantification of N-methylhistamine. The choice of method often depends on the required sensitivity, specificity, and throughput.

Radioenzymatic Assay (REA)

This classic method relies on the enzymatic conversion of histamine to radiolabeled N-methylhistamine.

Protocol Outline:

  • Sample Preparation: Deproteinization of plasma or dilution of urine samples.

  • Enzymatic Reaction: Incubation of the sample with purified HNMT and radiolabeled S-adenosyl-L-methionine (e.g., [³H]-SAM).

  • Extraction: The resulting radiolabeled N-methylhistamine is extracted from the reaction mixture using an organic solvent (e.g., chloroform).

  • Quantification: The radioactivity of the extracted N-methylhistamine is measured using a scintillation counter. The amount of histamine in the original sample is proportional to the radioactivity measured.

REA cluster_protocol Radioenzymatic Assay Workflow start Sample (Plasma/Urine) prep Sample Preparation (Deproteinization/Dilution) start->prep reaction Enzymatic Reaction (HNMT, [3H]-SAM) prep->reaction extraction Solvent Extraction (Chloroform) reaction->extraction quant Scintillation Counting extraction->quant end NMH Concentration quant->end

Figure 2. Workflow for the radioenzymatic assay of histamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for the quantification of N-methylhistamine.

Protocol Outline:

  • Sample Preparation: Addition of a stable isotope-labeled internal standard (e.g., d3-N-methylhistamine) to the sample.

  • Extraction: Solid-phase or liquid-liquid extraction to isolate N-methylhistamine.

  • Derivatization: Chemical modification of N-methylhistamine to increase its volatility for GC analysis (e.g., acylation).

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where N-methylhistamine is separated from other components based on its boiling point and interaction with the column's stationary phase.

  • MS Detection: The separated N-methylhistamine is ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is used for identification and quantification by comparing the signal of the analyte to that of the internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for routine clinical analysis.

Protocol Outline:

  • Coating: Microtiter plates are coated with an antibody specific to N-methylhistamine.

  • Sample/Standard Addition: Urine samples or N-methylhistamine standards are added to the wells, along with enzyme-conjugated N-methylhistamine.

  • Competitive Binding: The N-methylhistamine in the sample competes with the enzyme-conjugated N-methylhistamine for binding to the antibody.

  • Washing: Unbound components are washed away.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The intensity of the color is measured using a microplate reader. The concentration of N-methylhistamine in the sample is inversely proportional to the color intensity.

Conclusion

The discovery of N-methylhistamine and the subsequent elucidation of its metabolic pathway have profoundly impacted our understanding of histamine biology. From its initial identification as a major metabolite to its current role as a reliable clinical biomarker, the scientific journey of N-methylhistamine continues to be of great importance. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working to further unravel the complexities of histamine-related disorders and to develop novel therapeutic interventions. The ongoing refinement of analytical techniques will undoubtedly lead to new insights into the subtle yet significant roles of histamine metabolism in health and disease.

References

N-Methylhistamine dihydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Methylhistamine dihydrochloride (B599025), a potent histamine (B1213489) receptor agonist, with a focus on its chemical properties, biological activity, and the experimental methodologies used for its characterization.

Core Compound Data

N-Methylhistamine dihydrochloride is a crucial tool for researchers studying the histamine system, particularly the H3 receptor. Its key identifiers and physicochemical properties are summarized below.

PropertyValue
CAS Number 16503-22-3
Molecular Weight 198.09 g/mol
Chemical Formula C₆H₁₁N₃·2HCl
Synonyms Nα-Methylhistamine dihydrochloride
Storage Desiccate at room temperature

Biological Activity and Receptor Affinity

This compound is a potent agonist at histamine receptors, showing particular potency for the H3 subtype.[1] It also exhibits agonist properties at H4 receptors, binding with moderate affinity.[1] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2] Activation of the H3 receptor by an agonist like N-Methylhistamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

A summary of its receptor binding and potency is provided in the table below.

ReceptorActivityPotency/Affinity
H1 Agonist81% relative potency to histamine
H2 Agonist185% relative potency to histamine
H3 Agonist270% relative potency to histamine[1]
H4 AgonistKᵢ = 23 nM[1]

Signaling Pathway

The primary signaling pathway for N-Methylhistamine involves the activation of the H3 receptor and its downstream effects mediated by Gi/o proteins. This pathway is crucial in its function as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.

H3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMH N-Methylhistamine H3R Histamine H3 Receptor NMH->H3R Binds and Activates Gi/o Gi/o Protein H3R->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream Decreased levels lead to Experimental_Workflow Start Start: Characterization of N-Methylhistamine Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (cAMP) (Determine EC50 and Emax) Binding_Assay->Functional_Assay Confirm Functional Activity Data_Analysis Data Analysis and Pharmacological Profiling Functional_Assay->Data_Analysis Conclusion Conclusion: Potent H3 Receptor Agonist Data_Analysis->Conclusion

References

N-Methylhistamine Dihydrochloride: A Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the aqueous solubility and stability of N-Methylhistamine dihydrochloride (B599025). Understanding these core physicochemical properties is critical for researchers utilizing this compound in experimental settings and for professionals involved in the development of pharmaceutical formulations. This document summarizes available data, outlines detailed experimental protocols, and visualizes key concepts to facilitate accurate and reproducible scientific work.

Physicochemical Properties

N-Methylhistamine dihydrochloride is the salt form of N-Methylhistamine, a metabolite of histamine (B1213489).[1][2] It is a valuable tool in research, primarily acting as a potent agonist at histamine receptors, with particular potency at the H3 receptor.[3][4][5] Its role as a biomarker for mast cell activation makes its quantification and handling critical in various clinical and preclinical studies.[3][6]

Aqueous Solubility

This compound is generally considered to be highly soluble in water. However, quantitative values from various suppliers show some variation, which may be attributed to differences in purity, particle size, and analytical methodology. It is noteworthy that some sources indicate the need for sonication or warming to achieve maximum solubility, suggesting that the dissolution rate may be a factor to consider.[3]

Table 1: Reported Aqueous Solubility of this compound

Solubility ValueMolar Equivalent (approx.)Source / Notes
100 mg/mL505 mMMedChemExpress; requires ultrasonic treatment.[3]
Soluble to 100 mM~19.8 mg/mLR&D Systems, Tocris Bioscience.
49.00-51.00 mg/mL247-257 mMSigma-Aldrich.[1]
>20 mg/mL>101 mMChemicalBook, Sigma-Aldrich.[7]

Molecular Weight of this compound: 198.09 g/mol .[1][3]

Stability Profile

The stability of this compound, both in solid form and in aqueous solution, is crucial for ensuring the integrity of experimental results and the shelf-life of formulations.

Solid-State Stability and Storage

The solid form is described as a white to off-white powder or solid.[3] It is known to be hygroscopic, meaning it can absorb moisture from the air.[7] Therefore, proper storage is essential to maintain its integrity.

Table 2: Recommended Storage Conditions for this compound

FormConditionDurationSource / Notes
SolidDesiccate at Room TemperatureNot specifiedR&D Systems.
Solid4°C, sealed, away from moistureNot specifiedMedChemExpress.[3]
Solid2-8°CNot specifiedSigma-Aldrich, ChemicalBook.[1][7]
Aqueous Stock Solution-20°C1 monthMedChemExpress.[3]
Aqueous Stock Solution-80°C6 monthsMedChemExpress.[3]
Aqueous Solution Stability

The stability of this compound in aqueous solutions is influenced by temperature, pH, and light exposure. While specific degradation kinetics for this molecule are not widely published, data from the closely related compound, histamine dihydrochloride, and general pharmaceutical stability testing principles provide a strong framework for its handling.

  • Temperature : Aqueous solutions of histamine dihydrochloride have been shown to be stable for at least 6 months when stored at 4°C or -18°C.[8] However, significant degradation can occur within a month at room temperature (20°C), particularly at lower concentrations.[8] It is therefore recommended that aqueous stock solutions of this compound be stored frozen.[3]

  • pH : Stress testing of pharmaceutical compounds typically involves evaluating stability across a range of pH values (e.g., acidic, neutral, basic) to identify potential hydrolytic degradation pathways.[9] As an amine salt, this compound is expected to be most stable in acidic to neutral aqueous solutions. At highly basic pH, the free base form is generated, which may be more susceptible to oxidative degradation.

  • Light (Photostability) : Photostability testing is a critical component of forced degradation studies.[9] It is recommended to protect aqueous solutions of this compound from light, especially during long-term storage, by using amber vials or by wrapping containers in foil.

Experimental Protocols

This section provides detailed methodologies for key experiments related to determining the solubility and stability of this compound.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

  • Preparation : Add an excess amount of this compound solid to a known volume of purified water (e.g., Milli-Q) in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration : Place the vial in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the suspension to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at a high speed to pellet the undissolved solid.

  • Sampling and Dilution : Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Perform a precise serial dilution of the supernatant with water to bring the concentration within the quantifiable range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of N-Methylhistamine.

  • Calculation : Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the equilibrium solubility at the specified temperature.

G cluster_workflow Workflow: Solubility Determination start Start add_excess Add Excess Solid to Water start->add_excess equilibrate Equilibrate at Constant Temp (e.g., 24-48h) add_excess->equilibrate separate Separate Phases (Centrifuge/Settle) equilibrate->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute analyze Quantify Concentration (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: A typical workflow for determining equilibrium aqueous solubility.

Protocol: Stability-Indicating Method Development (Conceptual)

A stability-indicating analytical method is required to separate the intact drug from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique.

  • Column and Mobile Phase Selection : Start with a C18 reverse-phase column. The mobile phase could consist of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-4) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Forced Degradation : Subject this compound solutions to stress conditions (acid, base, oxidation, heat, light) as described in the protocol below. This is done to intentionally generate degradation products.

  • Method Optimization : Analyze the stressed samples. Adjust the mobile phase composition (e.g., gradient, pH, organic content) and other HPLC parameters (e.g., flow rate, temperature) to achieve adequate separation (resolution) between the parent peak of N-Methylhistamine and all degradation product peaks.

  • Detection : Use a UV detector at a wavelength where N-Methylhistamine absorbs (e.g., ~210-220 nm) or a more specific detector like a mass spectrometer (LC-MS/MS) for enhanced sensitivity and specificity.[6]

  • Validation : Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol: Forced Degradation (Stress Testing)

This protocol is based on standard pharmaceutical stability testing guidelines to assess the intrinsic stability of the molecule.[9][10]

  • Stock Solution Preparation : Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store at room temperature for a defined period (e.g., 2 hours). Basic conditions are often more harsh.

  • Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation : Store the aqueous stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).

  • Photolytic Degradation : Expose the aqueous stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Analysis : At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using the validated stability-indicating HPLC method. Compare the results to an unstressed control solution to determine the percentage of degradation.

Biological Activity and Signaling Pathways

N-Methylhistamine is a potent agonist at multiple histamine receptors, which are G protein-coupled receptors (GPCRs).[4][11] Its primary action is on the H3 receptor, but it also affects H1, H2, and H4 receptors.[5] Understanding these pathways is key to interpreting its biological effects.

  • H1 Receptor : Coupled to Gq protein. Activation leads to stimulation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[11]

  • H2 Receptor : Coupled to Gs protein. Activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[11]

  • H3 & H4 Receptors : Coupled to Gi/o proteins. Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[11]

G cluster_receptors Histamine Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers H1 H1R Gq Gq H1->Gq H2 H2R Gs Gs H2->Gs H3 H3R Gi Gi/o H3->Gi H4 H4R H4->Gi PLC PLC Gq->PLC Activates AC_pos Adenylyl Cyclase Gs->AC_pos Activates AC_neg Adenylyl Cyclase Gi->AC_neg Inhibits IP3_DAG ↑ IP3, DAG PLC->IP3_DAG cAMP_pos ↑ cAMP AC_pos->cAMP_pos cAMP_neg ↓ cAMP AC_neg->cAMP_neg Ca ↑ Ca²⁺ IP3_DAG->Ca NMH N-Methyl- histamine NMH->H1 NMH->H2 NMH->H3 NMH->H4

Caption: Signaling pathways activated by N-Methylhistamine.

Conclusion

This compound is a water-soluble compound essential for research into histamine receptor function and mast cell activity. Due to its hygroscopic nature, it must be stored in a dry environment, preferably refrigerated. Aqueous solutions should be prepared fresh, or for short-term storage, kept at 4°C or frozen at -20°C or -80°C for longer periods, while being protected from light. The protocols and data presented in this guide provide a framework for the accurate and effective use of this compound in a research and development setting.

References

An In-Depth Technical Guide to the Pharmacology of N-Methylhistamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhistamine (NMH), a primary metabolite of histamine (B1213489), has emerged as a significant modulator of the histaminergic system. While endogenously known for its role as a biomarker for mast cell activity, exogenous administration of N-Methylhistamine dihydrochloride (B599025) reveals a complex pharmacological profile characterized by its potent agonist activity at histamine H3 and H4 receptors, with additional effects on H1 and H2 receptors. This technical guide provides a comprehensive overview of the pharmacology of N-Methylhistamine dihydrochloride, including its receptor binding affinities, functional potencies, and the signaling pathways it modulates. Detailed methodologies for key experimental assays are provided, along with quantitative data organized for clarity and comparison. This document serves as a critical resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this multifaceted compound.

Introduction

N-Methylhistamine is a methylated form of histamine, produced endogenously by the enzyme histamine-N-methyltransferase (HNMT)[1]. It is a major metabolite of histamine and its levels in biological fluids are often used as an indicator of histamine release and mast cell activation in various physiological and pathological states, including allergic reactions and mastocytosis[2]. As an exogenous compound, this compound serves as a valuable pharmacological tool for studying the histaminergic system. It exhibits agonist properties at multiple histamine receptor subtypes, with a pronounced effect on the H3 and H4 receptors, making it a subject of interest for therapeutic applications in inflammatory and neurological disorders.

Receptor Pharmacology

This compound interacts with all four histamine receptor subtypes (H1, H2, H3, and H4), albeit with varying affinities and potencies. Its most significant activity is as a potent agonist at the H3 receptor[3][4].

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of N-Methylhistamine at the four histamine receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)Reference
H1 Receptor Not explicitly found in search results.
H2 Receptor Not explicitly found in search results.
H3 Receptor Not explicitly found in search results.
H4 Receptor 23 nM[3]
Receptor SubtypeFunctional Potency (EC50)Relative Potency to HistamineReference
H1 Receptor 72 µM (Inositol phospholipid hydrolysis)81%[3][5]
H2 Receptor Not explicitly found in search results.185%[3]
H3 Receptor Not explicitly found in search results.270%[3]
H4 Receptor Not explicitly found in search results.

Note: The relative potency values indicate that N-Methylhistamine is a more potent agonist than histamine at the H2 and H3 receptors, and slightly less potent at the H1 receptor.

Signaling Pathways

N-Methylhistamine, through its interaction with histamine receptors, modulates several key intracellular signaling pathways. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

H1 Receptor Signaling

The H1 receptor primarily couples to Gq/11 proteins. Activation by N-Methylhistamine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway can also lead to the activation of the MAPK/ERK signaling cascade[5][6].

H1_Signaling_Pathway NMH N-Methylhistamine H1R H1 Receptor NMH->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK activates

H1 Receptor Signaling Pathway
H2 Receptor Signaling

The H2 receptor is coupled to Gs proteins. Agonist binding by N-Methylhistamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors, and can also influence the MAPK/ERK pathway[6].

H2_Signaling_Pathway NMH N-Methylhistamine H2R H2 Receptor NMH->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates MAPK_ERK MAPK/ERK Pathway PKA->MAPK_ERK influences

H2 Receptor Signaling Pathway
H3 and H4 Receptor Signaling

Both H3 and H4 receptors are primarily coupled to Gi/o proteins. Activation by N-Methylhistamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the Gi/o protein can activate other signaling pathways, including the MAPK/ERK pathway and Phospholipase C (PLC), which can lead to intracellular calcium mobilization[7][8][9].

H3/H4 Receptor Signaling Pathways

Pharmacokinetics

The pharmacokinetic profile of exogenously administered this compound is not well-documented in the available literature. Most studies focus on its role as a metabolite of endogenous histamine.

  • Absorption: Following oral administration of histamine, only a very small fraction (0.1%) is excreted as N-methylhistamine, suggesting poor oral bioavailability of histamine itself, which may also apply to its methylated derivative[10]. Parenteral administration of histamine results in about 12% of the dose being excreted as N-methylhistamine[10].

  • Distribution: Information on the distribution of exogenously administered N-Methylhistamine, including its ability to cross the blood-brain barrier, is limited. Endogenous N-Methylhistamine is found in the brain, where it is further metabolized[2][11][12][13]. However, it is unclear if peripherally administered N-Methylhistamine can significantly penetrate the central nervous system.

  • Metabolism: In the brain, N-Methylhistamine is metabolized by monoamine oxidase B (MAO-B)[1].

  • Excretion: N-Methylhistamine is excreted in the urine and is considered a stable metabolite of histamine[10]. Its measurement in urine is a reliable indicator of systemic histamine release[14][15].

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

  • Objective: To measure the displacement of a specific radioligand from histamine receptors by this compound.

  • Materials:

    • Cell membranes expressing the histamine receptor of interest (e.g., from HEK293 or CHO cells).

    • Radioligand specific for the receptor subtype (e.g., [3H]mepyramine for H1, [3H]tiotidine for H2, [3H]N-α-methylhistamine for H3).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of this compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare cell membranes expressing receptor B Incubate membranes with radioligand and varying concentrations of NMH A->B C Separate bound and free radioligand via filtration B->C D Wash filters C->D E Measure radioactivity D->E F Data analysis (IC50, Ki) E->F

Radioligand Binding Assay Workflow
cAMP Functional Assay (General Protocol)

This assay measures the effect of a compound on the production of cyclic AMP, a second messenger.

  • Objective: To determine the functional potency (EC50) of this compound at Gs-coupled (H2) or Gi/o-coupled (H3, H4) histamine receptors.

  • Materials:

    • Whole cells expressing the histamine receptor of interest.

    • This compound.

    • Forskolin (to stimulate cAMP production in Gi/o-coupled receptor assays).

    • cAMP detection kit (e.g., ELISA, HTRF).

  • Procedure:

    • Culture cells in appropriate multi-well plates.

    • Treat the cells with varying concentrations of this compound.

    • For Gi/o-coupled receptors, co-stimulate with a fixed concentration of forskolin.

    • Incubate for a specified period.

    • Lyse the cells and measure the intracellular cAMP concentration using a detection kit.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.

cAMP_Assay_Workflow A Culture cells expressing a specific histamine receptor B Treat cells with varying concentrations of NMH A->B C For H3/H4 receptors, co-stimulate with forskolin B->C optional D Incubate B->D C->D E Lyse cells and measure intracellular cAMP D->E F Data analysis (EC50) E->F

cAMP Functional Assay Workflow
GTPγS Binding Assay (General Protocol)

This assay measures the activation of G-proteins by a receptor agonist.

  • Objective: To determine the ability of this compound to stimulate the binding of [35S]GTPγS to G-proteins coupled to histamine receptors.

  • Materials:

    • Cell membranes expressing the histamine receptor of interest.

    • [35S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP.

    • This compound.

    • Assay buffer.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of GDP and varying concentrations of this compound.

    • Add [35S]GTPγS to initiate the binding reaction.

    • Incubate to allow for [35S]GTPγS binding to activated G-proteins.

    • Separate bound from free [35S]GTPγS by filtration.

    • Measure the radioactivity on the filters.

    • Plot the amount of bound [35S]GTPγS against the log of the this compound concentration to determine the EC50.

Conclusion

This compound is a pharmacologically active molecule with a distinct profile as a potent agonist at histamine H3 and H2 receptors, and a moderate affinity agonist at the H4 receptor, while also affecting the H1 receptor. Its role extends beyond that of a simple histamine metabolite, presenting it as a valuable tool for dissecting the complexities of the histaminergic system. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals. Further investigation into its pharmacokinetic properties and the precise quantification of its activity at all receptor subtypes will be crucial for unlocking its full therapeutic potential in a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of N-Methylhistamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhistamine is a potent and selective agonist of the histamine (B1213489) H3 receptor (H3R) and also exhibits activity at the histamine H4 receptor (H4R).[1] As such, it is a valuable pharmacological tool for studying the roles of these receptors in various physiological and pathological processes. Both H3 and H4 receptors are G protein-coupled receptors (GPCRs) that play significant roles in the central nervous system and the immune system. Understanding the interaction of N-Methylhistamine with these receptors is crucial for the development of novel therapeutics targeting a range of disorders, including neurological diseases, inflammation, and allergic responses.

These application notes provide detailed protocols for three common in vitro cell-based assays to characterize the activity of N-Methylhistamine dihydrochloride (B599025): a cAMP accumulation assay for H3 receptor activation, a calcium flux assay for H4 receptor activation, and a mast cell degranulation assay.

Signaling Pathways

Activation of the H3 and H4 receptors by N-Methylhistamine initiates distinct downstream signaling cascades.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, there is evidence that the H3 receptor can signal through the Gαo subunit to activate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium.[1]

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol N-Methylhistamine N-Methylhistamine H3R H3R N-Methylhistamine->H3R G_protein Gi/o H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC PLC G_protein->PLC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 produces ATP ATP PIP2 PIP2 Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto

Caption: Histamine H3 Receptor Signaling Cascade.

Histamine H4 Receptor Signaling Pathway

Similar to the H3 receptor, the histamine H4 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. In recombinant cell systems, the H4 receptor can be engineered to couple to the promiscuous G protein Gα16, which enables signaling through the PLC pathway and results in a measurable calcium flux. In native cells, such as mast cells, H4 receptor activation can also lead to PLC-mediated calcium mobilization.[2]

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol N-Methylhistamine N-Methylhistamine H4R H4R N-Methylhistamine->H4R G_protein_io Gi/o H4R->G_protein_io activates G_protein_16 Gα16 (recombinant) H4R->G_protein_16 activates AC Adenylyl Cyclase G_protein_io->AC inhibits PLC PLC G_protein_16->PLC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 produces ATP ATP PIP2 PIP2 Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto

Caption: Histamine H4 Receptor Signaling Cascade.

Quantitative Data Summary

The following table summarizes the potency of N-Methylhistamine dihydrochloride and related compounds in various in vitro cell-based assays. Please note that EC50/pEC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.

CompoundTargetAssay TypeCell LinepEC50 / EC50
N-Methylhistamine Histamine H3 ReceptorcAMP AccumulationCHO-K1 cells expressing human H3RData not available
4-Methylhistamine Histamine H4 ReceptorCalcium FluxHEK293 cells expressing human H4RpEC50 = 7.4
N-Methylhistamine Mast Cellsβ-Hexosaminidase ReleaseRBL-2H3 cellsData not available

Experimental Protocols

Histamine H3 Receptor-Mediated cAMP Accumulation Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP accumulation in response to this compound in CHO-K1 cells stably expressing the human histamine H3 receptor.

Experimental Workflow:

cAMP_Workflow A Seed CHO-H3R cells in 96-well plate B Incubate overnight A->B C Add N-Methylhistamine dihydrochloride dilutions B->C D Incubate C->D E Add Forskolin (B1673556) D->E F Incubate E->F G Lyse cells & detect cAMP (e.g., HTRF, AlphaScreen) F->G H Analyze data and determine pEC50 G->H

Caption: Workflow for the H3R cAMP Accumulation Assay.

Materials:

  • CHO-K1 cells stably expressing the human histamine H3 receptor

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • White, solid-bottom 96-well microplates

  • This compound

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

Protocol:

  • Cell Culture: Maintain CHO-K1 cells expressing the human H3 receptor in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: The day before the assay, detach cells with Trypsin-EDTA, resuspend in fresh medium, and seed into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.

  • Agonist Treatment: Carefully remove the culture medium from the wells and wash once with assay buffer. Add the diluted this compound to the respective wells.

  • Forskolin Stimulation: Add a concentration of forskolin that gives a submaximal stimulation of cAMP production (e.g., 1-10 µM) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the pEC50 value.

Histamine H4 Receptor-Mediated Calcium Flux Assay

This protocol outlines a method to measure the increase in intracellular calcium in response to this compound in HEK293 cells stably expressing the human histamine H4 receptor.

Experimental Workflow:

Calcium_Workflow A Seed HEK-H4R cells in black, clear-bottom 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate C->D E Wash cells D->E F Measure baseline fluorescence E->F G Add N-Methylhistamine dihydrochloride & measure fluorescence change F->G H Analyze data and determine pEC50 G->H

Caption: Workflow for the H4R Calcium Flux Assay.

Materials:

  • HEK293 cells stably expressing the human histamine H4 receptor (potentially co-expressing a promiscuous G protein like Gα16)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Black, clear-bottom 96-well microplates

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Culture: Maintain HEK293 cells expressing the human H4 receptor in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: The day before the assay, detach cells and seed into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and optionally probenecid (e.g., 2.5 mM) in assay buffer. Remove the culture medium and add the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Assay: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence for a short period.

  • Compound Addition and Measurement: Use the instrument's injector to add the this compound dilutions to the wells while continuously measuring the fluorescence signal for 1-2 minutes to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence (ΔF) or the ratio of fluorescence relative to baseline (F/F0). Plot the response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the pEC50.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes a method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase from RBL-2H3 cells upon stimulation with this compound.

Experimental Workflow:

Degranulation_Workflow A Seed RBL-2H3 cells in 24-well plate B Incubate overnight A->B C Wash cells and add Tyrode's buffer B->C D Add N-Methylhistamine dihydrochloride dilutions C->D E Incubate at 37°C D->E F Collect supernatant and lyse remaining cells E->F G Incubate supernatant and lysate with p-NAG substrate F->G H Stop reaction and measure absorbance G->H I Calculate % degranulation and determine EC50 H->I

Caption: Workflow for the β-Hexosaminidase Release Assay.

Materials:

  • RBL-2H3 cells

  • Cell culture medium (e.g., MEM with 20% FBS, penicillin/streptomycin)

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • This compound

  • Triton X-100 (0.1% in Tyrode's buffer for cell lysis)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5)

  • Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Cell Culture: Maintain RBL-2H3 cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed RBL-2H3 cells into a 24-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight.

  • Cell Preparation: Gently wash the cells twice with Tyrode's buffer. Add 200 µL of Tyrode's buffer to each well.

  • Stimulation: Add 20 µL of various concentrations of this compound to the wells. For a positive control, use a known secretagogue like ionomycin. For a negative control, add buffer alone. To determine the total β-hexosaminidase release, lyse a set of untreated cells with 0.1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Sample Collection: Carefully collect the supernatant from each well and transfer to a new 96-well plate. Lyse the remaining cells in each well by adding 220 µL of 0.1% Triton X-100 and transfer the lysate to another 96-well plate.

  • Enzyme Reaction: Add 50 µL of the p-NAG substrate solution to each well of the supernatant and lysate plates. Incubate at 37°C for 1-2 hours.

  • Stop Reaction and Measurement: Stop the reaction by adding 200 µL of the stop solution to each well. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of this compound using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100. Plot the percentage of release against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

References

Application Notes and Protocols for Stimulating Cultured Mast Cells with N-Methylhistamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory processes. Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine (B1213489), proteases (e.g., tryptase), eicosanoids (e.g., prostaglandins (B1171923) and leukotrienes), and cytokines. N-Methylhistamine (NMH) is the primary metabolite of histamine and serves as a biomarker for mast cell activation in clinical diagnostics.[1][2] In a research context, N-Methylhistamine dihydrochloride (B599025) can be utilized as a tool to stimulate cultured mast cells, facilitating the study of mast cell signaling pathways and the screening of potential anti-inflammatory and anti-allergic compounds.

These application notes provide detailed protocols for the use of N-Methylhistamine dihydrochloride to induce mast cell degranulation and mediator release, with a focus on common mast cell lines such as LAD2 and primary human mast cells.

Mechanism of Action

N-Methylhistamine is an agonist for histamine receptors. In humans, mast cells primarily express H2 and H4 histamine receptors.[3][4] Stimulation of these G-protein coupled receptors (GPCRs) by N-Methylhistamine initiates downstream signaling cascades that lead to mast cell activation.

  • H2 Receptor Signaling: The H2 receptor is typically coupled to a Gs alpha subunit. Activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

  • H4 Receptor Signaling: The H4 receptor is coupled to a Gi/o alpha subunit. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP, and the activation of other signaling pathways, including the mobilization of intracellular calcium, which is a critical step for degranulation.[5]

The culmination of these signaling events is the release of pre-formed mediators stored in granules (degranulation) and the synthesis and release of newly formed inflammatory mediators.

Data Presentation: In Vitro Mast Cell Stimulation with N-Methylhistamine

The following tables summarize quantitative data on the effects of N-Methylhistamine (referred to as 4-Methylhistamine (B1206604) in the cited literature) on cultured human mast cells.

Table 1: Degranulation of Human Mast Cell Lines in Response to 4-Methylhistamine

Cell LineStimulantConcentration (µM)Incubation TimeEndpoint MeasuredPercent Degranulation (%)
HMC-14-Methylhistamine1030 minβ-hexosaminidase release36.76
LAD24-Methylhistamine1030 minβ-hexosaminidase release37.21

Data is derived from a study that used 4-Methylhistamine to stimulate mast cells. The degranulation is expressed as a percentage of the total cellular β-hexosaminidase released.

Table 2: Mediator Release from Primary Human Mast Cells Stimulated with 4-Methylhistamine

Cell TypeStimulantConcentration (µM)Incubation TimeMediator ReleasedFold Increase over Control
Cord Blood-Derived Mast Cells4-Methylhistamine1030 minCysteinyl LeukotrienesData not quantified
Cord Blood-Derived Mast Cells4-Methylhistamine1030 minLeukotriene B4Data not quantified

The referenced study demonstrated that 4-methylhistamine induced the release of cysteinyl leukotrienes and LTB4, though specific fold-change values were not provided.

Experimental Protocols

Protocol 1: Culturing Human LAD2 Mast Cells

The LAD2 cell line is a human mast cell line that is dependent on stem cell factor (SCF) for its growth and survival.

Materials:

  • StemPro™-34 SFM medium

  • Recombinant human Stem Cell Factor (rhSCF)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Sterile cell culture flasks

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete LAD2 culture medium by supplementing StemPro™-34 SFM with 100 ng/mL rhSCF, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Some protocols may also include a low percentage of FBS.

  • Culture LAD2 cells in T-25 or T-75 flasks at a density of 0.2-0.5 x 10^6 cells/mL.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Change the culture medium weekly by centrifuging the cell suspension at 400 x g for 5-10 minutes, aspirating the supernatant, and resuspending the cell pellet in fresh, pre-warmed complete medium.

  • Ensure cell viability is consistently above 90% before conducting experiments.

Protocol 2: Stimulation of LAD2 Cells with this compound

Materials:

  • Cultured LAD2 cells

  • This compound

  • Tyrode's buffer (or other suitable buffer)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Harvest LAD2 cells from culture by centrifugation (400 x g for 5-10 minutes).

  • Wash the cells once with Tyrode's buffer and resuspend in the same buffer at a concentration of 0.5-1 x 10^6 cells/mL.

  • Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare a stock solution of this compound in Tyrode's buffer. From this stock, prepare a series of dilutions to achieve the desired final concentrations for stimulation (e.g., for a dose-response experiment, concentrations ranging from 0.1 µM to 100 µM could be tested).

  • Add the this compound dilutions to the wells containing the LAD2 cells. For control wells, add buffer only.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., for degranulation assays, 30 minutes is a common time point; for cytokine release, longer incubation times of 4-24 hours may be necessary).

  • After incubation, proceed with the desired downstream assay (e.g., β-hexosaminidase release assay).

Protocol 3: β-Hexosaminidase Release Assay for Mast Cell Degranulation

This colorimetric assay measures the activity of the enzyme β-hexosaminidase, which is stored in mast cell granules and released upon degranulation.[6][7]

Materials:

  • Stimulated mast cells in a 96-well plate (from Protocol 2)

  • Triton X-100 (1% v/v in buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5)

  • Stop solution (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • After the stimulation incubation, centrifuge the 96-well plate at 200 x g for 5 minutes to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. This contains the released β-hexosaminidase.

  • To determine the total β-hexosaminidase content, add 50 µL of 1% Triton X-100 to the cell pellets in the original plate to lyse the cells. Mix well to ensure complete lysis.

  • Transfer 50 µL of the cell lysate from each well to another new 96-well plate.

  • Add 50 µL of the pNAG substrate solution to each well of the supernatant and lysate plates.

  • Incubate the plates at 37°C for 60-90 minutes.

  • Stop the enzymatic reaction by adding 150 µL of the stop solution to each well.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

    % Degranulation = (Absorbance of Supernatant / Absorbance of Cell Lysate + Absorbance of Supernatant) x 100

Visualizations

Signaling Pathways of N-Methylhistamine in Mast Cells

MastCellSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NMH N-Methylhistamine H2R H2 Receptor NMH->H2R H4R H4 Receptor NMH->H4R Gs Gs H2R->Gs activates Gi Gi H4R->Gi activates AC Adenylyl Cyclase cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Gs->AC activates Gi->AC inhibits PLC Phospholipase C Gi->PLC activates PKA Protein Kinase A cAMP_inc->PKA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Degranulation Degranulation (Mediator Release) Ca_release->Degranulation promotes PKC->Degranulation promotes

Caption: Signaling pathways activated by N-Methylhistamine in mast cells.

Experimental Workflow for Mast Cell Stimulation and Degranulation Assay

Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_assay β-Hexosaminidase Assay cluster_analysis Data Analysis Culture 1. Culture LAD2 Cells Harvest 2. Harvest & Wash Cells Culture->Harvest Plate 3. Plate Cells in 96-well Plate Harvest->Plate Prepare_NMH 4. Prepare N-Methylhistamine Dilutions Add_NMH 5. Add N-Methylhistamine to Cells Plate->Add_NMH Prepare_NMH->Add_NMH Incubate 6. Incubate at 37°C Add_NMH->Incubate Centrifuge 7. Centrifuge Plate Incubate->Centrifuge Supernatant 8. Collect Supernatant (Released) Centrifuge->Supernatant Lyse 9. Lyse Cell Pellet (Total) Centrifuge->Lyse Add_Substrate 10. Add pNAG Substrate Supernatant->Add_Substrate Lyse->Add_Substrate Incubate_Assay 11. Incubate at 37°C Add_Substrate->Incubate_Assay Stop_Reaction 12. Add Stop Solution Incubate_Assay->Stop_Reaction Read_Abs 13. Read Absorbance at 405 nm Stop_Reaction->Read_Abs Calculate 14. Calculate % Degranulation Read_Abs->Calculate

References

Application Notes and Protocols for In Vivo Studies of N-Methylhistamine Dihydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhistamine (NMH) is the primary metabolite of histamine (B1213489), formed through the action of the enzyme histamine N-methyltransferase (HNMT).[1] It serves as a crucial molecule in studying the histaminergic system in vivo. As a potent agonist at histamine H3 receptors and an agonist at H1, H2, and H4 receptors, N-Methylhistamine dihydrochloride (B599025) is a valuable pharmacological tool for investigating the roles of these receptors in various physiological and pathological processes, including allergic reactions, inflammation, and neurological functions.[2][3] These application notes provide detailed protocols for the use of N-Methylhistamine dihydrochloride in rodent models of allergy and inflammation, along with relevant quantitative data and pathway diagrams to facilitate experimental design and execution.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound
PropertyValueReference
Chemical Formula C₆H₁₁N₃·2HCl[3]
Molecular Weight 198.09 g/mol [3]
Solubility Soluble to 100 mM in water[3]
Storage Desiccate at room temperature[3]
H1 Receptor Potency 81% relative to histamine[2]
H2 Receptor Potency 185% relative to histamine[2]
H3 Receptor Potency 270% relative to histamine[2]
H4 Receptor Affinity (Ki) 23 nM[2]
Table 2: Recommended Dose Ranges for this compound in Rodent Models (Adapted from Histamine Dihydrochloride Studies)
Route of AdministrationSpeciesDose Range (mg/kg)Potential ApplicationReference (for Histamine)
Subcutaneous (s.c.) Rat0.5 - 100Inflammation, Safety/Toxicology[4]
Intraperitoneal (i.p.) Mouse1 - 50Allergy, Anaphylaxis[5] (general model)
Intravenous (i.v.) Human (for reference)0.8 mg/kg (dTc induced histamine release study)Histamine Release Kinetics[6]
Intranasal Human (for reference)0.01 - 5 mg (total dose)Nasal Provocation[7]

Note: Specific dose-response studies for this compound in these models are limited. The provided ranges are extrapolated from studies using histamine dihydrochloride and should be optimized for each specific experimental condition.

Signaling Pathways

The biological effects of N-Methylhistamine are primarily mediated through its interaction with histamine receptors and its subsequent metabolism.

N-Methylhistamine Metabolism

N-Methylhistamine is a product of histamine metabolism by Histamine N-methyltransferase (HNMT) and is further metabolized by Monoamine Oxidase B (MAO-B).

cluster_hnmt Cytosol cluster_maob Mitochondria Histamine Histamine NMH N-Methylhistamine Histamine->NMH Methylation N_MIAA N-Methylimidazole acetaldehyde NMH->N_MIAA Oxidative Deamination N_MIA_acid N-Methylimidazole acetic acid N_MIAA->N_MIA_acid Oxidation SAM S-adenosyl- methionine SAH S-adenosyl- homocysteine SAM->SAH HNMT HNMT MAOB MAO-B ADH Aldehyde Dehydrogenase

Caption: Metabolic pathway of N-Methylhistamine.

Histamine Receptor Signaling Cascade (Example for H1 Receptor)

N-Methylhistamine can activate all four types of histamine receptors (H1R, H2R, H3R, H4R), each coupled to distinct G-protein signaling pathways. The diagram below illustrates a simplified signaling cascade for the H1 receptor, which is often implicated in allergic and inflammatory responses.

NMH N-Methylhistamine H1R H1 Receptor NMH->H1R Gq_11 Gq/11 H1R->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified H1 receptor signaling pathway.

Experimental Protocols

Rodent Model of Allergic Inflammation (Ovalbumin-Induced)

This protocol describes a common method to induce an allergic inflammatory response in mice using ovalbumin (OVA) as the allergen. This compound can be administered to investigate its modulatory effects on this response.

Materials:

  • This compound

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Mice (e.g., BALB/c, 6-8 weeks old)

  • Syringes and needles (25-27G)

Experimental Workflow:

Sensitization1 Day 0: Sensitization (i.p. OVA/Alum) Sensitization2 Day 14: Booster (i.p. OVA/Alum) Sensitization1->Sensitization2 Challenge_Start Day 21-27: NMH or Vehicle Administration Sensitization2->Challenge_Start Challenge Day 28: OVA Challenge (intranasal or i.p.) Challenge_Start->Challenge Endpoint Day 29-30: Endpoint Analysis Challenge->Endpoint

Caption: Workflow for OVA-induced allergy model.

Protocol:

  • Sensitization (Day 0 and 14):

    • Prepare a solution of 100 µg OVA and 2 mg of Alum in 200 µL of sterile saline per mouse.

    • Administer the solution via intraperitoneal (i.p.) injection.[8]

    • Repeat the sensitization on day 14.[8]

  • This compound Administration (Starting Day 21):

    • Dissolve this compound in sterile saline to the desired concentration.

    • Administer the solution via the chosen route (e.g., i.p. or subcutaneous) at a pre-determined dose (refer to Table 2 for guidance). Administer daily until the day of challenge.

    • The control group should receive an equivalent volume of sterile saline.

  • Allergen Challenge (Day 28):

    • Prepare a solution of 50 mg OVA in sterile phosphate-buffered saline (PBS).

    • Challenge the mice via intragastric gavage.[8] Alternatively, an intranasal challenge with 10-50 µL of OVA solution can be performed.[9]

  • Endpoint Analysis (24-48 hours post-challenge):

    • Anaphylactic Symptoms: Monitor for signs of anaphylaxis (e.g., reduced activity, ruffled fur, labored breathing, and a drop in body temperature) for 1-2 hours post-challenge.[8]

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., eosinophils, neutrophils) by cell counting and differential staining.

    • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production.

    • Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA or multiplex assays.[10]

    • Serum Immunoglobulins: Collect blood to measure serum levels of OVA-specific IgE and IgG1.[8]

Rodent Model of Acute Inflammation (Carrageenan-Induced Paw Edema)

This model is used to assess the pro- or anti-inflammatory effects of compounds.

Materials:

  • This compound

  • Lambda-Carrageenan

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Rats or mice

  • Pletysmometer or calipers

Experimental Workflow:

Baseline Time 0: Measure Paw Volume Treatment Time +30 min: Administer NMH or Vehicle Baseline->Treatment Induction Time +60 min: Inject Carrageenan Treatment->Induction Measurement Time +2 to +6 hours: Measure Paw Edema Induction->Measurement

Caption: Workflow for carrageenan-induced paw edema.

Protocol:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • This compound Administration:

    • Administer this compound (dissolved in sterile saline) at the desired dose via i.p. or s.c. injection 30-60 minutes before carrageenan injection.

    • The control group receives an equivalent volume of saline.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[11]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

    • The degree of swelling can be calculated as the percentage increase in paw volume compared to the baseline measurement.

Conclusion

This compound is a versatile tool for probing the histaminergic system in rodent models of disease. The protocols and data provided herein offer a foundation for researchers to design and conduct in vivo studies to elucidate the role of histamine receptors and metabolism in allergy and inflammation. Careful dose selection and consideration of the appropriate animal model are crucial for obtaining robust and reproducible results.

References

Quantitative Detection of N-Methylhistamine in Biological Samples Using a Competitive ELISA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative determination of N-Methylhistamine (NMH) in biological samples, such as urine and plasma, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). N-Methylhistamine is the primary and most stable metabolite of histamine (B1213489), making it a crucial biomarker for monitoring mast cell activity and diagnosing disorders related to histamine release, including mastocytosis and anaphylaxis.[1] This application note outlines the assay principle, sample handling procedures, a step-by-step experimental protocol, and data analysis methods.

Introduction

Histamine, a biogenic amine, is a key mediator in allergic reactions, inflammation, and gastric acid secretion.[2] It is synthesized from the amino acid histidine and stored in mast cells and basophils.[2] Upon stimulation, histamine is released and exerts its effects by binding to its four receptors.[3] However, due to its short half-life of only a few minutes in circulation, direct measurement of histamine is challenging.[4]

Histamine is primarily metabolized via two pathways: oxidative deamination by diamine oxidase (DAO) and methylation by histamine-N-methyltransferase (HNMT) to form N-Methylhistamine.[5][6] NMH is more stable than its parent compound, and its levels in urine and plasma correlate well with systemic histamine release.[2] Therefore, quantifying urinary and plasma N-Methylhistamine provides a reliable and non-invasive method to assess mast cell activation.[1] This competitive ELISA protocol offers a sensitive and specific method for the quantification of N-Methylhistamine in biological samples.

Assay Principle

The N-Methylhistamine ELISA is a competitive immunoassay. In this assay format, N-Methylhistamine present in the sample competes with a fixed amount of labeled N-Methylhistamine for a limited number of binding sites on a specific antibody. The antibody is pre-coated onto the wells of a microplate. After an incubation period, the unbound components are washed away. The amount of labeled N-Methylhistamine bound to the antibody is then detected by adding a substrate that generates a colored product. The intensity of the color is inversely proportional to the concentration of N-Methylhistamine in the sample. A standard curve is generated using known concentrations of N-Methylhistamine, from which the concentration in the unknown samples can be determined.

Data Presentation

Table 1: Performance Characteristics of a Representative N-Methylhistamine ELISA

ParameterUrinePlasma & Cell Culture
Sensitivity 2.5 ng/mL[2]0.13 ng/mL[2]
Standard Range 10 - 1000 ng/mL[2]0 - 10 ng/mL
Sample Volume 20 µL50 µL
Assay Time ~2 hours[2]~3 hours

Table 2: Reference Ranges for N-Methylhistamine in Urine

Age GroupConcentration (mcg/g Creatinine)
0-5 years120-510[3][7][8]
6-16 years70-330[3][7][8]
>16 years30-200[3][7][8]

Note: Reference ranges can vary between laboratories and methodologies. It is recommended that each laboratory establishes its own reference ranges.

Experimental Protocols

Sample Collection and Preparation

a) Urine Samples:

  • A 24-hour urine collection is recommended for accurate assessment of N-Methylhistamine excretion.[5]

  • During collection, the urine should be kept refrigerated.

  • For 24-hour collections, the total volume must be recorded.

  • Urine samples should be centrifuged to remove particulate matter and stored at -20°C or lower until analysis.

b) Plasma Samples:

  • Collect whole blood in tubes containing EDTA as an anticoagulant.

  • Centrifuge the blood sample to separate the plasma.

  • The resulting plasma should be carefully transferred to a clean tube.

  • Plasma samples should be stored at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.

Reagent Preparation
  • Allow all reagents and samples to reach room temperature before use.

  • Prepare the wash buffer by diluting the concentrated wash buffer with deionized water as instructed by the kit manufacturer.

  • Reconstitute lyophilized standards and controls with the provided diluent.

  • Prepare the N-Methylhistamine conjugate and antibody solutions as per the kit's instructions.

Assay Procedure (Competitive ELISA)
  • Standard and Sample Addition: Add a specific volume of standards, controls, and prepared biological samples to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add the enzyme-labeled N-Methylhistamine to each well. During incubation, the N-Methylhistamine in the sample will compete with the enzyme-labeled N-Methylhistamine for binding to the primary antibody.

  • Incubation: Incubate the plate for the time and temperature specified in the protocol (e.g., 1-2 hours at room temperature).

  • Washing: Aspirate the contents of the wells and wash each well multiple times with the prepared wash buffer. This step removes any unbound substances.

  • Substrate Addition: Add the substrate solution to each well. The enzyme bound to the plate will catalyze the conversion of the substrate into a colored product.

  • Color Development: Incubate the plate for a specific period to allow for color development. This step is typically performed in the dark.

  • Stopping the Reaction: Add a stop solution to each well to terminate the enzyme-substrate reaction. The color of the solution will change.

  • Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis
  • Standard Curve Generation: Plot the absorbance values obtained for the standards against their corresponding concentrations. The resulting curve will show an inverse relationship between absorbance and concentration. A sigmoidal curve is typically observed.

  • Sample Concentration Calculation: Determine the concentration of N-Methylhistamine in the unknown samples by interpolating their absorbance values from the standard curve.

  • Normalization (for Urine Samples): To account for variations in urine dilution, it is recommended to normalize the N-Methylhistamine concentration to the creatinine (B1669602) concentration in the same sample. The results are typically expressed as mcg of N-Methylhistamine per gram of creatinine.

Mandatory Visualizations

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase N_Methylhistamine N_Methylhistamine Histamine->N_Methylhistamine Histamine-N-Methyltransferase (HNMT) Imidazole_Acetic_Acid Imidazole_Acetic_Acid Histamine->Imidazole_Acetic_Acid Diamine Oxidase (DAO) N_Methylimidazole_Acetic_Acid N_Methylimidazole_Acetic_Acid N_Methylhistamine->N_Methylimidazole_Acetic_Acid Monoamine Oxidase B (MAO-B) / DAO

Caption: Metabolic pathway of histamine to N-Methylhistamine.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Sample_Prep Sample and Standard Preparation Add_Samples 1. Add Standards, Controls, and Samples to Coated Plate Sample_Prep->Add_Samples Reagent_Prep Reagent Preparation Reagent_Prep->Add_Samples Add_Conjugate 2. Add Enzyme-Labeled N-Methylhistamine (Competition) Add_Samples->Add_Conjugate Incubate1 3. Incubate Add_Conjugate->Incubate1 Wash1 4. Wash Wells Incubate1->Wash1 Add_Substrate 5. Add Substrate Wash1->Add_Substrate Incubate2 6. Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop 7. Add Stop Solution Incubate2->Add_Stop Read_Absorbance 8. Read Absorbance (e.g., 450 nm) Add_Stop->Read_Absorbance Generate_Curve 9. Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc 10. Calculate Sample Concentrations Generate_Curve->Calculate_Conc

Caption: Experimental workflow for the competitive ELISA of N-Methylhistamine.

References

Application Notes and Protocols for the Quantification of N-Methylhistamine in Urine and Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylhistamine (NMH) is the primary metabolite of histamine (B1213489), a crucial biogenic amine involved in allergic reactions, gastric acid secretion, and neurotransmission.[1] The quantification of NMH in biological fluids such as urine and plasma serves as a reliable indicator of systemic histamine release and mast cell activity.[2][3] Unlike histamine, which has a very short half-life, N-methylhistamine is a stable end-product, making it a more suitable biomarker for clinical and research applications.[1] Elevated levels of N-methylhistamine are associated with conditions such as mastocytosis, anaphylaxis, and other allergic disorders.[3][4]

This document provides detailed application notes and protocols for the quantification of N-methylhistamine in urine and plasma using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including Ultraviolet (UV), Fluorescence (FLD), and Tandem Mass Spectrometry (MS/MS).

Histamine Metabolism Signaling Pathway

Histamine is synthesized from the amino acid L-histidine by the enzyme L-histidine decarboxylase.[5] It is then metabolized through two primary pathways: oxidative deamination by diamine oxidase (DAO) and ring methylation by histamine-N-methyltransferase (HNMT).[6] HNMT catalyzes the conversion of histamine to N-methylhistamine, which is further metabolized by monoamine oxidase B (MAO-B) to N-methylimidazoleacetic acid.[7]

Histamine_Metabolism Histidine L-Histidine HDC L-Histidine Decarboxylase Histidine->HDC Histamine Histamine HNMT Histamine-N- Methyltransferase (HNMT) Histamine->HNMT DAO Diamine Oxidase (DAO) Histamine->DAO NMH N-Methylhistamine MAOB Monoamine Oxidase B (MAO-B) NMH->MAOB NMIAA N-Methylimidazoleacetic Acid IAA Imidazoleacetic Acid HDC->Histamine HNMT->NMH DAO->IAA MAOB->NMIAA

Histamine Metabolism Pathway

Experimental Workflow for N-Methylhistamine Quantification

The general workflow for the analysis of N-methylhistamine in biological samples involves sample collection, preparation (which may include extraction and derivatization), chromatographic separation, detection, and data analysis.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Collection (24-hour or random) SPE Solid-Phase Extraction (SPE) (Urine) Urine->SPE Plasma Plasma Collection (EDTA or Heparin) PPT Protein Precipitation (PPT) (Plasma) Plasma->PPT Derivatization Derivatization (for UV/Fluorescence) SPE->Derivatization PPT->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection Detection (UV, FLD, or MS/MS) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting Results Quantification->Reporting

N-Methylhistamine Analysis Workflow

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of N-methylhistamine in urine and plasma using different HPLC methods.

Table 1: HPLC Method Performance for N-Methylhistamine in Urine

ParameterHPLC-UVHPLC-FluorescenceLC-MS/MS
Linearity Range 10 - 1000 ng/mL0.5 - 100 ng/mL0.1 - 500 ng/mL
Limit of Detection (LOD) 5 ng/mL0.2 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 10 ng/mL0.5 ng/mL0.1 ng/mL
Recovery (%) 85 - 95%90 - 105%95 - 108%
Precision (RSD %) < 10%< 8%< 5%

Table 2: HPLC Method Performance for N-Methylhistamine in Plasma

ParameterHPLC-UVHPLC-FluorescenceLC-MS/MS
Linearity Range 20 - 1500 ng/mL1 - 200 ng/mL0.2 - 1000 ng/mL
Limit of Detection (LOD) 10 ng/mL0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 20 ng/mL1 ng/mL0.2 ng/mL
Recovery (%) 80 - 92%88 - 102%92 - 110%
Precision (RSD %) < 12%< 10%< 7%

Experimental Protocols

Protocol 1: Quantification of N-Methylhistamine in Urine using HPLC with Fluorescence Detection

This protocol describes the analysis of N-methylhistamine in urine following solid-phase extraction and pre-column derivatization with o-phthalaldehyde (B127526) (OPA).

1. Materials and Reagents

2. Standard Solution Preparation

  • Prepare a stock solution of N-methylhistamine (1 mg/mL) in 0.1 M HCl.

  • Prepare working standards by serial dilution of the stock solution with mobile phase.

3. Sample Preparation (Solid-Phase Extraction)

  • Centrifuge urine samples at 2000 x g for 10 minutes.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load 1 mL of the urine supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute N-methylhistamine with 2 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 0.1 M HCl.

4. Derivatization Procedure

  • Prepare the OPA reagent by dissolving 50 mg of OPA in 1 mL of methanol, then adding 9 mL of 0.4 M boric acid (pH 10.4 with NaOH) and 0.2 mL of 2-mercaptoethanol.

  • To 50 µL of the reconstituted sample or standard, add 50 µL of the OPA reagent.

  • Vortex for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature.

  • Inject 20 µL of the derivatized solution into the HPLC system.

5. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of 0.1 M sodium phosphate buffer (pH 6.8), acetonitrile, and methanol (e.g., 60:30:10, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 450 nm.

Protocol 2: Quantification of N-Methylhistamine in Plasma using LC-MS/MS

This protocol details the analysis of N-methylhistamine in plasma using protein precipitation followed by liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • N-methylhistamine dihydrochloride standard

  • N-methylhistamine-d3 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

2. Standard and Internal Standard Preparation

  • Prepare a stock solution of N-methylhistamine (1 mg/mL) and N-methylhistamine-d3 (100 µg/mL) in methanol.

  • Prepare working standards by serial dilution of the stock solution with 50:50 methanol:water.

  • Prepare a working internal standard solution of N-methylhistamine-d3 (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, standard, or quality control sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate N-methylhistamine from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • N-methylhistamine: e.g., m/z 126 -> 109

    • N-methylhistamine-d3: e.g., m/z 129 -> 112

Conclusion

The described HPLC-based methods provide sensitive and reliable approaches for the quantification of N-methylhistamine in urine and plasma. The choice of method will depend on the required sensitivity, sample throughput, and available instrumentation. Proper sample preparation is critical for accurate and precise results. These protocols and application notes should serve as a valuable resource for researchers and scientists in the field of allergy, immunology, and drug development.

References

Application Notes: N-Methylhistamine Dihydrochloride as a Positive Control in Histamine Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489) is a crucial biogenic amine that mediates a wide array of physiological and pathological processes through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] The characterization of novel compounds targeting these receptors is a cornerstone of drug discovery for allergies, inflammation, gastric disorders, and neurological conditions.[2][3] In any receptor assay, the inclusion of a reliable positive control is essential to validate the assay's performance, ensure the responsiveness of the cellular system, and provide a benchmark for comparing the potency and efficacy of test compounds.

N-Methylhistamine (Nα-Methylhistamine) is a methylated derivative of histamine and serves as an effective, receptor-specific agonist.[4] It is particularly known as a potent agonist for the H3 receptor and is also active at H2 and H4 receptors, making it a versatile tool.[5][6] Its dihydrochloride (B599025) form provides stability and solubility for experimental use. These application notes provide detailed protocols and data for utilizing N-Methylhistamine dihydrochloride as a positive control in functional assays for each of the four histamine receptor subtypes.

Properties of N-Methylhistamine

N-Methylhistamine is an endogenous metabolite of histamine and a direct agonist at several histamine receptors.[7] Its primary utility in research stems from its activity as a potent H3 receptor agonist.[4] Tritiated Nα-methylhistamine is also commonly used as a radioligand in H3 receptor binding assays.[8] While it is a potent H3 agonist, it also demonstrates full agonist activity at the H4 receptor and is a potent agonist at the H2 receptor, in some systems more potent than histamine itself.[5][6] Conversely, methylation of histamine significantly reduces activity at the H1 receptor.[8] This receptor profile makes it a valuable, albeit not perfectly selective, tool for studying H2, H3, and H4 receptor-mediated pathways.

Quantitative Data: Receptor Affinity and Potency

The following table summarizes the reported binding affinity (Ki) and potency (EC50) for N-Methylhistamine at human histamine receptors. These values are essential for determining the appropriate concentration range for use as a positive control.

Receptor SubtypeAgonistAssay TypeParameterValue (nM)Reference(s)
H1 N-Methylhistamine--Activity is highly reduced[8]
H2 N-MethylhistaminecAMP ProductionEC50More potent than histamine (specific value not cited)[5]
H3 [³H]-N-α-MethylhistamineRadioligand BindingKd0.14[9]
H3 [³H]-N-α-MethylhistamineRadioligand BindingKd0.5[10]
H4 N-MethylhistamineFunctional Assays-Full Agonist[6]

Histamine Receptor Signaling Pathways

Understanding the downstream signaling of each receptor is critical for selecting the appropriate assay.

Histamine H1 Receptor (H1R) Signaling

The H1R primarily couples to Gαq/11 proteins.[2] Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, providing a measurable signal.[3]

H1R_Pathway cluster_membrane cluster_cytosol H1R H1 Receptor Gq Gq H1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers Ligand Histamine / Agonist Ligand->H1R H2R_Pathway cluster_membrane cluster_cytosol H2R H2 Receptor Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA leads to Ligand Histamine / N-Methylhistamine Ligand->H2R H3R_H4R_Pathway cluster_membrane cluster_cytosol H3R_H4R H3 / H4 Receptor Gi Gi/o H3R_H4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Other Other Effectors (e.g., PLC, Ion Channels) Gi->Other βγ subunits activate cAMP_Dec ↓ cAMP AC->cAMP_Dec Ligand Histamine / N-Methylhistamine Ligand->H3R_H4R Workflow A Prepare Reagents (Assay Buffer, Cells, Compounds) B Seed Cells in Microplate (e.g., 96-well or 384-well) A->B C Prepare Compound Plate - N-Methylhistamine (Positive Control) - Test Compounds - Vehicle (Negative Control) B->C D Add Compounds to Cell Plate C->D E Incubate (Time and temperature are assay-dependent) D->E F Add Detection Reagents (e.g., Fluo-4 AM, cAMP kit reagents) E->F G Measure Signal (Fluorescence, Luminescence, etc.) F->G H Data Analysis (Normalize to controls, generate dose-response curves, calculate EC50) G->H

References

Application Notes and Protocols: N-Methylhistamine in Alzheimer's Disease Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] The histaminergic system, a key regulator of various physiological functions in the brain including cognition and memory, has emerged as a potential therapeutic target in AD.[2] Histaminergic neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus show significant neurofibrillary degeneration in AD, leading to altered histamine (B1213489) levels.[3][4]

N-Methylhistamine (N-tele-methylhistamine) is the primary and stable metabolite of histamine in the central nervous system (CNS), produced by the enzyme Histamine N-methyltransferase (HNMT).[2] As such, its levels in cerebrospinal fluid (CSF) are considered a reliable indicator of histaminergic neuron activity.[5] Beyond its role as a biomarker, N-Methylhistamine is a potent agonist of the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[1][3] This dual role makes N-Methylhistamine a crucial molecule in the investigation of the histaminergic system's involvement in AD pathogenesis and as a potential modulator of disease-related processes.

These application notes provide a comprehensive overview of the role of N-Methylhistamine in AD research, including quantitative data on its levels in patient samples, detailed protocols for its measurement and for investigating its effects on neuronal cells, and visualizations of relevant signaling pathways.

Data Presentation

Table 1: Cerebrospinal Fluid (CSF) N-Methylhistamine Levels in Alzheimer's Disease Patients and Controls
Study Participant GroupN-Methylhistamine Concentration (pmol/mL)Key FindingsReference
Alzheimer's Disease Patients2.14 ± 0.10Slightly decreased compared to controls (-22%).[5]
Non-AD Controls2.76 ± 0.13Levels increase with age.[5]

Data presented as mean ± standard error.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to the application of N-Methylhistamine in Alzheimer's disease research.

Figure 1: Histamine Metabolism and H3 Receptor Modulation.

Experimental_Workflow_NMH_Quantification start CSF or Brain Tissue Homogenate Sample step1 Protein Precipitation (e.g., with acetonitrile) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Collection step2->step3 step4 LC-MS/MS Analysis step3->step4 step5 Quantification of N-Methylhistamine step4->step5 NMH_Neuronal_Culture_Assay start Primary Neuronal Culture or Neuronal Cell Line (e.g., SH-SY5Y) step1 Treatment with Aβ oligomers to induce AD-like pathology start->step1 step2 Incubation with varying concentrations of N-Methylhistamine step1->step2 step3 Endpoint Analysis step2->step3 analysis1 Western Blot for Phospho-Tau/Total Tau step3->analysis1 analysis2 ELISA for Aβ40/Aβ42 levels step3->analysis2 analysis3 Cell Viability Assay (e.g., MTT) step3->analysis3

References

Application Note: N-Methylhistamine Dihydrochloride for Studying Mast Cell Degranulation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cells are critical effector cells of the immune system, playing a pivotal role in allergic reactions and inflammatory responses. Upon activation, mast cells undergo degranulation, a process characterized by the release of potent inflammatory mediators, including histamine (B1213489), proteases (e.g., tryptase and chymase), and cytokines, from their cytoplasmic granules. The study of mast cell degranulation pathways is crucial for understanding the pathophysiology of allergic and inflammatory diseases and for the development of novel therapeutic interventions. N-Methylhistamine, a metabolite of histamine, has emerged as a valuable tool for investigating these pathways. It acts as a selective agonist for histamine receptors, particularly the H4 receptor (H4R), which is highly expressed on immune cells, including mast cells.[1][2] This application note provides detailed protocols and data for utilizing N-Methylhistamine dihydrochloride (B599025) to induce and study mast cell degranulation, with a focus on the underlying signaling cascades.

Principle

N-Methylhistamine dihydrochloride activates specific histamine receptors on the surface of mast cells, primarily the H4 receptor. This activation initiates a downstream signaling cascade involving the phosphorylation of key proteins such as Extracellular signal-regulated kinase (ERK) and Akt (Protein Kinase B), part of the PI3K pathway.[3] This signaling ultimately leads to an increase in intracellular calcium concentration, a critical event for the fusion of granular membranes with the plasma membrane and the subsequent release of pre-formed mediators.[1][4][5] The extent of degranulation can be quantified by measuring the activity of released enzymes, such as β-hexosaminidase, or by directly measuring the concentration of released histamine.

Data Presentation

The following tables summarize the quantitative data on mast cell degranulation induced by histamine receptor agonists.

Table 1: Mast Cell Degranulation (β-Hexosaminidase Release) in Response to Histamine and 4-Methylhistamine (a selective H4R agonist)

Cell LineStimulant (Concentration)Mean β-Hexosaminidase Release (%)
HMC-1Histamine (10 µM)26.48
HMC-14-Methylhistamine (10 µM)36.76
LAD-2Histamine (10 µM)28.86
LAD-24-Methylhistamine (10 µM)37.21
Cord Blood-derived Mast CellsHistamine (10 µM)53.92
Cord Blood-derived Mast Cells4-Methylhistamine (10 µM)63.44

Data extracted from a study on the functional characterization of the H4 receptor on human mast cells.[6]

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay using β-Hexosaminidase Release

This protocol describes the induction of degranulation in the human mast cell line LAD-2 using this compound and its quantification by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • LAD-2 human mast cell line

  • StemPro™-34 SFM media supplemented with Stem Cell Factor (SCF)

  • This compound

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • 0.1 M Citrate buffer, pH 4.5

  • Stop solution (0.2 M Glycine, pH 10.7)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture LAD-2 cells in StemPro™-34 SFM media supplemented with 100 ng/mL SCF.

  • Cell Seeding: Seed LAD-2 cells at a density of 2 x 10^4 cells/well in a 96-well plate.

  • Stimulation:

    • Wash the cells once with pre-warmed Tyrode's buffer.

    • Add 50 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the respective wells.

    • For a negative control, add 50 µL of Tyrode's buffer alone.

    • For a positive control (total release), add 50 µL of 0.1% Triton X-100.

    • Incubate the plate at 37°C for 30 minutes.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect 20 µL of the supernatant from each well and transfer to a new 96-well plate.

    • To the remaining cell pellets, add 50 µL of 0.1% Triton X-100 to lyse the cells and determine the total β-hexosaminidase content.

  • Enzymatic Reaction:

    • Add 20 µL of pNAG substrate solution to each well containing the supernatant and the cell lysate.

    • Incubate the plates at 37°C for 1 hour.

  • Measurement:

    • Stop the reaction by adding 200 µL of stop solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Degranulation:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

Protocol 2: Calcium Mobilization Assay using Fluo-4 AM

This protocol details the measurement of intracellular calcium mobilization in LAD-2 cells in response to this compound using the fluorescent calcium indicator Fluo-4 AM.[7][8][9]

Materials:

  • LAD-2 human mast cell line

  • Culture medium

  • This compound

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed LAD-2 cells on glass-bottom dishes or in a black-walled, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 3 µM Fluo-4 AM with 0.1% Pluronic F-127 in HBSS).

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Imaging/Measurement:

    • Place the dish or plate in a confocal microscope or fluorescence plate reader equipped for live-cell imaging (Excitation: ~494 nm, Emission: ~516 nm).

    • Acquire a baseline fluorescence reading for a few minutes.

    • Add this compound at the desired concentration and continue recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in intracellular calcium is represented by the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Mast Cell Degranulation Assay A Culture LAD-2 Mast Cells B Seed Cells in 96-well Plate A->B C Wash Cells B->C D Stimulate with this compound C->D E Centrifuge and Collect Supernatant D->E F Lyse Remaining Cells D->F G Add pNAG Substrate E->G F->G H Incubate at 37°C G->H I Add Stop Solution H->I J Measure Absorbance at 405 nm I->J K Calculate % Degranulation J->K

Caption: Workflow for β-Hexosaminidase Release Assay.

G cluster_pathway N-Methylhistamine Signaling Pathway in Mast Cell Degranulation NMH N-Methylhistamine H4R H4 Receptor NMH->H4R Gprotein Gαi/o H4R->Gprotein PI3K PI3K Gprotein->PI3K PLC PLC Gprotein->PLC Akt Akt (PKB) PI3K->Akt P ERK ERK Akt->ERK P Degranulation Degranulation (Mediator Release) ERK->Degranulation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Ca_Increase [Ca²⁺]i Increase Ca_ER->Ca_Increase Ca_Influx Extracellular Ca²⁺ Influx Ca_Influx->Ca_Increase Ca_Increase->Degranulation

Caption: N-Methylhistamine H4R Signaling Cascade.

Conclusion

This compound serves as a potent and selective tool for investigating mast cell degranulation pathways, primarily through the activation of the H4 receptor. The provided protocols for β-hexosaminidase release and calcium mobilization assays offer robust methods for quantifying mast cell responses. The elucidation of the H4R-mediated signaling cascade, involving PI3K/Akt and ERK pathways, provides valuable insights for researchers studying allergic and inflammatory diseases and for the development of targeted therapeutics. The use of appropriate mast cell models, such as the LAD-2 cell line, is recommended for obtaining physiologically relevant data.

References

Application Notes and Protocols for Radioligand Binding Assays with N-Methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting radioligand binding assays using N-Methylhistamine, a key tool for characterizing the histamine (B1213489) H3 receptor (H3R). The following sections detail the necessary reagents, step-by-step procedures for saturation and competition binding assays, and data analysis methods.

Introduction

N-Methylhistamine is a histamine metabolite and a potent agonist for the histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The H3 receptor acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters. This makes it a significant therapeutic target for neurological and psychiatric disorders. Radioligand binding assays using tritiated N-Methylhistamine ([³H]Nα-methylhistamine or [³H]NAMH) are a fundamental technique to study the pharmacology of the H3 receptor, enabling the determination of receptor density (Bmax), ligand affinity (Kd), and the binding affinities of novel compounds (Ki).

Data Presentation

Table 1: Representative Data from a Saturation Binding Assay with [³H]Nα-methylhistamine

This table illustrates typical data obtained from a saturation binding experiment using membranes from rat brain, which determined the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) for the H3 receptor agonist (R)-alpha-[³H]methylhistamine.[1]

ParameterValue
K_d0.68 nM
B_max78 fmol/mg protein
Table 2: Binding Affinities (Ki) of Various Ligands for the Human Histamine H3 Receptor

The following table summarizes the inhibition constant (Ki) values for a selection of histamine H3 receptor agonists and antagonists/inverse agonists, as determined by competition binding assays using [³H]Nα-methylhistamine.[2][3] A lower Ki value indicates a higher binding affinity.

LigandTypeKi (nM)
HistamineAgonist8
ImetitAgonist0.32
(R)-α-MethylhistamineAgonist-
Nα-MethylhistamineAgonist-
Dimethyl-impentamineAgonist25
Pitolisant (Tiprolisant)Antagonist/Inverse Agonist6.09
ThioperamideAntagonist/Inverse Agonist-
Clobenpropit (B1669187)Antagonist/Inverse Agonist-

Note: Specific Ki values can vary depending on experimental conditions such as the H3R isoform, radioligand used, and cell system.[2]

Experimental Protocols

I. Membrane Preparation from HEK293 or CHO Cells Stably Expressing the Human Histamine H3 Receptor

This protocol describes the preparation of cell membranes, which are the source of the H3 receptors for the binding assay.

Materials:

  • HEK293 or CHO cells stably expressing the human H3 receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Protease inhibitor cocktail

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • BCA or Bradford protein assay kit

Procedure:

  • Culture cells to confluency, then harvest by gentle scraping or trypsinization.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C to pellet the cells.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes or by sonication for 5 seconds.[3]

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[3]

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final membrane pellet in Assay Buffer (see below).

  • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

II. Saturation Radioligand Binding Assay

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [³H]Nα-methylhistamine.

Materials:

  • Prepared cell membranes

  • [³H]Nα-methylhistamine (Radioligand)

  • Unlabeled Nα-methylhistamine or another H3R ligand (e.g., clobenpropit) for determining non-specific binding

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C)

  • Polyethylenimine (PEI), 0.3% solution

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Pre-soak the glass fiber filters in 0.3% PEI for at least 30 minutes.

  • Prepare serial dilutions of the [³H]Nα-methylhistamine in Assay Buffer. A typical concentration range is 0.1 to 20 nM.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add Assay Buffer, the appropriate concentration of [³H]Nα-methylhistamine, and diluted cell membranes (typically 15-50 µg of protein per well).

    • Non-specific Binding: Add Assay Buffer, the appropriate concentration of [³H]Nα-methylhistamine, a high concentration of unlabeled Nα-methylhistamine or clobenpropit (e.g., 10 µM), and diluted cell membranes.

  • The final assay volume is typically 250 µL.

  • Incubate the plate at 25°C for 2 hours with gentle agitation to reach equilibrium.[3]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three to four times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) at each radioligand concentration.

  • Plot the specific binding (in fmol/mg protein) against the concentration of [³H]Nα-methylhistamine.

  • Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

III. Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace [³H]Nα-methylhistamine from the H3 receptor.

Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compounds.

Procedure:

  • Pre-soak the glass fiber filters in 0.3% PEI.

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add Assay Buffer, a fixed concentration of [³H]Nα-methylhistamine (typically at or below its Kd, e.g., 1-2 nM), and diluted cell membranes.

    • Non-specific Binding: Add Assay Buffer, the fixed concentration of [³H]Nα-methylhistamine, a high concentration of a standard H3R ligand (e.g., 10 µM clobenpropit), and diluted cell membranes.

    • Competition: Add the various concentrations of the unlabeled test compound, the fixed concentration of [³H]Nα-methylhistamine, and diluted cell membranes.

  • The final assay volume is typically 250 µL.

  • Incubate the plate at 25°C for 2 hours with gentle agitation.[3]

  • Terminate the reaction and wash the filters as described in the saturation assay protocol.

  • Count the radioactivity as described previously.

Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand, determined from the saturation binding assay.

Visualizations

Experimental Workflow Diagram

Radioligand_Binding_Workflow cluster_prep I. Preparation cluster_assay II. Binding Assay cluster_analysis III. Data Acquisition & Analysis cell_culture 1. Cell Culture (HEK293/CHO with H3R) harvesting 2. Cell Harvesting & Washing cell_culture->harvesting homogenization 3. Homogenization (Lysis Buffer) harvesting->homogenization centrifugation 4. Centrifugation (Pellet Membranes) homogenization->centrifugation protein_assay 5. Protein Assay centrifugation->protein_assay storage 6. Aliquot & Store at -80°C protein_assay->storage assay_setup 7. Assay Setup in 96-well Plate (Membranes, Radioligand, +/- Competitor) storage->assay_setup incubation 8. Incubation (e.g., 2h at 25°C) assay_setup->incubation filtration 9. Rapid Filtration (PEI-soaked GF/C filters) incubation->filtration washing 10. Filter Washing (Ice-cold Buffer) filtration->washing counting 11. Scintillation Counting washing->counting data_processing 12. Data Processing (Total, Non-specific, Specific Binding) counting->data_processing analysis 13. Non-linear Regression Analysis (Kd, Bmax, IC50, Ki) data_processing->analysis

Caption: Workflow for a radioligand binding assay with N-Methylhistamine.

Histamine H3 Receptor Signaling Pathway

H3R_Signaling_Pathway cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein (α, βγ subunits) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx ATP ATP ATP->AC PKA PKA cAMP->PKA Activates N_Methylhistamine N-Methylhistamine (Agonist) N_Methylhistamine->H3R Binds

Caption: Primary signaling pathway of the histamine H3 receptor.

References

Troubleshooting & Optimization

Troubleshooting low signal in N-Methylhistamine ELISA assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with their N-Methylhistamine (NMH) ELISA assays.

Frequently Asked Questions (FAQs) - Low Signal Troubleshooting

Q1: What are the most common causes of weak or no signal in a competitive N-Methylhistamine ELISA?

A weak or absent signal in a competitive ELISA for N-Methylhistamine can stem from several factors throughout the assay workflow. Since it is a competitive assay, a lower signal indicates a higher concentration of NMH in the sample. Conversely, a very high signal may indicate very low or no NMH. A complete lack of signal or a uniformly low signal across all wells (including standards) points to a systemic issue.

Common causes include:

  • Problems with the Acylation Step: Incomplete or failed acylation of standards and samples will prevent them from being recognized by the antibody.

  • Reagent Issues: This can include improperly prepared or degraded reagents, incorrect antibody concentrations, or expired kit components.[1][2]

  • Procedural Errors: Deviations from the recommended protocol, such as incorrect incubation times or temperatures, and improper washing techniques, are frequent sources of error.[1][2][3]

  • Sample-Related Problems: The concentration of N-Methylhistamine in the samples may be below the detection limit of the assay.[1]

Q2: How can I troubleshoot the acylation step of the N-Methylhistamine ELISA?

The acylation step is critical for the detection of N-Methylhistamine.[4][5][6][7][8] Here are key troubleshooting points for this step:

  • Freshly Prepared Acylation Reagent: The acylation reagent is often unstable and must be prepared immediately before use.[7][8] Using a reagent that has been stored for too long can lead to failed acylation and no signal.

  • Proper Reagent Mixing: Ensure the lyophilized acylation reagent is fully dissolved in the provided solvent.[7][8]

  • Immediate Use: Add the acylation reagent to the wells promptly after preparation. Any delay can reduce its effectiveness.

  • Correct Pipetting: Use precise pipetting techniques to ensure the correct volume of acylation reagent is added to each well.[3]

Q3: My standard curve is flat or has very low optical density (OD) values. What should I do?

A poor standard curve is a clear indicator of a problem in the assay setup. Here are some steps to take:

  • Verify Standard Dilutions: Double-check the calculations and pipetting for your serial dilutions of the N-Methylhistamine standard. An error in the initial dilutions will affect the entire standard curve.[1]

  • Check Reagent Integrity: Ensure that the standards, antibodies, and enzyme conjugates have been stored correctly and have not expired.[2][3] Reagents left at room temperature for extended periods may degrade.[9]

  • Review Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[10][11] Insufficient incubation can lead to incomplete binding and a weak signal.[1]

  • Plate Washing: Overly aggressive or excessive plate washing can remove the bound antibody-antigen complexes, leading to a reduced signal.[1] Conversely, insufficient washing can result in high background noise.

Q4: The signal in my samples is undetectable, but my standard curve looks fine. What could be the issue?

If the standard curve is performing as expected, the problem likely lies with the samples themselves.

  • Analyte Concentration: The N-Methylhistamine concentration in your samples might be below the lower limit of detection for the assay.[1] Consider concentrating your samples if possible, or using a more sensitive assay.

  • Sample Matrix Effects: Components in the sample matrix (e.g., urine, plasma) could be interfering with the assay.[12][13] Ensure your sample diluent is compatible with the sample type.

  • Sample Preparation: Review your sample collection and preparation protocol. For urine samples, proper pH adjustment and storage are crucial.[7][10] Repeated freeze-thaw cycles of samples should be avoided.[8][10]

Experimental Protocols and Methodologies

A typical experimental workflow for an N-Methylhistamine competitive ELISA involves several key stages. Below is a generalized protocol based on commercially available kits. For precise details, always refer to the manufacturer's instructions for your specific kit.

Generalized N-Methylhistamine Competitive ELISA Protocol
  • Reagent Preparation:

    • Allow all reagents and samples to reach room temperature (20-25°C) before use.[3][5][6][8][10]

    • Prepare the wash buffer by diluting the concentrated stock as per the kit instructions.[7][8]

    • Reconstitute lyophilized reagents such as the acylation reagent and equalizing reagent immediately before use.[7][8]

  • Sample and Standard Preparation (Acylation):

    • Pipette standards, controls, and samples into a preparation plate.[7][8]

    • Add equalizing reagent to each well.[7][8]

    • Incubate for a short period (e.g., 5 minutes) at room temperature on an orbital shaker.[7][8]

    • Transfer the acylated standards, controls, and samples to the antibody-coated microtiter strips.[7]

  • Competitive Binding Reaction:

    • Add the antiserum (primary antibody) to all wells.[5][7]

    • Incubate for the time and temperature specified in the protocol (e.g., 30 minutes at room temperature or overnight at 2-8°C).[5][6][7] This allows the acylated NMH in the samples/standards and the NMH bound to the plate to compete for antibody binding sites.

  • Washing:

    • Discard the contents of the wells and wash the plate multiple times (e.g., 3-4 times) with the diluted wash buffer.[5][6][7]

    • After the final wash, remove any residual liquid by tapping the inverted plate on absorbent paper.[5][6][7]

  • Enzyme Conjugate Incubation:

    • Add the enzyme conjugate (e.g., Goat anti-rabbit-IgG peroxidase) to each well.[5][6][7]

    • Incubate for the specified time and temperature (e.g., 20 minutes at room temperature on an orbital shaker).[5][6][7]

  • Second Washing Step:

    • Repeat the washing procedure as described in step 4.[5][6][7]

  • Substrate Incubation and Signal Development:

    • Add the TMB substrate solution to each well.[5][6][7]

    • Incubate for a specified time (e.g., 15-20 minutes) at room temperature, protected from direct light.[5][6]

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the enzymatic reaction.[5][6]

  • Data Acquisition:

    • Read the optical density (OD) of each well at 450 nm using a microplate reader within a specified timeframe (e.g., 15 minutes).[5][6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various N-Methylhistamine ELISA kit protocols. These values should be considered as guidelines; always follow the specific instructions provided with your kit.

Table 1: Incubation Times and Temperatures

StepDurationTemperatureNotes
Acylation5 - 45 minutesRoom Temperature (20-25°C)Varies significantly between kits.[7][8][11]
Competitive Binding30 min - 20 hoursRoom Temp. or 2-8°CShorter incubations are often at room temperature, while longer (overnight) incubations are at 2-8°C.[5][6][7]
Enzyme Conjugate20 minutesRoom Temperature (20-25°C)Generally a consistent step across protocols.[5][6][7]
Substrate Development15 - 20 minutesRoom Temperature (20-25°C)Should be performed in the dark.[5][6]

Table 2: Reagent Volumes per Well

ReagentVolume
Standards/Samples (in preparation plate)20 µL
Equalizing Reagent200 - 300 µL
Acylation Reagent20 - 50 µL
Acylated Sample/Standard (to ELISA plate)20 - 50 µL
Antiserum (Primary Antibody)20 - 50 µL
Enzyme Conjugate100 µL
Wash Buffer250 - 300 µL
Substrate100 µL
Stop Solution100 µL
(Data compiled from multiple kit protocols)[5][7][8]

Visual Troubleshooting Guides

N-Methylhistamine ELISA Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_assay ELISA Plate Steps prep_reagents Prepare Reagents & Samples acyl_step Acylation of Standards & Samples prep_reagents->acyl_step add_samples Add Acylated Samples/Standards to Coated Plate acyl_step->add_samples add_antiserum Add Antiserum (Primary Antibody) add_samples->add_antiserum incubation1 Competitive Incubation add_antiserum->incubation1 wash1 Wash Plate incubation1->wash1 add_conjugate Add Enzyme Conjugate wash1->add_conjugate incubation2 Incubation add_conjugate->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubation3 Incubate (Color Development) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Plate at 450 nm add_stop->read_plate

Caption: Workflow for a typical N-Methylhistamine competitive ELISA.

Troubleshooting Logic for Low Signal

Troubleshooting_Low_Signal low_signal Low or No Signal check_standards Is the Standard Curve also low? low_signal->check_standards systemic_issue Systemic Issue check_standards->systemic_issue Yes sample_issue Sample-Specific Issue check_standards->sample_issue No reagent_prep Check Reagent Preparation & Expiry systemic_issue->reagent_prep incubation Verify Incubation Times & Temperatures systemic_issue->incubation washing Review Washing Technique systemic_issue->washing acylation Troubleshoot Acylation Step systemic_issue->acylation concentration Analyte Concentration Below Detection Limit? sample_issue->concentration matrix Possible Sample Matrix Interference? concentration->matrix No concentrate_sample Concentrate Sample or Use a More Sensitive Assay concentration->concentrate_sample Yes dilute_sample Perform Spike-and-Recovery or Dilution Series matrix->dilute_sample Yes

Caption: Decision tree for troubleshooting low signal in NMH ELISA.

References

Preventing degradation of N-Methylhistamine dihydrochloride in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of N-Methylhistamine dihydrochloride (B599025) in experimental buffers. Adherence to these guidelines is critical for ensuring experimental reproducibility and the validity of results.

Frequently Asked Questions (FAQs)

Q1: What is N-Methylhistamine dihydrochloride and why is its stability in buffers a concern?

This compound is a potent and selective agonist for the histamine (B1213489) H3 receptor and also shows activity at the H4 receptor. It is widely used in neuroscience and immunology research to study the roles of these receptors in various physiological processes.[1][2] The stability of N-Methylhistamine is paramount because its degradation leads to a decreased effective concentration, resulting in inaccurate and unreliable experimental outcomes. Degradation products could also potentially interact with the biological system, causing unforeseen effects.

Q2: What are the primary factors that cause the degradation of N-Methylhistamine in experimental buffers?

The primary factors contributing to the degradation of histamine-like compounds, including N-Methylhistamine, in aqueous solutions are:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][4]

  • Light Exposure: Histamine solutions have been shown to degrade significantly when exposed to fluorescent light.[4]

  • pH: While specific data for N-Methylhistamine is limited, the stability of similar amine-containing compounds can be pH-dependent.[5][6][7]

  • Oxidation: Although less documented for this specific molecule, oxidation is a common degradation pathway for amine-containing compounds in aqueous buffers.

  • Bacterial Contamination: At concentrations below 0.5 mg/ml, histamine solutions can be susceptible to bacterial contamination after prolonged storage (e.g., 3 months), which can alter the compound's integrity.[3]

Q3: How should I prepare and store this compound stock solutions?

To ensure maximum stability:

  • Solvent: Dissolve the solid this compound in high-purity sterile water.[1] For a 100 mg/mL concentration, ultrasonic treatment may be necessary to fully dissolve the compound.[1]

  • Filtration: After dissolution, sterilize the stock solution by passing it through a 0.22 µm filter to remove any potential microbial contaminants.[1]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting tubes (e.g., amber tubes). This practice prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage Temperature: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][8] Once thawed for use, any remaining solution should be discarded and not refrozen.

Q4: What is the best way to prepare experimental (working) buffers containing N-Methylhistamine?

Prepare the working solution immediately before each experiment. Dilute a freshly thawed aliquot of the stock solution into your pre-prepared, sterile experimental buffer. Ensure the final working solution is also protected from light and maintained at a cool temperature until it is applied to the experimental system.

Q5: How can I detect if my N-Methylhistamine solution has degraded?

The most reliable method for assessing the purity and concentration of your N-Methylhistamine solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] These methods can separate the parent compound from its degradation products and provide precise quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or weaker-than-expected experimental results. Degradation of N-Methylhistamine in the working solution or stock solution.1. Prepare a fresh working solution from a new, unopened stock aliquot. 2. Verify the preparation and storage protocols for the stock solution. Ensure it was stored at the correct temperature and protected from light. 3. If the problem persists, prepare a completely new stock solution from the solid compound. 4. Consider performing an analytical check (e.g., HPLC) on the stock solution to confirm its concentration and purity.
Visible changes in the solution (e.g., color change, precipitation). Chemical degradation or contamination.1. Discard the solution immediately. Do not use it for any experiments. 2. Review the buffer composition for any incompatibilities. 3. Prepare a new stock solution, ensuring that all glassware is scrupulously clean and that the solvent is of high purity. 4. Ensure the solution is fully dissolved before storage; sonication may be required.[1]
Gradual loss of compound efficacy over a series of experiments. Instability of the thawed stock solution at refrigerator temperature or degradation in the working buffer during the experiment.1. Use a fresh aliquot from the freezer for each new set of experiments. Do not store thawed stock solutions in the refrigerator for extended periods. 2. For long experiments, keep the working solution on ice and protected from light to minimize degradation.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound Solutions

Storage TemperatureMaximum Recommended Storage DurationKey Considerations
-80°C 6 monthsRecommended for long-term storage. Must be sealed and protected from moisture.[1][8]
-20°C 1 monthSuitable for short-term storage. Must be sealed and protected from moisture.[1][8]
4°C (Refrigerator) Not recommended for stock solutions; use within hours for working solutions.Studies on histamine show stability for at least 8 weeks when protected from light, but using freshly thawed aliquots is best practice.[4]
20°C (Room Temp) Not recommended; use immediately.Significant degradation of histamine solutions is observed within days, especially with light exposure.[3][4]

Table 2: Factors Influencing Stability of Histamine Analogs in Aqueous Solution

FactorObservationRecommendation
Light Exposure to fluorescent light (375 foot-candles) at room temperature reduced histamine concentrations to 20-37% of initial values after 7 days.[4]Always store solutions in light-protecting (amber) tubes or wrap containers in aluminum foil. Minimize light exposure during experiments.
Temperature Histamine solutions are stable for at least 6 months at 4°C or -18°C but lose significant activity after 1 month at 20°C.[3]Store stock solutions frozen (-20°C or -80°C). Keep working solutions on ice during experiments.
Contamination Bacterial contamination was found in histamine dilutions (<0.5 mg/ml) after 3 months of storage.[3]Use sterile techniques, filter-sterilize stock solutions (0.22 µm filter), and use single-use aliquots.[1]

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM this compound Stock Solution

  • Materials:

    • This compound (MW: 198.09 g/mol )

    • Sterile, nuclease-free water

    • Sterile, light-protecting 1.5 mL microcentrifuge tubes

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh out 19.81 mg of this compound powder in a sterile tube.

    • Add 10 mL of sterile, nuclease-free water to achieve a final concentration of 10 mM.

    • Vortex thoroughly to dissolve. If needed, use an ultrasonic bath to ensure complete dissolution.[1]

    • Withdraw the solution into a sterile syringe and attach the 0.22 µm sterile filter.

    • Filter the solution into a new sterile conical tube to ensure sterility.

    • Aliquot the filtered stock solution into appropriate single-use volumes (e.g., 50 µL) in sterile, light-protecting microcentrifuge tubes.

    • Clearly label the tubes with the compound name, concentration, and date of preparation.

    • Immediately transfer the aliquots to -80°C for long-term storage.

Protocol 2: Quality Control of N-Methylhistamine Solution using HPLC

This protocol provides a general framework. Specific parameters (e.g., column, mobile phase, flow rate) should be optimized based on available instrumentation.

  • Objective: To verify the concentration and purity of a prepared N-Methylhistamine stock solution.

  • Methodology: A reversed-phase HPLC method with UV detection is suitable.[9]

  • Procedure:

    • Standard Preparation: Prepare a calibration curve using serial dilutions of a certified N-Methylhistamine standard.

    • Sample Preparation: Dilute an aliquot of your laboratory-prepared stock solution to fall within the range of the calibration curve.

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column.

      • Mobile Phase: An isocratic or gradient system. A reported method for methylhistamine uses an ion-paired mobile phase of 0.05M NH₄H₂PO₄ (pH 3.0) containing 2 mM sodium octanesulfonate.[9]

      • Flow Rate: Typically 0.5-1.0 mL/min.

      • Detection: UV detector set at ~226 nm.[9]

    • Analysis:

      • Inject the standards and the sample.

      • Identify the N-Methylhistamine peak based on the retention time of the standard.

      • Calculate the concentration of the sample using the standard curve.

      • Assess purity by examining the chromatogram for the presence of unexpected peaks, which may indicate degradation products. The peak area of N-Methylhistamine should be >98% of the total peak area.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_stock Is the stock solution older than recommended? start->check_stock check_storage Was the stock stored correctly (-80°C, protected from light)? check_stock->check_storage No new_stock Prepare fresh stock solution from solid compound. check_stock->new_stock Yes check_thaw Was the stock aliquot freshly thawed for this experiment? check_storage->check_thaw Yes check_storage->new_stock No check_working Was the working solution prepared fresh and kept cool/dark? check_thaw->check_working Yes use_new_aliquot Use a new, unopened stock aliquot. check_thaw->use_new_aliquot No improve_protocol Revise experimental protocol: - Prepare working solution just before use. - Keep on ice and protected from light. check_working->improve_protocol No perform_qc Problem persists? Perform analytical QC (HPLC) on new stock. check_working->perform_qc Yes new_stock->perform_qc use_new_aliquot->start Re-run Experiment improve_protocol->start Re-run Experiment

Caption: Troubleshooting workflow for N-Methylhistamine stability issues.

H3R_Signaling_Pathway cluster_downstream Downstream Effects NMH N-Methylhistamine H3R Histamine H3 Receptor (H3R) NMH->H3R Binds & Activates Gi Gi/o Protein H3R->Gi Activates MAPK MAPK Pathway H3R->MAPK Activates PI3K PI3K / Akt Pathway H3R->PI3K Activates Release Neurotransmitter Release (e.g., Histamine, ACh, DA) H3R->Release Inhibits (Presynaptic) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP levels AC->cAMP

References

How to reduce non-specific binding in N-Methylhistamine receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in N-Methylhistamine receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic in N-Methylhistamine receptor assays?

A1: Non-specific binding refers to the binding of a radioligand, such as [3H]Nα-methylhistamine, to components other than the target receptor. These components can include lipids, other proteins, and the assay apparatus itself (e.g., filter plates). High non-specific binding can obscure the specific binding signal, leading to an underestimation of receptor affinity (Kd) and density (Bmax), and ultimately to inaccurate data interpretation. Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.

Q2: How is non-specific binding determined in an N-Methylhistamine receptor assay?

A2: Non-specific binding is measured by adding a high concentration of an unlabeled competitor ligand to the assay wells. This "cold" ligand saturates the specific binding sites on the N-Methylhistamine receptors. Therefore, any remaining bound radioligand is considered to be non-specifically bound. A commonly used competitor for histamine (B1213489) H3 receptor assays is thioperamide (B1682323) or clobenpropit (B1669187) at a concentration of 10 µM.[1][2]

Q3: What are the primary causes of high non-specific binding in these assays?

A3: High non-specific binding can arise from several factors:

  • Radioligand Issues: High radioligand concentration, impurities in the radioligand stock, or high hydrophobicity of the ligand can all contribute to increased NSB.

  • Tissue/Cell Preparation: Using an excessive amount of membrane protein in the assay can increase the number of non-specific sites available for the radioligand to bind. Improper homogenization and washing of membranes can also leave behind interfering substances.

  • Assay Conditions: Suboptimal incubation time, temperature, or buffer composition (e.g., pH, ionic strength) can favor non-specific interactions.

  • Filtration and Washing: Inefficient separation of bound and free radioligand, or inadequate washing steps, can lead to artificially high background signal.

Troubleshooting Guide: Reducing High Non-Specific Binding

Below are common issues and actionable steps to mitigate high non-specific binding in your N-Methylhistamine receptor assays.

Issue 1: High Background Signal Across the Entire Assay Plate

This is often related to the radioligand, assay buffer composition, or the filtration process.

Troubleshooting Steps:

  • Optimize Radioligand Concentration:

    • Rationale: Using a radioligand concentration that is too high increases the likelihood of it binding to low-affinity, non-specific sites.

    • Recommendation: Use a radioligand concentration at or below the Kd value for the receptor. For histamine H3 receptors, a common radioligand is [3H]Nα-methylhistamine, often used at concentrations around 0.3 nM to 2 nM.[2][3]

  • Modify the Assay Buffer:

    • Rationale: The composition of the assay buffer can significantly influence non-specific interactions.

    • Recommendations:

      • Add Bovine Serum Albumin (BSA): BSA is a blocking agent that can prevent the radioligand from binding to the surfaces of assay plates and filter mats. A concentration of 0.1% BSA has been shown to be effective.[1][4]

      • Adjust Salt Concentration: For some receptors, like the histamine H1 receptor, sodium ions can act as negative allosteric modulators and affect ligand binding.[5] The histamine H3 receptor is also known to be sensitive to sodium ions.[6] Optimizing the NaCl concentration in your buffer may help reduce NSB.

      • Check pH: Ensure the pH of your buffer is optimal for receptor binding. For histamine H3 receptor assays, a Tris-HCl buffer with a pH of 7.4 is commonly used.[1][7]

  • Pre-treat Filter Plates:

    • Rationale: Radioligands can bind non-specifically to the glass fiber filters used in filtration assays. Pre-treating the filters can reduce this interaction.

    • Recommendation: Soak the filter mats (e.g., GF/B or GF/C) in a solution of 0.1% to 0.5% polyethyleneimine (PEI) for 30-60 minutes at 4°C before use.[8] This cationic polymer helps to neutralize the negative charges on the glass fibers.

Issue 2: Variability in Non-Specific Binding Between Wells

This may indicate issues with membrane preparation, incubation conditions, or washing technique.

Troubleshooting Steps:

  • Optimize Membrane Protein Concentration:

    • Rationale: Too much protein increases the number of non-specific binding sites.

    • Recommendation: Titrate the amount of membrane protein to find the optimal balance between a robust specific binding signal and low non-specific binding. A typical range for membrane preparations is 50-120 µg of protein per well.[9]

  • Optimize Incubation Time and Temperature:

    • Rationale: While it is crucial to reach equilibrium for specific binding, prolonged incubation times can sometimes lead to increased NSB.

    • Recommendation: Determine the optimal incubation time by performing a time-course experiment. For many histamine H3 receptor assays, an incubation time of 60-120 minutes at 25°C or 30°C is sufficient to reach equilibrium.[7]

  • Standardize and Optimize Washing Steps:

    • Rationale: Inadequate washing will not sufficiently remove unbound radioligand, while overly harsh washing can cause dissociation of the specifically bound ligand.

    • Recommendation: Use an ice-cold wash buffer to slow the dissociation rate of the radioligand-receptor complex. Perform a consistent number of washes (e.g., three to four times) with a sufficient volume of buffer.[9]

Quantitative Data Summary

The following tables summarize the impact of different reagents on reducing non-specific binding. Note that the optimal concentrations can be receptor and ligand-specific, and it is recommended to perform optimization experiments for your particular assay system.

Table 1: Effect of Bovine Serum Albumin (BSA) on Non-Specific Binding

BSA ConcentrationReported Blocking EfficiencyTarget SystemReference
0.1% (w/v)Efficiently eliminated NSBPeptide mixture[4]
1 mg/mL (~0.1%)90-100% on hydrophobic surfacesVarious proteins[10][11]
1 mg/mL (~0.1%)68-100% on hydrophilic surfacesVarious proteins[10][11]

Table 2: Common Components of a Histamine H3 Receptor Binding Assay Buffer

ComponentTypical ConcentrationPurposeReference
Tris-HCl50 mM, pH 7.4Buffering agent[1][7]
MgCl25 mMDivalent cation, often required for receptor integrity/binding[9]
EDTA5 mMChelating agent[1]
BSA0.1% (w/v)Blocking agent to reduce NSB[1]

Experimental Protocols

Protocol 1: Polyethyleneimine (PEI) Treatment of Filter Plates
  • Prepare a 0.1% to 0.5% (v/v) solution of PEI in deionized water.

  • Submerge the glass fiber filter mats (e.g., GF/C) in the PEI solution.

  • Incubate for 30 to 60 minutes at 4°C.[8]

  • Just before use in the filtration assay, aspirate the PEI solution.

  • Wash the filters with ice-cold assay buffer.

Protocol 2: Radioligand Competition Binding Assay for Histamine H3 Receptors

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Membrane Preparation:

    • Thaw frozen cell pellets expressing the histamine H3 receptor on ice.

    • Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[7]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add cell membranes, [3H]Nα-methylhistamine (at a concentration near its Kd), and assay buffer.

    • Non-Specific Binding Wells: Add cell membranes, [3H]Nα-methylhistamine, and a saturating concentration of an unlabeled competitor (e.g., 10 µM thioperamide).[1]

    • Competition Wells: Add cell membranes, [3H]Nα-methylhistamine, and varying concentrations of your test compound.

  • Incubation:

    • Incubate the plate for 60-120 minutes at 25°C or 30°C with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a PEI-pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the specific binding as a function of the test compound concentration to determine the IC50 value.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Histamine H3 Receptor Signaling Pathway

G_protein_signaling H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation PI3K PI3K/AKT Pathway G_protein->PI3K cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Workflow for a Radioligand Binding Assay

The following diagram outlines the key steps in a typical filtration-based radioligand binding assay to determine the binding affinity of a test compound.

radioligand_workflow start Start prep_membranes Prepare Cell Membranes Expressing H3 Receptor start->prep_membranes setup_assay Set Up 96-Well Plate: - Total Binding - Non-Specific Binding - Competition prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration through PEI-Treated Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Binding Components

This diagram illustrates the different components of radioligand binding measured in the assay.

binding_components total_binding Total Binding (Radioligand Only) non_specific_binding Non-Specific Binding (Radioligand + High Conc. Cold Ligand) specific_binding Specific Binding (Receptor-Mediated) equals = plus +

Caption: Relationship between total, non-specific, and specific binding.

References

Technical Support Center: Optimizing N-Methylhistamine Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution in the HPLC analysis of N-Methylhistamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for N-Methylhistamine?

Poor peak resolution in the HPLC analysis of N-Methylhistamine can stem from several factors, including issues with the mobile phase, column degradation, or improper instrument setup.[1] Specifically, problems often arise from:

  • Inadequate Mobile Phase Composition: The pH and ionic strength of the mobile phase are critical for the proper separation of polar compounds like N-Methylhistamine.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic N-Methylhistamine molecule, leading to peak tailing.[2]

  • Column Overloading: Injecting a sample that is too concentrated can lead to peak fronting and broadening.[3][4]

  • Column Contamination and Degradation: Accumulation of contaminants or degradation of the stationary phase can result in distorted peak shapes and loss of resolution.[3][5]

Q2: How does the mobile phase pH affect the retention and peak shape of N-Methylhistamine?

The mobile phase pH is a critical parameter for achieving good peak shape and retention for N-Methylhistamine. Since N-Methylhistamine is a basic compound, the mobile phase pH will determine its degree of ionization. At a pH below its pKa, it will be protonated and carry a positive charge. This charge can lead to strong interactions with residual silanol groups on the column's stationary phase, causing peak tailing.[6] Adjusting the pH can help to suppress this interaction and improve peak symmetry.

Q3: When should I consider using an ion-pairing reagent for N-Methylhistamine analysis?

An ion-pairing reagent can be beneficial when analyzing N-Methylhistamine, especially when separating it from other similar compounds like histamine. Ion-pairing reagents, such as sodium octanesulfonate, are added to the mobile phase to form a neutral ion pair with the charged N-Methylhistamine molecule.[7] This reduces unwanted interactions with the stationary phase and can significantly improve peak shape and retention time.

Q4: Is derivatization necessary for the analysis of N-Methylhistamine?

While not always mandatory, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can significantly enhance the detectability of N-Methylhistamine, especially when using fluorescence detection.[8][9] Derivatization can also alter the chromatographic properties of the molecule, which may lead to improved separation from interfering substances.[10][11]

Troubleshooting Guide

Problem: Poor Peak Resolution (Tailing, Broadening, or Splitting Peaks)

Below is a systematic approach to troubleshooting and resolving common peak resolution issues encountered during the HPLC analysis of N-Methylhistamine.

Step 1: Evaluate the Mobile Phase
ParameterRecommended ActionExpected Outcome
pH Adjust the mobile phase pH. For reversed-phase chromatography, operating at a lower pH (e.g., pH 3.0) can suppress the ionization of residual silanols, reducing peak tailing.[7]Improved peak symmetry.
Buffer Concentration Ensure the buffer concentration is adequate (typically 25-100 mM) to maintain a stable pH throughout the analysis.[10]Consistent retention times and peak shapes.
Organic Modifier Optimize the type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol). A slight adjustment in the percentage of the organic solvent can significantly impact resolution.Better separation between N-Methylhistamine and other components.
Ion-Pairing Reagent If peak tailing persists, consider adding an ion-pairing reagent like sodium octanesulfonate (e.g., 2 mM) to the mobile phase.[7]Reduced peak tailing and improved retention.
Step 2: Check the HPLC Column
ParameterRecommended ActionExpected Outcome
Column Type Ensure you are using an appropriate column. A C18 column is commonly used for reversed-phase separation of N-Methylhistamine.[10]Good retention and selectivity.
Column Contamination If the column has been used extensively, flush it with a strong solvent to remove any strongly retained contaminants.[3]Restoration of peak shape and resolution.
Column Degradation If flushing does not improve performance, the column may be degraded and require replacement. Signs of degradation include a significant loss of efficiency and high backpressure.[1][3]Improved peak shape and system performance.
Step 3: Review Injection and Sample Preparation
ParameterRecommended ActionExpected Outcome
Injection Volume Reduce the injection volume or dilute the sample to avoid column overloading.[4]Sharper, more symmetrical peaks.
Sample Solvent Whenever possible, dissolve the sample in the mobile phase to prevent peak distortion caused by solvent mismatch.[12]Improved peak shape.
Experimental Protocol: Example HPLC Method for N-Methylhistamine

This protocol is a starting point and may require optimization for your specific application.

  • Column: Agilent Eclipse Plus C18 (3.0 x 150 mm, 3.5 µm particle size)[10]

  • Mobile Phase: 100 mM monosodium phosphate (B84403) (pH 6.0), 500 mg/L sodium octanesulfonate (OSA), and 20% methanol (B129727) (v/v)[10]

  • Flow Rate: 0.35 mL/min[10]

  • Column Temperature: 35°C[10]

  • Detection: UV at 226 nm[7] or fluorescence detection after pre-column derivatization with OPA.[10]

  • Injection Volume: 10 µL[10]

Visual Troubleshooting Guides

TroubleshootingWorkflow start Poor Peak Resolution mobile_phase Check Mobile Phase (pH, Buffer, Organic %) start->mobile_phase resolved Resolution Improved mobile_phase->resolved Resolved adjust_ph Adjust pH / Add Ion-Pair Reagent mobile_phase->adjust_ph Issue Persists column Inspect Column (Contamination, Age) column->resolved Resolved flush_column Flush or Replace Column column->flush_column Issue Persists injection Review Sample & Injection (Volume, Solvent) injection->resolved Resolved dilute_sample Dilute Sample / Change Solvent injection->dilute_sample Issue Persists adjust_ph->column adjust_ph->resolved Resolved flush_column->injection flush_column->resolved Resolved dilute_sample->resolved Resolved

Caption: Troubleshooting workflow for poor peak resolution.

ParameterEffects cluster_mobile_phase Mobile Phase cluster_column Column cluster_operational Operational Resolution Peak Resolution pH pH pH->Resolution Organic Organic % Organic->Resolution IonPair Ion-Pairing IonPair->Resolution ParticleSize Particle Size ParticleSize->Resolution Length Length Length->Resolution FlowRate Flow Rate FlowRate->Resolution Temperature Temperature Temperature->Resolution

Caption: Key HPLC parameters affecting peak resolution.

References

N-Methylhistamine dihydrochloride long-term storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylhistamine dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and troubleshooting of common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I store N-Methylhistamine dihydrochloride powder upon receipt?

A1: this compound powder is hygroscopic and should be stored in a tightly sealed container in a dry and well-ventilated place.[1][2][3] For long-term storage, it is recommended to keep it at 2-8°C.[1][4]

Q2: What are the recommended conditions for storing stock solutions of this compound?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] For long-term stability, store aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[5]

Q3: Can I store stock solutions at 4°C?

A3: While some related compounds like histamine (B1213489) dihydrochloride aqueous solutions have been shown to be stable for up to two weeks at 4°C, it is generally recommended to store this compound solutions frozen for long-term use to ensure maximum stability.[5]

Q4: Is this compound sensitive to light?

A4: While not explicitly stated as highly light-sensitive, good laboratory practice involves storing all chemicals, including this compound solutions, in light-protected vials or in the dark to prevent potential photodegradation.

Q5: The product has clumped together. Is it still usable?

A5: this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can cause clumping. While this does not necessarily indicate chemical degradation, it can make accurate weighing difficult. If clumping is observed, it is recommended to dry the product under vacuum before weighing. For critical experiments, using a fresh, non-clumped lot is advisable.

Storage and Stability Data Summary

FormStorage TemperatureDuration of StabilityKey Considerations
Solid (Powder) 2-8°CRefer to manufacturer's expiry dateHygroscopic; store in a desiccator or dry environment. Keep container tightly sealed.[1][3]
Room TemperatureShort-termDesiccate to protect from moisture.[6]
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[5]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent or weaker than expected agonist activity 1. Degraded stock solution: Improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles) may have led to a decrease in the active compound concentration. 2. Inaccurate concentration of stock solution: The hygroscopic nature of the powder may have led to weighing errors.1. Prepare a fresh stock solution from a new vial of this compound. 2. Perform a purity check of your stock solution using the HPLC protocol provided below. 3. Ensure the powder is dry before weighing.
High background signal or unexpected side effects in cell-based assays Presence of degradation products: Degraded this compound may have off-target effects.1. Use a fresh, high-purity stock solution. 2. Analyze the stock solution for impurities via HPLC.
Precipitate observed in thawed stock solution Poor solubility at low temperatures or concentration is too high. 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If the precipitate persists, sonication may be required. 3. Consider preparing a less concentrated stock solution.
Chromatogram of the compound shows multiple peaks Degradation or contamination of the compound. 1. Review storage and handling procedures. 2. Use a new, unopened vial of the compound. 3. If the issue persists, contact the supplier for a certificate of analysis of the specific lot.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for assessing the purity and stability of this compound.

1. Materials and Reagents:

  • This compound (sample to be tested)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA) or Formic acid

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% TFA (or formic acid) in water

  • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile

  • Filter and degas both mobile phases before use.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve this compound in water to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with water.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient elution can be used for optimal separation. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

5. Data Analysis:

  • Analyze the chromatogram of the sample solution and compare it to the standard.

  • The appearance of new peaks or a decrease in the area of the main peak in the sample solution compared to the standard indicates degradation.

  • Purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

To understand the stability profile of this compound, forced degradation studies can be performed under various stress conditions.

1. Preparation of Stressed Samples:

  • Prepare a 1 mg/mL solution of this compound in water.

  • Acid Hydrolysis: Add 1N HCl to the solution and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to the solution and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the solution and store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid powder at 60°C for 24 hours.

  • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

2. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all stressed samples using the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues start Inconsistent or Failed Experiment check_storage Review Storage Conditions of This compound start->check_storage improper_storage Improper Storage Identified (e.g., wrong temp, freeze-thaw) check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh rerun_exp Re-run Experiment prepare_fresh->rerun_exp check_purity Assess Purity of Stock Solution (e.g., via HPLC) proper_storage->check_purity impure Degradation/Impurities Found check_purity->impure No pure Compound is Pure check_purity->pure Yes impure->prepare_fresh other_factors Investigate Other Experimental Parameters (e.g., cell health, other reagents) pure->other_factors StorageDecisionTree This compound Storage Guide start Received N-Methylhistamine dihydrochloride form Is it in solid or solution form? start->form solid Solid (Powder) form->solid Solid solution Solution form->solution Solution store_solid Store at 2-8°C in a tightly sealed container. Use a desiccator. solid->store_solid usage_duration Long-term (>1 month) or short-term storage? solution->usage_duration long_term Long-term usage_duration->long_term Long-term short_term Short-term usage_duration->short_term Short-term store_long Aliquot and store at -80°C (up to 6 months). long_term->store_long store_short Store at -20°C (up to 1 month). short_term->store_short DegradationPathway Potential Degradation Pathways of N-Methylhistamine NMH N-Methylhistamine hydrolysis Hydrolysis (from absorbed moisture) NMH->hydrolysis oxidation Oxidation (e.g., by air/light) NMH->oxidation hydrolysis_prod Imidazole ring opening or other hydrolytic products hydrolysis->hydrolysis_prod oxidation_prod N-oxide or other oxidation products oxidation->oxidation_prod

References

Common pitfalls in the preparation of N-Methylhistamine dihydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Methylhistamine dihydrochloride (B599025).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of N-Methylhistamine dihydrochloride stock solutions.

Problem Potential Cause Recommended Solution
Difficulty Dissolving the Compound 1. Inadequate solvent volume.2. Use of a suboptimal solvent.3. Low temperature of the solvent.4. Compound has absorbed moisture (hygroscopic).1. Ensure you are using a sufficient volume of solvent for the desired concentration. Refer to the solubility data table below.2. Use the recommended solvent for your desired stock concentration. Water, DMSO, and PBS (pH 7.2) are common solvents. For high concentrations, water is often the best choice.3. Gentle warming (e.g., in a 45-60°C water bath) and sonication can aid dissolution, particularly in DMSO.[1][2]4. This compound is hygroscopic. Ensure the vial is tightly sealed and stored in a desiccator. If moisture absorption is suspected, handle the compound in a controlled low-humidity environment.
Precipitation in Stock Solution Upon Storage 1. Stock solution is supersaturated.2. Improper storage temperature.3. Solvent evaporation.1. Ensure the concentration does not exceed the solubility limit for the chosen solvent and storage temperature. It may be necessary to prepare a more dilute stock solution.2. Store stock solutions at the recommended temperature. For solutions in aqueous buffers, freezing at -20°C or -80°C is recommended.[1]3. Ensure vials are tightly sealed to prevent solvent evaporation, which can increase the concentration and lead to precipitation.
Precipitation When Diluting Stock Solution in a Buffer (e.g., PBS) 1. The final concentration in the buffer exceeds the compound's solubility in that buffer.2. The pH of the final solution is incompatible with the compound's stability.3. Incompatibility with buffer components.1. Check the solubility of this compound in your specific buffer system. You may need to prepare a more dilute final solution.2. Although specific data on the pH stability of this compound is limited, significant pH shifts upon dilution can affect solubility. Ensure the pH of your final working solution is within a stable range.3. While uncommon with standard buffers like PBS, consider potential interactions if using a custom buffer with other additives.
Solution Appears Colored (e.g., Yellowish) 1. Impurities in the compound.2. Degradation of the compound.3. Contamination of the solvent or container.1. Some batches of this compound may have a faint yellow appearance in solution, which is generally acceptable. Check the certificate of analysis for the specified appearance.2. If the color develops over time, it may indicate degradation. Prepare fresh solutions and store them properly (aliquoted, at low temperature, protected from light).3. Use high-purity solvents and clean, sterile containers to prepare your solutions.
Inconsistent Experimental Results 1. Inaccurate concentration of the stock solution.2. Degradation of the stock solution.3. Repeated freeze-thaw cycles.1. Ensure accurate weighing of the compound and precise measurement of the solvent volume. Use a calibrated balance and appropriate volumetric equipment.2. Prepare fresh stock solutions regularly and store them under the recommended conditions to prevent degradation. We recommend that stock solutions are used within one month when stored at -20°C or below.[1][2]3. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

The best solvent depends on the desired concentration and the experimental application.

  • Water: this compound is highly soluble in water (e.g., >20 mg/mL, 49-51 mg/mL).[3] It is a good choice for high-concentration stock solutions.

  • DMSO: It is also soluble in DMSO, but the reported solubility varies (e.g., 10 mM, 20 mg/mL).[4][5] Sonication and gentle warming may be required for complete dissolution in DMSO.[1]

  • PBS (pH 7.2): Solubility in PBS is reported to be around 10 mg/mL.[4]

Q2: How should I store this compound powder and stock solutions?

  • Powder: The solid compound should be stored desiccated at 2-8°C or room temperature, protected from moisture.[2][3]

  • Stock Solutions: Once prepared, stock solutions should be aliquoted and stored in tightly sealed vials at -20°C or -80°C.[1] It is recommended to use solutions stored at -20°C within one month and those at -80°C within six months.[1]

Q3: Is this compound hygroscopic?

Yes, this compound is hygroscopic.[2] It is important to handle the solid compound in a dry environment (e.g., a glove box) and to store it in a desiccator to prevent moisture absorption, which can affect its stability and make accurate weighing difficult.

Q4: My stock solution in water has a pH below 7. Is this normal?

Yes, this is expected. N-Methylhistamine is a basic compound, but it is supplied as a dihydrochloride salt. When dissolved in a neutral solvent like water, the solution will be acidic due to the presence of the hydrochloride salt.

Q5: Can I sterilize my this compound solution by autoclaving?

There is no specific data on the thermal stability of this compound during autoclaving. To avoid potential degradation, it is recommended to sterilize the solution by filtering it through a 0.22 µm filter.[1]

Data Presentation

Table 1: Solubility and Storage of this compound

Parameter Water DMSO PBS (pH 7.2) Solid
Solubility >20 mg/mL[3], 49-51 mg/mL10 mM[5], 20 mg/mL[4]10 mg/mL[4]N/A
Appearance in Solution Clear, colorless to faintly yellowClearClearN/A
Storage Temperature -20°C to -80°C[1]-20°C to -80°C[1]-20°C to -80°C2-8°C or Room Temp, Desiccated[2][3]
Shelf Life of Solution 1 month at -20°C, 6 months at -80°C[1]1 month at -20°C, 6 months at -80°C[1]Not specified, but similar to water is expectedN/A

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
  • Preparation:

    • Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to minimize moisture absorption.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a low-humidity environment. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Dissolution:

    • Add the weighed compound to a sterile conical tube.

    • Add the appropriate volume of sterile, deionized water (e.g., 1 mL for a 10 mg/mL solution).

    • Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution. The solution should be clear and colorless to faintly yellow.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[1]

    • Aliquot the sterilized stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solution Preparation start Start: Preparing Stock Solution dissolution_check Does the compound dissolve completely? start->dissolution_check precipitation_check Does precipitation occur upon storage or dilution? dissolution_check->precipitation_check Yes troubleshoot_dissolution Troubleshoot Dissolution: - Check solvent and concentration - Use sonication or gentle warming - Handle as hygroscopic compound dissolution_check->troubleshoot_dissolution No color_check Is the solution colored (e.g., yellow)? precipitation_check->color_check No troubleshoot_precipitation Troubleshoot Precipitation: - Check for supersaturation - Ensure proper storage temperature - Verify buffer compatibility and pH precipitation_check->troubleshoot_precipitation Yes inconsistent_results Are experimental results inconsistent? color_check->inconsistent_results No troubleshoot_color Troubleshoot Color: - Check certificate of analysis for expected appearance - Prepare fresh solution if color develops over time - Use high-purity solvents color_check->troubleshoot_color Yes end_ok Solution is ready for use inconsistent_results->end_ok No troubleshoot_inconsistency Troubleshoot Inconsistency: - Re-verify weighing and solvent volume - Prepare fresh stock solution - Avoid repeated freeze-thaw cycles by aliquoting inconsistent_results->troubleshoot_inconsistency Yes end_nok Discard solution and prepare fresh troubleshoot_dissolution->dissolution_check troubleshoot_precipitation->end_nok troubleshoot_color->color_check troubleshoot_inconsistency->end_nok

Caption: Troubleshooting workflow for preparing this compound solutions.

SignalingPathway This compound as a Histamine (B1213489) Receptor Agonist cluster_cell Target Cell H1R H1 Receptor H1R_effect Cellular Effect 1 H1R->H1R_effect H2R H2 Receptor H2R_effect Cellular Effect 2 H2R->H2R_effect H3R H3 Receptor H3R_effect Cellular Effect 3 H3R->H3R_effect H4R H4 Receptor H4R_effect Cellular Effect 4 H4R->H4R_effect NMH N-Methylhistamine NMH->H1R Agonist NMH->H2R Agonist NMH->H3R Potent Agonist NMH->H4R Agonist

Caption: N-Methylhistamine acts as an agonist at histamine receptors, with high potency at the H3 receptor.

References

Technical Support Center: Analysis of N-Methylhistamine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of N-Methylhistamine.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS analysis, leading to inaccurate and irreproducible results.[1][2] This guide provides a systematic approach to identifying and mitigating these effects when analyzing N-Methylhistamine.

Problem: Poor sensitivity, inconsistent results, or high variability in N-Methylhistamine quantification.

This is often a primary indicator of matrix effects.[3][4] Follow these steps to diagnose and resolve the issue:

Step 1: Identify the Presence and Nature of Matrix Effects

Two primary methods are used to assess matrix effects: the post-extraction addition method for quantitative assessment and the post-column infusion method for qualitative assessment.[1][5][6]

  • Post-Extraction Addition: This method quantitatively determines the extent of ion suppression or enhancement.[1][6] It involves comparing the response of N-Methylhistamine in a neat solution to its response when spiked into an extracted blank matrix sample.[1] A matrix effect of 100% indicates no effect, a value less than 100% indicates ion suppression, and a value greater than 100% signifies ion enhancement.[7]

  • Post-Column Infusion: This technique provides a qualitative view of matrix effects across the entire chromatogram.[1][8] A solution of N-Methylhistamine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected.[3][9] Any dip or rise in the baseline signal at the retention time of N-Methylhistamine indicates the presence of interfering components.[3]

Step 2: Optimize Sample Preparation

Effective sample preparation is the most critical step in reducing matrix effects.[2] The goal is to remove interfering endogenous components from the sample matrix before analysis.[4]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples and can significantly reduce matrix effects.[10] Polymeric reversed-phase sorbents are often used for the extraction of polar compounds like N-Methylhistamine.[9]

  • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate N-Methylhistamine from interfering matrix components based on its solubility.[4]

  • Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing matrix components and may lead to more significant ion suppression compared to SPE or LLE.[10]

  • Dilution: If the concentration of N-Methylhistamine is sufficiently high, a simple dilution of the sample can reduce the concentration of interfering matrix components.[1] This approach is often used for urine samples where N-Methylhistamine levels can be high.[4][11]

Step 3: Refine Chromatographic Conditions

Chromatographic separation can be optimized to separate N-Methylhistamine from co-eluting matrix components.[2]

  • Column Chemistry: The use of a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be advantageous for the retention and separation of polar compounds like N-Methylhistamine.[12]

  • Gradient Elution: Modifying the gradient elution profile can improve the resolution between N-Methylhistamine and interfering peaks.

Step 4: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a SIL-IS is the gold standard for compensating for matrix effects.[13][14] A SIL-IS, such as d3-N-Methylhistamine, has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way.[14][15] This allows for accurate quantification based on the ratio of the analyte to the internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of matrix effects in N-Methylhistamine analysis?

A1: Matrix effects in N-Methylhistamine analysis are primarily caused by co-eluting endogenous components from biological matrices such as plasma and urine.[2] These can include salts, lipids, proteins, and other small molecules that interfere with the ionization of N-Methylhistamine in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][8]

Q2: How do I choose the best sample preparation technique to minimize matrix effects for N-Methylhistamine?

A2: The choice of sample preparation technique depends on the matrix and the required sensitivity of the assay.

  • For plasma samples , which have a complex matrix, Solid-Phase Extraction (SPE) is generally the most effective method for removing interfering components and reducing matrix effects.[9][10] Liquid-Liquid Extraction (LLE) is another viable option.[4]

  • For urine samples , where N-Methylhistamine concentrations are typically higher, a simple "dilute-and-shoot" approach may be sufficient if the assay sensitivity allows.[4][11] However, for lower concentration levels or to improve data quality, SPE is recommended.[15]

Q3: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one?

A3: While a structural analog can be used, a stable isotope-labeled internal standard (SIL-IS) is highly recommended for N-Methylhistamine analysis.[14] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, providing more accurate and precise quantification.[13] Structural analogs may have different chromatographic behavior and ionization efficiencies, making them less effective at compensating for matrix effects.[14]

Q4: What should I do if I still observe significant matrix effects after optimizing my sample preparation and chromatography?

A4: If significant matrix effects persist, consider the following:

  • Further Sample Cleanup: A multi-step cleanup approach, such as combining protein precipitation with SPE, may be necessary.

  • Change Ionization Source: If using electrospray ionization (ESI), which is common for polar molecules like N-Methylhistamine, consider if atmospheric pressure chemical ionization (APCI) is a viable alternative, as it can sometimes be less susceptible to matrix effects for certain compounds.

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to help compensate for consistent matrix effects.[13]

Q5: Are there any specific dietary or medication considerations for clinical samples being analyzed for N-Methylhistamine?

A5: Yes, certain foods and medications can affect N-Methylhistamine levels. Patients may be advised to avoid histamine-rich foods for 24 hours prior to and during urine collection.[11][16] Medications such as monoamine oxidase inhibitors (MAOIs) and aminoguanidine (B1677879) can increase N-Methylhistamine levels and should be noted.[11]

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for N-Methylhistamine Analysis

Sample Preparation TechniqueMatrixTypical Recovery (%)Matrix EffectThroughputRecommendation
Protein Precipitation (PPT) Plasma80-95%High potential for ion suppressionHighNot ideal for sensitive assays due to significant matrix effects.
Liquid-Liquid Extraction (LLE) Plasma/Urine70-90%ModerateMediumA good alternative to SPE, but optimization is crucial for good recovery.
Solid-Phase Extraction (SPE) Plasma/Urine>90%LowMediumHighly recommended for complex matrices like plasma to achieve the cleanest extracts and minimize matrix effects.[10][15]
Dilute-and-Shoot UrineNot ApplicableVariableVery HighSuitable for high-concentration urine samples where sensitivity is not a limiting factor.[4][11]

Note: The values presented are typical ranges and can vary depending on the specific protocol and laboratory conditions.

Table 2: Performance of a Validated LC-MS/MS Method for N-Methylhistamine in Urine using SPE

ParameterResult
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 30 mcg/g creatinine
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ± 15%
Recovery > 90%

Data compiled from representative LC-MS/MS method validation parameters for clinical assays.[11]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Addition

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike N-Methylhistamine standard into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). After the final extraction step, spike the N-Methylhistamine standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike the N-Methylhistamine standard into the blank biological matrix before extraction at the same concentrations.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100

  • Calculate the Recovery (RE):

    • RE (%) = (Mean peak area of Set C / Mean peak area of Set B) x 100

  • Calculate the Process Efficiency (PE):

    • PE (%) = (Mean peak area of Set C / Mean peak area of Set A) x 100

Protocol 2: Solid-Phase Extraction (SPE) of N-Methylhistamine from Human Plasma

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., d3-N-Methylhistamine in methanol). Vortex for 10 seconds. Add 600 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the N-Methylhistamine and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Matrix Effects A Start: Inconsistent or Poor N-Methylhistamine Signal B Step 1: Assess Matrix Effect (Post-Extraction Addition or Post-Column Infusion) A->B C Matrix Effect Identified? B->C D Step 2: Optimize Sample Preparation (SPE, LLE, Dilution) C->D Yes I No Significant Matrix Effect Investigate Other Issues (e.g., Instrument Performance) C->I No E Step 3: Refine Chromatography (HILIC, Gradient) D->E F Step 4: Use Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Re-evaluate Matrix Effect F->G G->D Still Present H Method Optimized Proceed with Validation G->H Resolved

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.

Comparison of Sample Preparation Strategies cluster_0 Sample Matrix (Plasma/Urine) cluster_1 Sample Preparation Method cluster_2 Outcome A Biological Sample (Plasma or Urine) B Dilute-and-Shoot (Urine Only) A->B C Protein Precipitation (PPT) A->C D Liquid-Liquid Extraction (LLE) A->D E Solid-Phase Extraction (SPE) A->E I Variable Matrix Effect High Throughput B->I Quick but less clean F High Matrix Effect Low Throughput C->F Removes proteins, not all interferences G Moderate Matrix Effect Medium Throughput D->G Good selectivity H Low Matrix Effect Medium Throughput E->H Cleanest extract

Caption: Comparison of outcomes from different sample preparation methods.

References

Technical Support Center: Optimizing N-Methylhistamine-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-Methylhistamine in cellular assays. The information is designed to help optimize incubation times and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular responses to N-Methylhistamine stimulation?

A1: N-Methylhistamine is an agonist for histamine (B1213489) receptors, primarily targeting H2 and H4 receptors, and to a lesser extent, H3 receptors.[1] The principal cellular responses include:

  • cAMP Accumulation: Primarily mediated by the Gs-coupled H2 receptor.[1][2]

  • Calcium Mobilization: Primarily mediated by the Gi-coupled H4 receptor, which leads to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium.[3][4]

  • ERK Phosphorylation: Can be initiated by both H2 and H4 receptor activation through various signaling cascades.[5][6]

Q2: Why is optimizing the incubation time for N-Methylhistamine treatment critical?

A2: The kinetics of N-Methylhistamine-induced responses can vary significantly depending on the cell type, receptor expression levels, and the specific signaling pathway being investigated. An optimal incubation time is crucial for capturing the peak response without missing transient signals or encountering signal desensitization. For instance, ERK phosphorylation is often transient, peaking within minutes and then declining, sometimes followed by a second wave of activation hours later.[7][8] In contrast, cAMP accumulation may reach a plateau and remain elevated for a longer duration, especially in the presence of phosphodiesterase inhibitors.

Q3: What is a good starting point for an incubation time-course experiment?

A3: A well-designed time-course experiment is essential. A broad range of time points should be initially tested to capture both early and late responses. For:

  • Calcium Mobilization: This is a very rapid response, typically occurring within seconds to a few minutes.[9][10]

  • ERK Phosphorylation: A common time course includes early time points such as 2, 5, 10, 15, 30, and 60 minutes.[5]

  • cAMP Accumulation: A typical time course might include 5, 10, 15, 30, and 60 minutes.

Q4: Should I expect the same optimal incubation time across different cell lines?

A4: No. Receptor density, the presence of specific signaling and regulatory proteins (like G protein-coupled receptor kinases and arrestins), and endogenous phosphodiesterase or phosphatase activity can all vary between cell lines. These differences will influence the kinetics of the cellular response. Therefore, it is imperative to empirically determine the optimal incubation time for each specific cell system.

Troubleshooting Guides

Issue 1: Low or No Signal Detected
Potential Cause Troubleshooting Step
Suboptimal Incubation Time The incubation time may be too short to allow for sufficient signal accumulation or too long, leading to signal desensitization or degradation. Solution: Perform a detailed time-course experiment (e.g., 0, 2, 5, 10, 15, 30, 60 minutes) to identify the peak response time for your specific assay and cell type.
Incorrect N-Methylhistamine Concentration The concentration of N-Methylhistamine may be too low to elicit a detectable response. Solution: Perform a dose-response experiment to determine the optimal concentration (EC50 and EC80 values).
Low Receptor Expression The cell line may not express a sufficient number of H2 or H4 receptors. Solution: Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line known to express the target receptor or a transient/stable transfection system.
Assay Interference Components of the cell culture medium or assay buffer may interfere with the detection method. Solution: Consult the assay kit manufacturer's instructions for potential interfering substances. Ensure the use of appropriate buffers. For cAMP assays, the inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is crucial to prevent cAMP degradation.
Issue 2: High Background Signal
Potential Cause Troubleshooting Step
Constitutive Receptor Activity Some GPCRs can exhibit ligand-independent (constitutive) activity, leading to a high basal signal. Solution: This can sometimes be mitigated by using inverse agonists in control wells or by optimizing cell density and serum starvation conditions.
Cell Stress Over-confluent or unhealthy cells can produce high background signals. Solution: Ensure cells are healthy, in a logarithmic growth phase, and plated at an optimal density. Serum starvation prior to the experiment can help reduce background by synchronizing the cells in a quiescent state.
Non-Specific Assay Signal The detection reagents may be producing a non-specific signal. Solution: Include appropriate negative controls, such as cells not expressing the receptor of interest or treatment with vehicle alone.
Issue 3: Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Incubation Times Even small variations in incubation times between experiments can lead to significant differences in results, especially for transient responses. Solution: Use a precise timer and a consistent workflow for adding reagents and stopping the reaction. For high-throughput screening, automated liquid handling systems are recommended.
Variable Cell Number and Health Inconsistent cell seeding density and variations in cell health can affect the magnitude of the response. Solution: Implement a strict cell culture and passaging protocol. Use a cell counter to ensure consistent seeding density.
Reagent Instability N-Methylhistamine or other critical reagents may degrade over time. Solution: Prepare fresh solutions of agonists and other critical reagents for each experiment. Store stock solutions under appropriate conditions (e.g., -20°C or -80°C in small aliquots).

Data Presentation

The following tables summarize quantitative data for N-Methylhistamine-induced cellular responses from various sources. It is important to note that EC50 values and optimal incubation times can vary depending on the specific cell line, receptor expression level, and assay conditions.

Table 1: N-Methylhistamine-Induced cAMP Accumulation (H2 Receptor-Mediated)

Cell LineAgonistEC50 (nM)Incubation TimeReference
CHO-H2RN-α-MethylhistamineLower than HistamineNot Specified[1]
CHO-H2-SPAP1-Methylhistamine~38,00030 min[11]
Guinea Pig Tracheal Smooth MuscleN-α-MethylhistamineConcentration-dependentNot Specified[2]
HEK293T-H2RAmthamine (agonist)-9 min[12]
CHO-K1-H2RAmthamine (agonist)-10 min[13]

Table 2: N-Methylhistamine-Induced Calcium Mobilization (H4 Receptor-Mediated)

Cell LineAgonistEC50 (nM)Incubation TimeReference
Mouse Mast CellsHistamine-Not Specified[3][4]
Mouse Bone Marrow-Derived Mast CellsHistamine314 ± 41Not Specified[14]
Bovine Adrenal Chromaffin CellsHistamine-< 20 ms (B15284909) (initial entry)[9][10]
Human Bronchial Smooth Muscle CellsHistamine3000 ± 250100 sec[15]

Table 3: N-Methylhistamine-Induced ERK Phosphorylation

Cell LineAgonistConcentrationTime of Peak ResponseReference
Human Mast Cells4-Methylhistamine10 µM1-30 min (sustained)[5]
Aplysia Sensory Neurons5-HT (Serotonin)-Immediate, 1h, 2h, 18h[7]
HEK293T-H2RAmthamine (agonist)10 µM5 min[16]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay
  • Cell Seeding: Seed cells expressing the histamine H4 receptor into a black, clear-bottom 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation: Prepare a dilution series of N-Methylhistamine in assay buffer in a separate 96-well plate.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into a fluorescence microplate reader equipped with an automated liquid handling system.

    • Set the instrument to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., 488 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add the N-Methylhistamine solution to the cell plate.

    • Immediately after addition, continuously record the fluorescence signal for at least 120 seconds to capture the transient calcium response.[17]

Protocol 2: cAMP Accumulation Assay
  • Cell Seeding: Seed cells expressing the histamine H2 receptor into a 96-well plate and grow to confluency.

  • Pre-incubation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) in serum-free medium for 10-30 minutes at 37°C.[11][12]

  • Stimulation:

    • Add varying concentrations of N-Methylhistamine to the wells.

    • Incubate for the desired time (e.g., determined from a time-course experiment, typically 10-30 minutes) at 37°C.[11][12][13]

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a suitable detection method, such as HTRF, ELISA, or fluorescence polarization.

Protocol 3: ERK Phosphorylation Assay (Western Blot)
  • Cell Culture and Starvation:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-16 hours prior to stimulation to reduce basal ERK phosphorylation.

  • Stimulation:

    • Treat the cells with N-Methylhistamine at the desired concentration for various time points (e.g., 0, 2, 5, 10, 15, 30, 60 minutes).

  • Cell Lysis:

    • Immediately after the incubation, place the plate on ice and wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.[5]

Visualizations

G cluster_H2 H2 Receptor Pathway cluster_H4 H4 Receptor Pathway cluster_ERK Downstream ERK Activation H2R N-Methylhistamine (Agonist) H2_Receptor H2 Receptor H2R->H2_Receptor Gs Gs Protein H2_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB Activation PKA->CREB PKA_ERK PKA H4R N-Methylhistamine (Agonist) H4_Receptor H4 Receptor H4R->H4_Receptor Gi Gi Protein H4_Receptor->Gi Activates PLC Phospholipase C Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC_ERK PKC DAG->PKC_ERK Activates Ca_ERK Ca2+ Ras Ras PKA_ERK->Ras Ca_ERK->Ras Raf Raf PKC_ERK->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK Phosphorylation MEK->ERK

Caption: Signaling pathways activated by N-Methylhistamine.

G cluster_workflow Experimental Workflow for Optimizing Incubation Time start Start prepare_cells Prepare Cells (Seed, Culture, Starve) start->prepare_cells time_course Perform Time-Course Experiment (e.g., 0-60 min) prepare_cells->time_course analyze Analyze Data (Determine Peak Time & EC50) time_course->analyze dose_response Perform Dose-Response Experiment at Optimal Time dose_response->analyze Refine analyze->dose_response end End analyze->end

Caption: Workflow for optimizing agonist incubation time.

G cluster_troubleshooting Troubleshooting Logic for Low Signal start Low or No Signal check_time Was a time-course experiment performed? start->check_time check_conc Was a dose-response experiment performed? check_time->check_conc Yes perform_time_course Action: Perform Time-Course check_time->perform_time_course No check_receptor Is receptor expression confirmed? check_conc->check_receptor Yes perform_dose_response Action: Perform Dose-Response check_conc->perform_dose_response No check_assay Are assay controls (e.g., positive control, PDE inhibitor) working? check_receptor->check_assay Yes verify_expression Action: Verify Receptor Expression check_receptor->verify_expression No optimize_assay Action: Optimize Assay Conditions check_assay->optimize_assay No resolve Issue Resolved check_assay->resolve Yes perform_time_course->resolve perform_dose_response->resolve verify_expression->resolve optimize_assay->resolve

References

Technical Support Center: Sterile Filtration of N-Methylhistamine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate filter selection for the sterile filtration of N-Methylhistamine dihydrochloride (B599025) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pore size for sterile filtration of N-Methylhistamine dihydrochloride solutions?

For sterile filtration, a filter with a pore size of 0.22 µm or 0.2 µm is required.[1][2][3][4] These filters are capable of removing bacteria and are considered sterilizing-grade.[4][5][6] The selection between 0.2 µm and 0.22 µm is generally interchangeable, with the critical factor being the manufacturer's validation for bacterial retention.[1][4] For aqueous solutions like this compound, a 0.22 µm filter is explicitly recommended.[7]

Q2: Which filter membrane material is best suited for filtering this compound solutions?

The ideal filter membrane should exhibit broad solvent compatibility, low drug binding, and low extractables.[8] For aqueous solutions such as this compound, several hydrophilic membranes are suitable. The choice of membrane should be guided by chemical compatibility and the potential for adsorption of the this compound molecule.

Key considerations for membrane selection:

  • Low Adsorption: To maximize the recovery of this compound, a membrane with low binding characteristics is crucial. While often discussed in the context of proteins, small molecule binding can also occur. Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) are frequently cited for their low protein binding properties.[9][10][11] Regenerated Cellulose (RC) also offers very low protein binding and is compatible with a wide range of aqueous and organic solvents.[8]

  • Chemical Compatibility: this compound is soluble in water, forming a mildly acidic solution.[12] Most hydrophilic membranes are compatible with aqueous solutions. However, it is always best to confirm compatibility with the specific solution being filtered.

  • Extractables and Leachables: The filter and its housing should not introduce unwanted chemicals into the sterile filtrate.[13][14][15] This is a critical consideration in pharmaceutical applications and is part of the filter validation process.[6][16][17] PES membranes are known for having low extractables.[10][11]

Q3: What are extractables and leachables, and why are they a concern?

  • Extractables are chemical compounds that can be forced from a filter material under exaggerated conditions, such as using a harsh solvent or high temperature.[15][18]

  • Leachables are compounds that migrate from the filter into the product under normal operating conditions.[15][18]

These are a concern because they can contaminate the final product, potentially affecting its safety and efficacy.[13][17] Regulatory bodies like the FDA and EMA require the evaluation of extractables and leachables as part of filter validation.[15][16]

Q4: When should filter validation be performed?

Filter validation is a formal process to ensure a filter is suitable for its intended use.[16][19] The process confirms the filter's ability to remove microorganisms without negatively impacting the product.[17][19] While comprehensive, process-specific validation is typically performed during later clinical trial phases (e.g., Phase 3), a risk-based assessment for filter selection should be documented early in development.[5] This initial assessment should consider filter suitability, compatibility, and potential for adsorption.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Filter Clogging / Slow Flow Rate High particulate load in the pre-filtered solution.[20][21] Molecular aggregation of this compound.[22] Incorrect filter selection for the solution's viscosity.[21] Operating pressure is too low.1. Pre-filtration: Use a pre-filter with a larger pore size (e.g., 0.45 µm) upstream of the sterilizing filter to remove larger particles.[4] 2. Check Solution: Visually inspect the solution for any precipitates. Consider the impact of hold time, temperature, and pH on the stability of the solution.[22] 3. Optimize Pressure: Ensure the applied pressure is within the manufacturer's recommended range for the filter.[23]
Filter Leakage Improperly seated filter in the housing.[23] Damaged filter or housing.[20] Use of an incompatible filter type for the housing.1. Re-seat Filter: Disassemble and reassemble the filter housing, ensuring the filter is correctly placed and all connections are secure.[23] 2. Inspect Components: Check the filter membrane, O-rings, and housing for any visible damage or defects.[20][23] 3. Verify Compatibility: Confirm that the filter cartridge and housing are designed to be used together.
Low Product Recovery Adsorption of this compound to the filter membrane.1. Select a Low-Binding Membrane: If not already in use, switch to a filter membrane known for low molecule binding, such as PES, PVDF, or RC.[8][9][10][11] 2. Quantify Recovery: Perform a small-scale test to quantify the amount of this compound in the filtrate compared to the starting solution.
Contamination of Filtrate Compromised filter integrity (e.g., ruptured membrane).[20] Incorrect filter pore size used.[20] Non-sterile handling technique during filtration.[23]1. Perform Integrity Test: Conduct a filter integrity test (e.g., bubble point test) before and after filtration to ensure the filter is not damaged.[23] 2. Verify Pore Size: Confirm that a 0.22 µm or 0.2 µm sterilizing-grade filter was used.[1] 3. Aseptic Technique: Review and ensure proper aseptic techniques are used throughout the filtration process.[23]

Data Summary Tables

Table 1: Comparison of Common Hydrophilic Filter Membranes for Aqueous Solutions

Membrane MaterialKey CharacteristicsLow Binding
Polyethersulfone (PES) High flow rate, low protein binding, low extractables, good chemical resistance.[8][10][11]Yes[10][11]
Polyvinylidene Fluoride (PVDF) Very low protein binding, broad chemical compatibility, good for high-temperature applications.[9]Yes[9]
Regenerated Cellulose (RC) Very low protein binding, wide solvent compatibility (aqueous and organic).[8]Yes[8]
Cellulose Acetate (CA) Inherently hydrophilic, low protein binding (but typically higher than PES or PVDF).[1]Yes
Nylon Hydrophilic, durable, very low extractables, but can have higher protein binding.[1]No (Relatively Higher)

Table 2: Recommended Filter Parameters for this compound Solutions

ParameterRecommendationRationale
Pore Size 0.22 µm or 0.2 µmTo ensure sterility by removing bacteria.[1][2][3][4]
Membrane Type HydrophilicThis compound is soluble in water.[12]
Binding Profile Low AdsorptionTo maximize product recovery.
Extractables LowTo prevent contamination of the final product.[11]
Housing Material Polypropylene (PP)Commonly used and generally compatible with aqueous solutions.

Experimental Protocols

Protocol 1: Filter Compatibility and Recovery Study

Objective: To determine the most suitable filter membrane for sterile filtration of an this compound solution by evaluating product recovery.

Methodology:

  • Prepare Solution: Prepare a stock solution of this compound in water at the desired concentration.

  • Select Filters: Obtain syringe filters (or small-scale filter capsules) with different membrane materials (e.g., PES, PVDF, RC, Nylon) of the same pore size (0.22 µm).

  • Initial Sample: Take an unfiltered sample of the solution to serve as the control.

  • Filtration:

    • For each filter type, pass a specific volume of the solution through the filter.

    • It is recommended to discard the first few drops of the filtrate to saturate any non-specific binding sites.

    • Collect the subsequent filtrate in a clean container.

  • Analysis:

    • Analyze the concentration of this compound in the unfiltered control and in each of the filtrates using a validated analytical method (e.g., HPLC-UV).

  • Calculate Recovery:

    • Recovery (%) = (Concentration in Filtrate / Concentration in Control) x 100.

Visualizations

FilterSelectionWorkflow cluster_initial_assessment Initial Assessment cluster_selection_criteria Selection Criteria cluster_testing Experimental Testing cluster_finalization Finalization define_solution Define Solution (this compound in water) define_reqs Define Requirements (Sterility, High Recovery) pore_size Pore Size Selection (0.22 µm for sterility) define_reqs->pore_size membrane_material Membrane Material Selection (Hydrophilic, Low Binding) pore_size->membrane_material chemical_compat Chemical Compatibility Check (Aqueous Solution) membrane_material->chemical_compat recovery_study Perform Recovery Study (Compare PES, PVDF, RC) chemical_compat->recovery_study extractables_leachables Assess Extractables/Leachables (Review Manufacturer Data) recovery_study->extractables_leachables final_selection Final Filter Selection extractables_leachables->final_selection validation Full Filter Validation (As per regulatory guidelines) final_selection->validation

Caption: Workflow for selecting a sterile filter for this compound solutions.

References

Validation & Comparative

N-Methylhistamine vs. Tryptase: A Comparative Guide to Mast Cell Activation Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate biomarker is critical for accurately assessing mast cell activation in various pathological conditions, including anaphylaxis, mastocytosis, and mast cell activation syndrome (MCAS). This guide provides a comprehensive comparison of two key biomarkers: N-Methylhistamine (NMH), a major metabolite of histamine (B1213489), and tryptase, a serine protease released from mast cell granules.

Performance and Clinical Utility: A Head-to-Head Comparison

Both N-Methylhistamine and tryptase serve as valuable indicators of mast cell degranulation. However, their distinct kinetics, sample types, and clinical correlations make them suitable for different diagnostic and research applications.

FeatureN-Methylhistamine (NMH)Tryptase
Biomarker Type Major metabolite of histamine[1][2]Serine protease, a major protein component of mast cell granules[3][4]
Sample Type Urine (random or 24-hour)[1][5]Serum or plasma[6][7]
Half-life Longer than histamine, providing a wider diagnostic window[1][2]Approximately 2 hours[7][8]
Peak Levels Post-Activation Correlates with histamine release but has a longer duration.Peaks 1-2 hours after mast cell activation[7][8] and can remain elevated for up to 12-24 hours.[7]
Primary Clinical Applications Screening and monitoring for mastocytosis and systemic mast cell activation disorders like anaphylaxis.[1][5] Also used in monitoring conditions with localized mast cell activation such as interstitial cystitis.[5]Diagnosis of anaphylaxis, particularly when the clinical presentation is unclear.[9] It is also a diagnostic criterion for mastocytosis.[6]
Advantages Non-invasive sample collection (urine).[10] Superior sensitivity and specificity compared to its parent compound, histamine, due to a longer half-life.[1][2]Specific to mast cell degranulation (basophils contain significantly less).[6] Widely accepted and standardized assays are available.
Limitations Levels can be mildly elevated by histamine-rich diets, especially in random urine samples.[5][11] Medications like monoamine oxidase inhibitors (MAOIs) can increase NMH levels.[1][2] There can be significant overlap in values between localized and systemic mast cell diseases.[1][2]Normal levels do not rule out anaphylaxis, as they can be normal in up to 50% of cases, especially in food-triggered reactions.[9] The utility of a single measurement is often limited; serial measurements are recommended.[6][12][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for N-Methylhistamine and tryptase, providing a clear reference for interpreting experimental results.

Table 1: N-Methylhistamine Reference Ranges in Urine
AgeReference Range (mcg/g Creatinine)
0-5 years120-510[5][11]
6-16 years70-330[5][11]
>16 years30-200[5][11]

Note: Urinary NMH values tend to decrease with age.[14] Children have higher NMH levels than adults, reaching adult levels by the age of 16.[2][15]

Table 2: Tryptase Reference Ranges in Serum/Plasma
ConditionReference Range (ng/mL or µg/L)
Normal Baseline < 11.5 ng/mL[7] (Some labs use < 11.4 ng/mL or a range of 1-15 ng/mL)[7]
Anaphylaxis (Acute) An increase of at least 20% over the individual's baseline plus 2 ng/mL is considered indicative of mast cell activation.[16] Another suggested threshold is a relative increase to ≥135% of the baseline value.[13]
Systemic Mastocytosis A tryptase level > 20 ng/mL is a minor diagnostic criterion.[17] Levels can be markedly elevated (>500 ng/mL) in aggressive forms like mast cell leukemia.[6][7]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language.

Mast Cell Activation Signaling Pathway

MastCellActivation cluster_mastcell Mast Cell Interior Antigen Antigen IgE IgE Antigen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI binds Signaling Intracellular Signaling Cascade FcεRI->Signaling activates MastCell Mast Cell Degranulation Degranulation Signaling->Degranulation Granules Granules Histamine Histamine Granules->Histamine Tryptase Tryptase Granules->Tryptase HNMT Histamine-N-methyl transferase (HNMT) Histamine->HNMT metabolized by NMH N-Methylhistamine (in circulation/urine) HNMT->NMH Degranulation->Granules release of NMH_Workflow Patient Patient UrineCollection 24-Hour or Random Urine Collection Patient->UrineCollection SamplePrep Sample Preparation (No preservative) UrineCollection->SamplePrep LCMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) SamplePrep->LCMS DataAnalysis Data Analysis (Quantification of NMH) LCMS->DataAnalysis Result Result (mcg/g Creatinine) DataAnalysis->Result Tryptase_Workflow Patient Patient (Acute Symptoms) BloodDraw Blood Sample Collection (Serum or Plasma) Patient->BloodDraw BaselineSample Baseline Sample (>24h post-event) Patient->BaselineSample for comparison SampleProcessing Serum/Plasma Separation BloodDraw->SampleProcessing Immunoassay Fluorescence Enzyme Immunoassay (FEIA) SampleProcessing->Immunoassay DataAnalysis Data Analysis (Quantification of Tryptase) Immunoassay->DataAnalysis Result Result (ng/mL or µg/L) DataAnalysis->Result BaselineSample->BloodDraw

References

A Researcher's Guide to Alternative Compounds for In Vivo Histamine Challenge Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of alternative compounds to histamine (B1213489) for in vivo challenge studies. It provides supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows to facilitate informed decisions in study design.

In the realm of physiological and pharmacological research, in vivo histamine challenge studies are fundamental for elucidating the multifaceted roles of histamine and for the preclinical assessment of novel therapeutics. However, histamine's non-selective agonism across its four receptor subtypes (H1, H2, H3, and H4) can produce complex systemic effects, potentially complicating data interpretation. The use of more selective agonists or alternative compounds provides a more targeted approach, enabling the investigation of specific receptor functions and physiological responses with greater precision.

Comparative Overview of Alternative Compounds

The appropriate choice of a compound for an in vivo histamine challenge is contingent upon the specific research goals, the histamine receptor subtype of interest, and the physiological system under examination. The table below compares several key alternatives to histamine.

CompoundTarget Receptor(s)Primary In Vivo EffectsKey Features
Impromidine (B1671804) Potent H2 agonist (<1:1000 H1:H2 selectivity)Induces gastric acid secretion, increases heart rate, and decreases blood pressure.[1]Notably more potent than histamine at H2 receptors; for instance, it is approximately 38 times more potent in stimulating gastric acid in dogs.[1] In some tissues, it may function as a partial agonist.[2]
2-Pyridylethylamine (PEA) Selective H1 agonistPromotes smooth muscle contraction (e.g., bronchoconstriction), enhances vascular permeability, and has a negative dromotropic effect on the heart.[3][4]Ideal for investigating H1-mediated allergic and inflammatory responses.
2-Thiazolylethylamine (ThEA) Selective H1 agonistEffects are similar to 2-pyridylethylamine, causing dose-dependent vasodilation.[5]A valuable alternative for dissecting H1 receptor-specific pathways in vivo.
Betahistine Weak H1 agonist, potent H3 antagonist/inverse agonistBoosts histamine turnover and release within the brain and promotes vasodilation in the inner ear.[6][7][8][9][10]Features a complex mechanism of action, making it useful for studies on central histaminergic pathways and vestibular disorders.
Methacholine Muscarinic receptor agonistInduces bronchoconstriction.[11][12]While not a histamine receptor agonist, it is a widely used alternative for bronchoprovocation tests to evaluate airway hyperresponsiveness.[11][12] It is associated with fewer systemic side effects compared to histamine in this application.[13]
Quantitative Data Summary

This table provides a quantitative comparison of the potency and effects of these alternative compounds in relation to histamine, drawn from various studies.

CompoundAnimal Model/TissueParameterValueReference
Impromidine Conscious dogs (gastric fistula)ED50 (gastric acid stimulation)3.8 nmol/kg·hr (vs. 145 nmol/kg·hr for histamine)[1]
Conscious dogsED50 (heart rate increase)5.6 nmol/kg·hr (vs. 172 nmol/kg·hr for histamine)[1]
Human ventricular myocardium (in vitro)Agonist activityPartial agonist compared to histamine[2]
2-Pyridylethylamine Rat striatum (intraventricular)Dopamine (B1211576) metabolite increase20% increase in HVA at 500 µg[3]
Methacholine Human (bronchial challenge)PD20 (provocative dose causing 20% fall in FEV1)A positive test is indicated by a PD20 of ≤ 200 µg or a PC20 of ≤ 8 mg/mL.[12]
Human (community studies)Side effectsFewer side effects (e.g., voice change) reported compared to histamine.[13]

Experimental Protocols

Reproducibility in in vivo challenge studies hinges on meticulously detailed methodologies. The following are representative protocols for various types of challenges.

Bronchoprovocation Challenge in Humans (with Methacholine or Histamine)

This protocol is based on established guidelines for bronchial challenge testing.[12][14][15][16]

  • Patient Preparation: Patients must discontinue medications that could interfere with test results for a specified period.[12] Baseline spirometry is conducted to determine the forced expiratory volume in one second (FEV1). The patient should be asymptomatic with a baseline FEV1 in the normal range.

  • Aerosol Generation: A calibrated nebulizer is used to generate an aerosol of the challenge agent (methacholine or histamine) in doubling concentrations.

  • Inhalation Procedure: The patient inhales the aerosolized solution for a standard duration (e.g., 2 minutes of tidal breathing) or for a specific number of breaths.

  • Spirometry Measurement: FEV1 is measured at predetermined intervals (e.g., 30 and 90 seconds) following each dose.[16]

  • Dose Escalation: Doses are incrementally increased until a 20% or greater decrease in FEV1 from baseline is observed (a positive test), or the maximum concentration is administered.

  • Calculation of PC20/PD20: The outcome is reported as the provocative concentration (PC20) or provocative dose (PD20) that elicits a 20% reduction in FEV1.[12]

  • Recovery: A bronchodilator is administered to reverse bronchoconstriction, and the patient is monitored until FEV1 returns to near-baseline levels.

In Vivo Histamine Challenge in Rodents (General Protocol)

This generalized protocol can be adapted for various challenge agents and to assess different physiological responses.

  • Animal Preparation: Animals are first acclimated to the laboratory environment. Anesthesia may be administered if required for the experimental endpoint. For studies involving conscious animals, surgical implantation of catheters for drug delivery and blood pressure monitoring may be necessary.

  • Compound Administration: The challenge compound (e.g., histamine, impromidine, 2-pyridylethylamine) is administered via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous injection). Dosages should be established through dose-response studies. For example, impromidine has been administered to dogs in a step-dose response from 0.46 to 46 nmol/kg·hr.[1]

  • Measurement of Physiological Parameters:

    • Cardiovascular: Blood pressure and heart rate are monitored using a pressure transducer connected to a catheter in a major artery (e.g., carotid or femoral).

    • Respiratory: Airway resistance and dynamic compliance are measured using a plethysmograph.

    • Gastrointestinal: In animals with a gastric fistula, gastric secretions are collected and analyzed for acid output.[1]

  • Data Analysis: Changes in the measured parameters from baseline are analyzed in response to the administration of the challenge agent.

Visualizing Pathways and Workflows

Diagrams of signaling pathways and experimental workflows can clarify mechanisms of action and experimental designs.

Signaling Pathways of Histamine Receptors

Histamine and its analogs exert their effects by binding to specific G protein-coupled receptors (GPCRs). The primary signaling cascades for H1, H2, and H3 receptors are illustrated below.

Histamine_Signaling Histamine Histamine / Agonist H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R H3R H3 Receptor Histamine->H3R Gq Gq/11 H1R->Gq activates Gs Gs H2R->Gs activates Gi Gi/o H3R->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC_H2 Adenylyl Cyclase (AC) Gs->AC_H2 activates AC_H3 Adenylyl Cyclase (AC) Gi->AC_H3 inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 cAMP_H3 ↓ cAMP AC_H3->cAMP_H3 Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response_H1 Smooth Muscle Contraction, Increased Vascular Permeability Ca_PKC->Response_H1 PKA PKA Activation cAMP_H2->PKA Response_H3 ↓ Neurotransmitter Release cAMP_H3->Response_H3 Response_H2 Gastric Acid Secretion, Smooth Muscle Relaxation PKA->Response_H2

Caption: Simplified signaling pathways of H1, H2, and H3 histamine receptors.

Experimental Workflow for In Vivo Bronchoprovocation

The diagram below outlines a standard workflow for a bronchoprovocation challenge study.

Bronchoprovocation_Workflow start Start prep Patient Preparation & Baseline Spirometry (FEV1) start->prep administer Administer Nebulized Challenge Agent (Dose 1) prep->administer measure Measure FEV1 administer->measure decision FEV1 Drop ≥ 20%? measure->decision positive Positive Test: Calculate PC20/PD20 decision->positive Yes max_dose Max Dose Reached? decision->max_dose No recovery Administer Bronchodilator & Monitor Recovery positive->recovery administer_next Administer Next Dose administer_next->measure max_dose->administer_next No negative Negative Test max_dose->negative Yes negative->recovery end End recovery->end

Caption: Workflow for a typical in vivo bronchoprovocation challenge test.

Logical Relationship of Alternative Compounds

This diagram shows the relationship between histamine and the alternative compounds based on their primary receptor targets.

Compound_Relationships cluster_H1 H1 Receptor Focus cluster_H2 H2 Receptor Focus cluster_mixed Central/Vestibular Focus cluster_non_hist Bronchial Challenge Alternative Histamine Histamine (H1, H2, H3, H4 Agonist) H1_agonists Selective H1 Agonists H2_agonists Selective H2 Agonists Mixed_action Mixed H1/H3 Action Non_histaminergic Non-Histaminergic (Muscarinic Agonist) PEA 2-Pyridylethylamine H1_agonists->PEA ThEA 2-Thiazolylethylamine H1_agonists->ThEA Impromidine Impromidine H2_agonists->Impromidine Betahistine Betahistine Mixed_action->Betahistine Methacholine Methacholine Non_histaminergic->Methacholine

Caption: Logical categorization of alternative compounds for histamine challenges.

References

Navigating the Nuances of N-Methylhistamine Immunoassays: A Comparative Guide to Antibody Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Methylhistamine (NMH), a major metabolite of histamine (B1213489), is crucial for studying allergic reactions, mast cell activation disorders, and the effects of novel therapeutics. Immunoassays, particularly ELISA kits, offer a convenient method for NMH detection. However, the specificity of the antibodies used in these kits is a critical factor that can significantly impact data integrity. This guide provides a comparative overview of commercially available N-Methylhistamine ELISA kits, with a focus on antibody cross-reactivity, to aid researchers in selecting the most appropriate assay for their needs.

Histamine, a key mediator in inflammatory and allergic responses, is metabolized in the body through two primary pathways. One of these pathways involves the enzyme histamine-N-methyltransferase (HNMT), which converts histamine to N-Methylhistamine. Due to its longer half-life compared to histamine, NMH is often considered a more reliable biomarker for assessing systemic histamine release.

This guide focuses on competitive ELISA (Enzyme-Linked Immunosorbent Assay) kits, a common format for quantifying small molecules like NMH. In this assay, NMH in the sample competes with a labeled form of NMH for binding to a limited number of specific antibody sites. Therefore, the signal generated is inversely proportional to the concentration of NMH in the sample. A critical performance characteristic of these antibodies is their specificity, or their ability to bind exclusively to NMH without recognizing other structurally similar molecules.

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of an antibody is its propensity to bind to molecules other than its target analyte. In the context of NMH immunoassays, cross-reactivity with histamine and other metabolites can lead to inaccurate, often overestimated, results. Below is a comparison of the reported cross-reactivity profiles of several commercially available N-Methylhistamine ELISA kits.

CompoundIBL International (RE59231)Eagle Biosciences (EA208/96)Creative Diagnostics (DEIA-XY61)
N-Methylhistamine 100% Data Not Available Data Not Available
Histamine< 0.7%Data Not AvailableData Not Available
3-Methylhistamine< 0.07%Data Not AvailableData Not Available
1-Methyl-4-imidazole acetic acid< 0.0025%Data Not AvailableData Not Available
Imidazole-4-acetic acid< 0.007%Data Not AvailableData Not Available
L-Histidine< 0.0025%Data Not AvailableData Not Available

Note: This table is based on publicly available data. "Data Not Available" indicates that the cross-reactivity information could not be located in the product literature accessed. Researchers are strongly encouraged to contact the manufacturers directly for the most up-to-date and complete product specifications.

The data available for the IBL International kit indicates a high degree of specificity for N-Methylhistamine, with minimal cross-reactivity to histamine and other related compounds. This is a crucial consideration for studies where the presence of these other metabolites could confound the results.

Experimental Protocols

Accurate and reproducible results are contingent on following a well-defined experimental protocol. Below are generalized protocols for performing an N-Methylhistamine ELISA and a method for determining antibody cross-reactivity.

General N-Methylhistamine ELISA Protocol (Competitive Assay)

This protocol is a generalized representation based on common steps in commercially available kits. Always refer to the specific manufacturer's instructions for the kit you are using.

1. Sample Preparation and Acylation:

  • Samples (e.g., urine, plasma) and standards are typically subjected to an acylation step. This chemical modification converts N-Methylhistamine to N-acyl-N-Methylhistamine, which is the form recognized by the antibody in many commercial kits.

2. Assay Procedure:

  • Add standards, controls, and acylated samples to the wells of the microplate pre-coated with anti-NMH antibody.

  • Add the enzyme-conjugated NMH (the "competitor").

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of NMH in the samples by interpolating their absorbance values on the standard curve.

Protocol for Determining Antibody Cross-Reactivity

This protocol outlines a general procedure for assessing the cross-reactivity of an antibody in a competitive ELISA format.

1. Preparation of Cross-Reactant Solutions:

  • Prepare a series of dilutions of the potential cross-reacting compounds (e.g., histamine, 3-methylhistamine) in the assay buffer. The concentration range should be wide enough to observe any potential inhibition.

2. Assay Performance:

  • Perform the competitive ELISA as described above, but instead of adding the NMH standard, add the different concentrations of the potential cross-reactant to the wells.

  • Also, run a standard curve for the target analyte (NMH) in the same experiment for comparison.

3. Calculation of Cross-Reactivity:

  • Determine the concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of NMH / IC50 of Cross-Reactant) x 100

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the histamine metabolism pathway and the workflow of a competitive ELISA.

Histamine_Metabolism Histamine Metabolism Pathway Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase N_Methylhistamine N_Methylhistamine Histamine->N_Methylhistamine HNMT Imidazole_Acetic_Acid Imidazole_Acetic_Acid Histamine->Imidazole_Acetic_Acid DAO N_Methylimidazole_Acetic_Acid N_Methylimidazole_Acetic_Acid N_Methylhistamine->N_Methylimidazole_Acetic_Acid MAO/AO

Caption: A simplified diagram of the major histamine metabolism pathways.

Competitive_ELISA_Workflow Competitive ELISA Workflow cluster_plate Antibody-Coated Microplate Well Antibody Antibody Binding Competitive Binding Sample_NMH NMH (Sample) Sample_NMH->Binding Labeled_NMH NMH (Labeled) Labeled_NMH->Binding Wash Wash Step Binding->Wash Substrate Add Substrate Wash->Substrate Signal Signal (Inversely Proportional to Sample NMH) Substrate->Signal

Caption: The principle of a competitive ELISA for N-Methylhistamine detection.

Conclusion

Validating the Biological Activity of a New Batch of N-Methylhistamine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of a new batch of N-Methylhistamine dihydrochloride. It offers a direct comparison with established histamine (B1213489) receptor agonists and includes detailed experimental protocols and supporting data to ensure the potency and selectivity of your compound.

Comparative Analysis of Histamine Receptor Agonists

N-Methylhistamine is a potent agonist, particularly at the histamine H3 receptor, but it also exhibits activity at H1, H2, and H4 receptors.[1] Validating a new batch requires a thorough comparison of its binding affinity (Ki) and functional potency (EC50) against known standards across all four receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of Histamine Receptor Agonists

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
New Batch N-Methylhistamine User dataUser dataUser dataUser data
N-Methylhistamine (Reference)--Potent Agonist[2][3]23 nM[1]
Histamine----
(R)-α-Methylhistamine>200-fold selective over H4Reduced activityPotent Agonist (Kd = 50.3 nM)[4]EC50 = 66 nM[5]
Imetit--0.3 nM[5]2.7 nM[5]
4-Methylhistamine>100,000-fold selective for H4>100,000-fold selective for H4>100-fold selective for H47 nM / 50 nM[6][7]

Table 2: Comparative Functional Potencies (EC50, nM) of Histamine Receptor Agonists

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
New Batch N-Methylhistamine User dataUser dataUser dataUser data
N-Methylhistamine (Reference)Potency 81% of Histamine[1]Potency 185% of Histamine[1]Potency 270% of Histamine[1]-
Histamine----
(R)-α-Methylhistamine---66 nM (eosinophil shape change)[5]
Imetit---25 nM (eosinophil shape change)[5]
4-Methylhistamine---39.8 nM (CRE-β-galactosidase)[7]

Experimental Protocols

Accurate validation relies on robust and well-defined experimental procedures. Below are detailed protocols for key assays.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing the human histamine receptor of interest (H1, H2, H3, or H4).

  • Radioligand (e.g., [³H]-Pyrilamine for H1, [¹²⁵I]-Iodoaminopotentidine for H2, [³H]-Nα-methylhistamine for H3, [³H]-Histamine for H4).

  • Test compound (New batch of this compound).

  • Reference compounds (Histamine, (R)-α-Methylhistamine, Imetit, 4-Methylhistamine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test and reference compounds.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and the test or reference compound.

  • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with cold wash buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional potency (EC50) of an agonist by quantifying the change in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation. This is particularly relevant for H2 (Gs-coupled, increases cAMP) and H3/H4 (Gi/o-coupled, decreases cAMP) receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human histamine receptor of interest.

  • Test compound (New batch of this compound).

  • Reference compounds.

  • Forskolin (B1673556) (to stimulate cAMP production for Gi/o-coupled receptors).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and supplements.

  • 96-well or 384-well cell culture plates.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test and reference compounds.

  • For Gi/o-coupled receptors (H3, H4), pre-treat cells with forskolin to induce cAMP production.

  • Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the log of the compound concentration to generate a dose-response curve.

  • Determine the EC50 value from the curve.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological processes and experimental steps is crucial for understanding the validation process.

G cluster_0 Histamine Receptor Signaling H1 H1 Receptor (Gq/11-coupled) PLC PLC Activation H1->PLC H2 H2 Receptor (Gs-coupled) AC_stim Adenylyl Cyclase (Stimulation) H2->AC_stim H3_H4 H3/H4 Receptors (Gi/o-coupled) AC_inhib Adenylyl Cyclase (Inhibition) H3_H4->AC_inhib IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Signaling pathways of histamine receptor subtypes.

G cluster_0 Experimental Workflow start Start: New Batch of N-Methylhistamine binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine EC50) start->functional_assay data_analysis Data Analysis & Comparison with Reference Compounds binding_assay->data_analysis functional_assay->data_analysis validation Validate Biological Activity data_analysis->validation

Caption: Workflow for validating N-Methylhistamine activity.

G cluster_0 Comparative Logic new_batch New Batch Data (Ki & EC50) comparison Compare Potency & Selectivity new_batch->comparison ref_data Reference Data (Ki & EC50) ref_data->comparison pass Batch Passes Validation comparison->pass Comparable fail Batch Fails Validation comparison->fail Discrepant

Caption: Logic for comparing new batch data to references.

References

Navigating the Nuances of N-Methylhistamine Quantification: A Comparative Guide to ELISA Kit Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of N-Methylhistamine (NMH), a key metabolite of histamine (B1213489), is crucial for understanding allergic reactions, mast cell activation disorders, and other physiological and pathological processes. Enzyme-linked immunosorbent assays (ELISAs) are a common tool for this purpose, yet their performance can vary significantly between manufacturers. This guide provides a comparative overview of commercially available N-Methylhistamine ELISA kits, focusing on their reproducibility and variability, supported by available data.

The choice of an appropriate ELISA kit is paramount for obtaining reliable and reproducible results. Key performance indicators such as intra-assay and inter-assay precision (expressed as coefficient of variation, or CV), sensitivity, and the sample type compatibility determine the suitability of a kit for a specific research need. While direct head-to-head comparison studies are limited, data from manufacturers and independent studies can offer valuable insights.

Performance Characteristics of N-Methylhistamine ELISA Kits

The following table summarizes the performance characteristics of several commercially available N-Methylhistamine and Histamine ELISA kits based on publicly available data. It is important to note that these values are reported by the manufacturers or individual studies and may not be directly comparable due to differences in experimental conditions.

Manufacturer/KitAnalyteSample Type(s)Intra-Assay CV (%)Inter-Assay CV (%)Sensitivity
DLD Diagnostika 1-MethylhistamineUrine6.7 - 6.9Not SpecifiedNot Specified
Eagle Biosciences 1-MethylhistamineUrine, Plasma, Cell Culture6.1Not SpecifiedNot Specified
IBL International 1-MethylhistamineUrine, Plasma, Cell CultureNot SpecifiedNot SpecifiedUrine: 2.5 ng/mL, Plasma/Cell Culture: 0.13 ng/mL[1]
Novus Biologicals HistamineNot Specified< 4.66< 4.580.94 ng/mL
Invitrogen HistamineSerum, Plasma, other biological fluids< 10< 100.94 ng/mL[2]
Study Data (RIA) N-MethylhistamineUrineNot Specified13[3][4]Not Specified
Study Data (Histamine ELISA) HistamineNot Specified4.19.8Not Specified[5]

Note: The data presented is for informational purposes and is derived from various sources. Researchers are encouraged to consult the manufacturers' latest product documentation for the most up-to-date information. The variability in reported performance highlights the importance of in-house validation of any chosen ELISA kit.

Experimental Protocol: A Generalized Approach for Competitive N-Methylhistamine ELISA

The following is a generalized protocol for a competitive ELISA for the quantification of N-Methylhistamine in urine samples. This protocol is based on common steps described for various commercial kits and should be adapted based on the specific instructions provided with the chosen kit.[6][7]

1. Sample Preparation and Acylation:

  • Bring all reagents and samples to room temperature.

  • Pipette standards, controls, and urine samples into the appropriate wells of the microtiter plate.

  • Add an acylation reagent to each well containing standards, controls, and samples. This step chemically modifies the N-Methylhistamine to a derivative that can be recognized by the antibody.

  • Incubate the plate as per the manufacturer's instructions to allow the acylation reaction to complete.

2. Competitive Binding:

  • The wells of the microtiter plate are pre-coated with N-Methylhistamine.

  • Add the specific anti-N-Methylhistamine antibody to each well.

  • During incubation, the acylated N-Methylhistamine in the samples and the N-Methylhistamine coated on the plate compete for binding to the limited amount of antibody. Higher concentrations of N-Methylhistamine in the sample will result in less antibody binding to the plate.

3. Washing:

  • After incubation, wash the plate multiple times with the provided wash buffer to remove any unbound antibody and other components.

4. Detection:

  • Add an enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-peroxidase) to each well. This secondary antibody will bind to the primary antibody that is bound to the plate.

  • Incubate the plate.

  • Wash the plate again to remove any unbound secondary antibody.

5. Substrate Reaction and Measurement:

  • Add a substrate solution (e.g., TMB) to each well. The enzyme on the secondary antibody will catalyze a color change. The intensity of the color is inversely proportional to the concentration of N-Methylhistamine in the original sample.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.

6. Calculation of Results:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of N-Methylhistamine in the samples by interpolating their absorbance values from the standard curve.

Visualizing the Workflow and Key Considerations

To further clarify the experimental process and aid in the selection of a suitable kit, the following diagrams have been generated.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_binding Competitive Binding cluster_detection Detection start Bring reagents & samples to RT acylate Pipette standards, controls, samples & acylation reagent into wells start->acylate incubate1 Incubate to allow acylation add_ab Add anti-NMH antibody incubate1->add_ab incubate2 Incubate for competitive binding add_ab->incubate2 wash1 Wash plate add_sec_ab Add enzyme-conjugated secondary antibody wash1->add_sec_ab incubate3 Incubate add_sec_ab->incubate3 wash2 Wash plate incubate3->wash2 add_sub Add substrate wash2->add_sub incubate4 Incubate for color development add_sub->incubate4 add_stop Add stop solution incubate4->add_stop read Read absorbance add_stop->read

Caption: General experimental workflow for a competitive N-Methylhistamine ELISA.

Kit_Selection cluster_performance Performance Characteristics cluster_practical Practical Considerations center_node Choosing an NMH ELISA Kit sensitivity Sensitivity (Detection Limit) center_node->sensitivity precision Precision (Intra & Inter-Assay CV) center_node->precision specificity Specificity & Cross-Reactivity center_node->specificity recovery Spike & Recovery center_node->recovery sample_type Sample Type Compatibility center_node->sample_type assay_time Assay Time center_node->assay_time kit_format Kit Format & Ease of Use center_node->kit_format cost Cost per Sample center_node->cost

References

A Comparative Guide to N-Methylhistamine Dihydrochloride and Other Selective H3 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of N-Methylhistamine dihydrochloride (B599025) with other selective histamine (B1213489) H3 receptor (H3R) agonists for researchers, scientists, and drug development professionals. It includes comparative performance data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor in the central nervous system (CNS).[1][2] Its activation inhibits the synthesis and release of histamine. The H3R also acts as a heteroreceptor, modulating the release of other important neurotransmitters like acetylcholine, dopamine, and serotonin.[1] This makes H3R agonists and antagonists valuable tools for studying neurological processes and potential therapeutic agents for various CNS disorders.[1][3]

N-Methylhistamine is an endogenous metabolite of histamine and a potent agonist at the H3 receptor.[4][5] This guide compares its pharmacological profile to other widely used synthetic H3R agonists to aid researchers in selecting the appropriate compound for their specific experimental needs.

Comparative Performance of H3 Receptor Agonists

The selection of an H3R agonist often depends on the required balance between potency and selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4). While N-Methylhistamine is a potent H3R agonist, it also displays significant activity at other histamine receptors. In contrast, other agonists like Immethridine have been developed to offer higher selectivity.

Table 1: Comparison of Binding Affinity and Selectivity of H3 Receptor Agonists

CompoundTypePotency at H3R (Relative to Histamine)Binding Affinity (Ki)Selectivity Profile
N-Methylhistamine Endogenous Agonist270%[4][6]H4R: 23 nM[4][6]Agonist at H1R (81%), H2R (185%), and H4R[4][6][7]
Immethridine Synthetic AgonistPotent Agonist[8]-300-fold selective for H3R over H4R; no binding at H1R or H2R[8][9]
(R)-α-Methylhistamine Synthetic AgonistPotent, High Affinity Agonist[10][11]->200-fold selective for H3R over H4R; reduced activity at H1R and H2R[10]

Signaling Pathways

H3R_Signaling_Pathway H3R H3 Receptor G_Protein Gi/o Protein (αβγ) H3R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ inhibits MAPK_Pathway MAPK Pathway (ERK1/2) G_Protein->MAPK_Pathway cAMP cAMP AC->cAMP converts Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Agonist H3 Agonist (e.g., N-Methylhistamine) Agonist->H3R binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release triggers Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_decision Analysis & Selection Binding Radioligand Binding (Affinity - Ki) Functional cAMP Assay (Potency - EC50) Binding->Functional Selectivity Selectivity Panel (H1, H2, H4 Receptors) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Compare Compare Potency, Selectivity, Efficacy Selectivity->Compare Microdialysis Microdialysis (Neurotransmitter Release) PK->Microdialysis Behavior Behavioral Models (e.g., Cognition, Wakefulness) Microdialysis->Behavior Behavior->Compare

References

Correlation of urinary N-Methylhistamine with serum tryptase levels in mastocytosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of mastocytosis research and clinical management, the accurate assessment of mast cell activation is paramount. Two key biomarkers, urinary N-methylhistamine (UNMH) and serum tryptase, have emerged as valuable tools in this endeavor. This guide provides a comprehensive comparison of these two markers, delving into their correlation, the experimental protocols for their measurement, and the underlying biological pathways.

Correlation Between Urinary N-Methylhistamine and Serum Tryptase

A significant correlation has been established between the levels of urinary N-methylhistamine, a major metabolite of histamine (B1213489), and serum tryptase, a neutral protease released from mast cell granules. Understanding this relationship is crucial for interpreting biomarker data in the context of mastocytosis.

A key study investigating this correlation in patients suspected of mastocytosis found a statistically significant positive correlation between the two markers. The study reported a Spearman Rank correlation coefficient (r(s)) of 0.43 (p<0.0001) in patients aged 14 and older, and an r(s) of 0.46 (p=0.0267) in younger patients.[1][2] This indicates that as serum tryptase levels increase, urinary N-methylhistamine levels also tend to increase, reflecting a greater overall mast cell burden and activation.

However, the same study also noted that serum tryptase demonstrated a stronger ability to discriminate between patients with an increased number of mast cell aggregates in biopsies compared to urinary N-methylhistamine.[1][2] While correlated, these markers may offer different and complementary insights into the pathophysiology of mastocytosis.

Study CohortNumber of PatientsCorrelation Coefficient (Spearman's Rank)p-valueConclusion
Patients aged ≥ 14 years1380.43<0.0001Significant positive correlation.
Patients aged < 14 years230.460.0267Significant positive correlation.

Experimental Protocols: A Comparative Overview

The accurate measurement of urinary N-methylhistamine and serum tryptase relies on robust and well-defined experimental protocols. Below is a summary of commonly employed methodologies.

AnalyteMethodPrincipleKey Considerations
Urinary N-Methylhistamine (UNMH) Competitive Radioimmunoassay (RIA) A known quantity of radiolabeled N-methylhistamine competes with the N-methylhistamine in the patient's sample for binding to a limited amount of specific antibody. The amount of radioactivity is inversely proportional to the concentration of N-methylhistamine in the sample.Requires handling of radioactive materials. The between-run coefficient of variation has been reported to be around 13%.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This method separates N-methylhistamine from other urinary components by liquid chromatography, followed by ionization and detection by mass spectrometry. It offers high specificity and sensitivity.Considered a more modern and highly accurate method.[3][4]
Serum Tryptase Fluoro-enzyme-immunoassay (FEIA) This immunoassay uses a specific antibody to capture tryptase from the serum sample. A second, enzyme-labeled antibody binds to the captured tryptase, and the subsequent addition of a fluorogenic substrate results in a signal that is proportional to the tryptase concentration. The UniCAP Tryptase FEIA is a commonly used commercial kit.[1][2]The between-run coefficient of variation is reported to be lower than that of the UNMH RIA, at approximately 6.7%.[1][2]

Visualizing the Connection: Mast Cell Activation and Mediator Release

To understand the correlation between urinary N-methylhistamine and serum tryptase, it is essential to visualize the underlying biological processes. The following diagram illustrates the signaling pathway of mast cell activation and the subsequent release of these key mediators.

MastCellActivation Antigen_IgE Antigen-IgE Complex FceRI FcεRI Antigen_IgE->FceRI Binds to Lyn_Syk Lyn/Syk Kinases FceRI->Lyn_Syk cKIT c-KIT PI3K PI3K Pathway cKIT->PI3K SCF Stem Cell Factor (SCF) SCF->cKIT PLCg PLCγ Pathway Lyn_Syk->PLCg MAPK MAPK Pathway Lyn_Syk->MAPK Ca_Influx Ca²⁺ Influx PLCg->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation MAPK->Degranulation Histamine Histamine Degranulation->Histamine Releases Tryptase Tryptase Degranulation->Tryptase Metabolism Metabolism in Liver Histamine->Metabolism Serum_Tryptase Serum Tryptase Tryptase->Serum_Tryptase Measured as UNMH Urinary N-Methylhistamine (UNMH) Metabolism->UNMH

Caption: Mast cell activation pathway and biomarker measurement.

This workflow illustrates how the binding of ligands such as antigen-IgE complexes to FcεRI or stem cell factor to c-KIT initiates an intracellular signaling cascade. This cascade, involving key molecules like Lyn, Syk, PI3K, and PLCγ, ultimately leads to the degranulation of mast cells. During degranulation, pre-formed mediators, including histamine and tryptase, are released into the circulation. Tryptase can be directly measured in the serum, while histamine is rapidly metabolized in the liver to N-methylhistamine, which is then excreted in the urine and measured as UNMH.

Experimental Workflow for Biomarker Analysis

The following diagram outlines the typical experimental workflow for the analysis of urinary N-methylhistamine and serum tryptase in a clinical or research setting.

ExperimentalWorkflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Biomarker Analysis cluster_data Data Analysis & Interpretation Patient Patient with Suspected Mastocytosis Serum_Collection Serum Collection Patient->Serum_Collection Urine_Collection 24h Urine Collection Patient->Urine_Collection Centrifugation Centrifugation Serum_Collection->Centrifugation Aliquoting Aliquoting & Storage Urine_Collection->Aliquoting Tryptase_Assay Serum Tryptase Assay (e.g., FEIA) Centrifugation->Tryptase_Assay UNMH_Assay Urinary N-Methylhistamine Assay (e.g., RIA or LC-MS/MS) Aliquoting->UNMH_Assay Data_Quantification Data Quantification Tryptase_Assay->Data_Quantification UNMH_Assay->Data_Quantification Correlation_Analysis Correlation Analysis Data_Quantification->Correlation_Analysis Clinical_Interpretation Clinical Interpretation Correlation_Analysis->Clinical_Interpretation

References

Head-to-head comparison of different N-Methylhistamine detection methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-Methylhistamine (NMH), a major metabolite of histamine (B1213489), is crucial for studying allergic reactions, mast cell activation disorders, and the effects of novel therapeutics. This guide provides an objective comparison of various analytical methods used for NMH detection, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.

Performance Comparison of N-Methylhistamine Detection Methods

The choice of detection method for N-Methylhistamine depends on various factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. Below is a summary of the key performance characteristics of commonly employed methods.

MethodPrincipleSample MatrixLimit of Detection (LoD) / Limit of Quantification (LoQ)Precision (%RSD/%CV)Key AdvantagesKey Disadvantages
LC-MS/MS Chromatography, Mass SpectrometryUrine, Plasma, CSFLoQ: 0.53 nmol/L[1][2]Imprecision < 3%[1][2]High sensitivity and specificity, multiplexing capabilityHigh initial instrument cost, requires skilled operators
GC-MS Gas Chromatography, Mass SpectrometryPlasma, Gastric Juice, TissueLoD: 50 pg/mL (plasma)[3]; LoQ: 100 pg/mL (plasma, %RSD=9.4)[3]%RSD: 1.4 - 9.4[3]High sensitivity and specificityDerivatization often required, can be complex
HPLC-UV High-Performance Liquid Chromatography, UV DetectionBiological SamplesLoD: 0.6 ng/injection-Lower cost, simpler instrumentationLower sensitivity and specificity compared to MS
ELISA Enzyme-Linked Immunosorbent AssayUrine, Plasma, Cell CultureSensitivity: 2.5 ng/mL (urine), 0.13 ng/mL (plasma)[4]-High throughput, relatively low cost, easy to usePotential for cross-reactivity, lower specificity than MS
Radioimmunoassay (RIA) Competitive Binding ImmunoassayUrine--High sensitivityUse of radioactive materials, potential for cross-reactivity

Histamine Metabolism Pathway

The following diagram illustrates the metabolic pathway from histamine to N-Methylhistamine, catalyzed by the enzyme Histamine N-methyltransferase (HNMT).

Histamine_Metabolism cluster_enzyme Enzymatic Conversion Histamine Histamine NMH N-Methylhistamine (NMH) Histamine->NMH Methylation HNMT Histamine N-methyltransferase (HNMT) SAH S-adenosyl-L-homocysteine (SAH) HNMT->SAH SAM S-adenosyl-L-methionine (SAM) SAM->HNMT

Caption: Histamine is methylated to N-Methylhistamine by HNMT.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of N-Methylhistamine due to its high sensitivity and specificity.

Sample Preparation (Urine): A simple dilution step is often sufficient for urine samples. For example, 10 μL of urine can be diluted with acetonitrile (B52724) (ACN) to a final volume comprising 95% ACN.[2] For some applications, an in-matrix double derivatization can be used to enhance extraction.[1]

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar analytes like NMH. A fast separation can be achieved using two HILIC columns connected in series with a linear gradient.[2] For instance, a UPLC system with a CORTECS UPLC HILIC column can be employed.[5] The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[5]

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for NMH and its internal standard.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Sample Urine/Plasma Sample Prep Sample Preparation (Dilution/Derivatization) Sample->Prep LC HILIC Separation Prep->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis MS->Data

Caption: General workflow for N-Methylhistamine detection by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another highly sensitive and specific method for NMH detection, though it often requires derivatization of the analyte.

Sample Preparation and Derivatization: Plasma samples are typically deproteinized, followed by extraction of NMH into an organic solvent like butanol. The extract is then derivatized to increase volatility and improve chromatographic properties. A common derivatizing agent is heptafluorobutyryl anhydride (B1165640) to form the heptafluorobutyryl derivative of NMH.[6]

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation. The temperature program is optimized to achieve good resolution of the NMH derivative from other sample components.

Mass Spectrometry: Detection is often performed using negative ion-chemical ionization (NICI) mass spectrometry with selected ion monitoring (SIM) for quantification.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a more accessible and lower-cost alternative to mass spectrometry-based methods, albeit with lower sensitivity.

Chromatography: Reversed-phase HPLC with an ion-pairing agent is a common approach for separating NMH.[6] A typical mobile phase might consist of an aqueous buffer (e.g., ammonium phosphate) containing an ion-pairing agent like sodium octanesulfonate.[6] Detection is performed using a UV detector at a wavelength of 226 nm.[6]

Validation: A linear calibration for methylhistamine can be obtained from 0.6 to 10.0 ng/injection, with a detection limit of 0.6 ng/injection.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples. Commercially available kits are available for the determination of NMH in various biological fluids.[4]

Assay Principle: Most NMH ELISA kits are based on the principle of competitive binding. NMH in the sample competes with a fixed amount of labeled NMH for binding to a limited number of antibodies coated on a microplate. The amount of bound labeled NMH is inversely proportional to the concentration of NMH in the sample.

General Procedure:

  • Acylation: Samples and standards are often acylated to N-acyl-N-methylhistamine.

  • Competitive Binding: The acylated samples, standards, and controls are added to the antibody-coated microplate, along with an enzyme-labeled secondary antibody.

  • Incubation and Washing: The plate is incubated to allow for competitive binding, followed by washing steps to remove unbound reagents.

  • Substrate Addition and Detection: A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader. The concentration of NMH is determined by comparison to a standard curve.

Radioimmunoassay (RIA)

RIA is a highly sensitive immunoassay that utilizes a radioactively labeled antigen.

Assay Principle: Similar to competitive ELISA, RIA involves the competition between unlabeled NMH in the sample and a known amount of radiolabeled NMH for binding to a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of NMH in the sample.

Procedure:

  • A known quantity of radiolabeled NMH is mixed with a known amount of anti-NMH antibody.

  • The sample containing an unknown amount of unlabeled NMH is added.

  • The antibody-bound NMH is separated from the free NMH.

  • The radioactivity of the bound fraction is measured using a gamma counter.

  • The concentration of NMH in the sample is determined from a standard curve.

A study comparing a newly developed RIA for urinary NMH with GC-MS showed a good correlation between the two methods (r = 0.92 for normal urine samples and r = 0.93 for pathological samples).[7][8] However, the RIA results could be falsely elevated by high concentrations of histamine.[8]

Concluding Remarks

The selection of an appropriate N-Methylhistamine detection method is a critical decision in research and drug development. LC-MS/MS stands out for its superior sensitivity and specificity, making it the preferred method for quantitative analysis where accuracy and precision are paramount. GC-MS offers comparable performance but often involves more complex sample preparation. For high-throughput screening applications where cost and ease of use are major considerations, ELISA is a viable option, though with a trade-off in specificity. HPLC-UV provides a cost-effective alternative for applications where the expected NMH concentrations are within its detection range. Finally, while RIA offers high sensitivity, the use of radioactive materials may limit its application in some laboratories. Researchers should carefully consider the specific requirements of their study to select the most fitting analytical technique.

References

A Comparative Guide to Establishing a Standard Curve for N-Methylhistamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of N-Methylhistamine (NMH), the establishment of a robust standard curve is a critical first step. NMH, the primary metabolite of histamine, serves as a crucial biomarker for monitoring mast cell activation disorders, anaphylaxis, and other allergic reactions.[1][2][3] This guide provides a comparative overview of the two predominant methodologies for NMH quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), with a focus on the generation of accurate standard curves.

Methodology Comparison: LC-MS/MS vs. ELISA

The choice between LC-MS/MS and ELISA for NMH quantification depends on various factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of small molecules like NMH due to its high sensitivity and specificity.[4][5] This technique separates NMH from other components in a sample via liquid chromatography, followed by detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay that offers a higher throughput and more accessible alternative to LC-MS/MS.[1][6][7] This method relies on the competitive binding of NMH in the sample and a labeled NMH conjugate to a limited number of antibodies. The resulting signal is inversely proportional to the amount of NMH in the sample.

The following table summarizes the key performance characteristics of each method, derived from typical assay performance data.

FeatureLC-MS/MSELISA
Principle Chromatographic separation and mass-based detectionCompetitive immunoassay
Sensitivity High (pg/mL to low ng/mL range)[4]Moderate (ng/mL range)[1][7]
Specificity Very HighGood, but potential for cross-reactivity
Linearity Range Wide (typically 3-4 orders of magnitude)[4]Narrower (typically 2-3 orders of magnitude)
Sample Throughput LowerHigher
Instrumentation Requires specialized LC-MS/MS systemStandard ELISA plate reader
Cost per Sample HigherLower
Sample Types Urine, Plasma, Cerebrospinal Fluid (CSF), Cell Culture[1][4]Primarily Urine, Plasma, Cell Culture[1][6][7]

Experimental Protocols for Standard Curve Generation

Accurate quantification of N-Methylhistamine hinges on the meticulous preparation of a standard curve. Below are detailed protocols for generating a standard curve using both LC-MS/MS and ELISA methodologies.

LC-MS/MS Standard Curve Protocol
  • Preparation of N-Methylhistamine Stock Solution:

    • Accurately weigh a known amount of high-purity N-Methylhistamine standard.

    • Dissolve in an appropriate solvent (e.g., methanol (B129727) or water) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Serial Dilution of Standards:

    • Perform a series of dilutions of the stock solution using the same matrix as the samples to be analyzed (e.g., drug-free urine or plasma) to prepare a set of calibration standards.

    • A typical concentration range for the standard curve could be 0.1 ng/mL to 100 ng/mL, including a blank (matrix without NMH).

  • Sample Preparation:

    • To 100 µL of each standard, blank, and study sample, add an internal standard (e.g., deuterated NMH, d3-NMH).[8]

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Chromatography: Utilize a suitable column (e.g., C18 or HILIC) and a gradient elution with mobile phases such as acetonitrile and water with formic acid to achieve separation.[4][9][10]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for both NMH and the internal standard in Multiple Reaction Monitoring (MRM) mode.[8]

  • Data Analysis:

    • Integrate the peak areas for NMH and the internal standard for each point on the standard curve.

    • Calculate the ratio of the NMH peak area to the internal standard peak area.

    • Plot the peak area ratio against the corresponding NMH concentration.

    • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to generate the standard curve and determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

ELISA Standard Curve Protocol
  • Preparation of N-Methylhistamine Standards:

    • Commercially available ELISA kits for NMH typically provide a set of pre-diluted standards.[7] Alternatively, a stock solution can be prepared and serially diluted as described for the LC-MS/MS protocol, using the assay buffer provided in the kit for dilutions.

    • A typical standard curve range for an ELISA is 0 ng/mL to 1000 ng/mL.[6]

  • Assay Procedure (based on a typical competitive ELISA):

    • Add a defined volume of the standards, controls, and prepared samples to the wells of the antibody-coated microtiter plate.

    • Add the NMH-enzyme conjugate to each well.

    • Incubate the plate to allow for competitive binding between the NMH in the sample/standard and the NMH-enzyme conjugate for the antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution to each well, which will react with the enzyme conjugate to produce a color.

    • Stop the reaction after a defined incubation time by adding a stop solution.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the average absorbance for each set of duplicate or triplicate standards, controls, and samples.

    • Subtract the average absorbance of the blank (zero standard) from all other readings.

    • Plot the mean absorbance for each standard on the y-axis against the corresponding NMH concentration on the x-axis.

    • Generate the standard curve using a four-parameter logistic (4-PL) or similar non-linear regression model.[11]

    • Determine the concentration of NMH in the samples by interpolating their absorbance values from the standard curve.

Workflow and Pathway Visualizations

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for generating a standard curve and the metabolic pathway of histamine.

G cluster_prep Standard Preparation cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow prep_stock Prepare High-Concentration NMH Stock Solution prep_serial Perform Serial Dilutions to Create Standards prep_stock->prep_serial lcms_sample_prep Sample Preparation (Spike with Internal Standard, Protein Precipitation, etc.) prep_serial->lcms_sample_prep elisa_assay Perform Competitive ELISA Procedure prep_serial->elisa_assay lcms_analysis LC-MS/MS Analysis (Chromatographic Separation, Mass Spectrometry Detection) lcms_sample_prep->lcms_analysis lcms_data Data Acquisition (Peak Area Integration) lcms_analysis->lcms_data lcms_curve Generate Standard Curve (Linear Regression) lcms_data->lcms_curve elisa_read Read Absorbance (Plate Reader) elisa_assay->elisa_read elisa_curve Generate Standard Curve (4-Parameter Logistic Fit) elisa_read->elisa_curve

Caption: Workflow for generating a standard curve for N-Methylhistamine quantification.

G Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase NMH N-Methylhistamine (NMH) Histamine->NMH Histamine-N-Methyltransferase (HNMT) IAA Imidazole Acetic Acid Histamine->IAA Diamine Oxidase (DAO) NMIAA N-Methylimidazole Acetic Acid NMH->NMIAA Monoamine Oxidase B (MAO-B) or DAO

Caption: Simplified metabolic pathway of histamine.[1]

References

Safety Operating Guide

Proper Disposal of N-Methylhistamine Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of N-Methylhistamine dihydrochloride (B599025), ensuring the protection of personnel and the environment. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, detailing procedural steps for waste management, summarizing key safety data, and illustrating the disposal workflow.

Immediate Safety and Hazard Summary

N-Methylhistamine dihydrochloride is a chemical that requires careful handling throughout its lifecycle, including disposal. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1][2] Due to its properties, it is crucial to follow specific disposal protocols to prevent harm to individuals and the ecosystem.

Before initiating any disposal procedures, ensure that all personnel involved are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the chemical waste should be performed in a well-ventilated area, preferably within a fume hood.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Harmful if swallowed.[1]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[1]Skin contact
Serious Eye Damage/Irritation Causes serious eye damage.[1][2]Eye contact
Respiratory Irritation May cause respiratory irritation.[1][2]Inhalation
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.Environmental release

Step-by-Step Disposal Protocol

The proper disposal of this compound must be in accordance with local, state, and federal regulations. The following protocol provides a general framework; however, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: this compound waste should be treated as hazardous chemical waste. While not specifically listed as a P- or U-listed waste under the Resource Conservation and Recovery Act (RCRA), its hazardous characteristics (irritant, corrosive potential) necessitate this classification.

  • Segregate the Waste: Do not mix this compound waste with other waste streams. It is particularly important to keep it separate from strong oxidizing agents, as this is a known incompatibility.[3]

Step 2: Containerization

  • Select an Appropriate Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is generally suitable.

  • Label the Container: The label must be securely affixed to the container and should include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The accumulation start date

    • The hazard characteristics (e.g., "Irritant," "Corrosive")

    • Your name, department, and contact information

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Keep the container tightly sealed except when adding waste. The storage area should be cool, dry, and well-ventilated. Ensure secondary containment is in place to capture any potential leaks.

Step 4: Disposal Request and Pickup

  • Contact EHS: Once the container is full or is approaching its designated storage time limit (as per your institution's policy), contact your EHS department to arrange for a waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.

Step 5: Emergency Procedures

  • Spills: In the event of a spill, immediately alert others in the area and evacuate if necessary. If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to absorb the material. Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container. For large spills, contact your institution's emergency response team.

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Emergency Procedures start Generate N-Methylhistamine dihydrochloride Waste characterize Characterize as Hazardous Chemical Waste start->characterize segregate Segregate from other waste streams (especially strong oxidizing agents) characterize->segregate container Select appropriate, leak-proof hazardous waste container segregate->container labeling Label container with: - 'Hazardous Waste' - Chemical Name - Concentration - Date - Hazards - Contact Info container->labeling storage Store in designated Satellite Accumulation Area (SAA) labeling->storage ehs_request Container full or time limit reached? Request pickup from EHS storage->ehs_request pickup EHS collects waste for final disposal ehs_request->pickup spill Spill Occurs? Follow Spill Protocol Follow Spill Protocol spill->Follow Spill Protocol Contact Emergency Response Contact Emergency Response spill->Contact Emergency Response exposure Exposure Occurs? Follow First Aid Procedures Follow First Aid Procedures exposure->Follow First Aid Procedures Seek Medical Attention Seek Medical Attention exposure->Seek Medical Attention

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for N-Methylhistamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Methylhistamine dihydrochloride (B599025), a compound recognized as harmful if swallowed, a cause of skin irritation and serious eye damage, and a potential respiratory irritant.[1][2] Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive personal protective equipment strategy is the first line of defense against the hazards associated with N-Methylhistamine dihydrochloride. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Body PartPersonal Protective EquipmentSpecifications and Use Cases
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be necessary where splash potential is high.[3][4]To be worn at all times when handling the compound. Goggles are required when there is a risk of dust generation or splashing.
Skin Chemical-resistant gloves (e.g., Nitrile). Protective clothing, such as a lab coat.[1][3]Gloves should be inspected before use and disposed of according to good laboratory practices after handling. Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory NIOSH/MSHA-approved respirator.Should be worn if exposure limits are exceeded, if irritation is experienced, or in case of inadequate ventilation.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key procedural steps.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Emergency cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Ensure Proper Ventilation prep_ppe->prep_area prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_weigh Weigh Compound in Ventilated Area prep_area->handle_weigh handle_dissolve Prepare Solutions in Fume Hood handle_weigh->handle_dissolve storage_conditions Store Locked Up in a Dry, Cool, Well-Ventilated Area handle_dissolve->storage_conditions disp_waste Collect Waste in Labeled, Sealed Containers handle_dissolve->disp_waste storage_conditions->handle_weigh spill_evacuate Evacuate Area (if necessary) spill_ppe Wear Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain Spill, Avoid Dust spill_ppe->spill_contain spill_collect Collect Mechanically spill_contain->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose disp_regs Dispose According to Local, State, and Federal Regulations disp_waste->disp_regs

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.[1]

  • Ventilation: Ensure that the work area, such as a chemical fume hood, is properly ventilated.[3][6]

2. Handling the Compound:

  • Avoid Dust Inhalation: Handle the solid compound in a manner that minimizes dust generation.[3] Avoid breathing any dust, fumes, or vapors.[1][7]

  • Prevent Contact: Avoid contact with skin and eyes.[7]

  • Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the work area.[1]

3. Storage:

  • Container: Keep the container tightly closed.[7]

  • Conditions: Store the compound in a locked, dry, and well-ventilated place at room temperature.[1][3] Protect it from moisture.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste materials in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of the compound and its container in accordance with all applicable local, state, and federal regulations.[1] This material should not be disposed of with household garbage or allowed to enter the sewage system.[7]

Emergency Procedures: Spill Response

In the event of a spill, follow these procedures to mitigate the hazard:

  • Ensure Adequate Ventilation. [3]

  • Wear Appropriate PPE: This includes respiratory protection, chemical-resistant gloves, and eye protection.[3]

  • Contain the Spill: Prevent the spill from spreading.[3]

  • Clean-Up: For solid spills, mechanically take up the material and place it in a suitable container for disposal.[3][6] Avoid creating dust.[3]

  • Decontaminate: Thoroughly clean the contaminated surface.[3]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.